Galegine hemisulfate
Beschreibung
The exact mass of the compound bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid is 352.18927457 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPCMSQWHGAENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.CC(=CCN=C(N)N)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14279-86-8 | |
| Record name | bis(N''-(3-methylbut-2-en-1-yl)guanidine) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Galegine Hemisulfate: A Deep Dive into its Weight-Loss Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galegine (B1196923), a natural product isolated from Galega officinalis, has demonstrated significant potential as a weight-reducing agent. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the weight-loss effects of its hemisulfate salt. The core of galegine's action lies in its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation initiates a cascade of downstream effects, including the inhibition of fatty acid synthesis, stimulation of fatty acid oxidation, enhanced glucose uptake, and modulation of key genes involved in lipid metabolism. This document summarizes the key findings from preclinical studies, presents quantitative data in a structured format, details the experimental protocols used in these investigations, and provides visual representations of the critical signaling pathways and experimental workflows.
Core Mechanism of Action: AMPK Activation
The primary mechanism through which galegine hemisulfate exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK).[1][2][3] AMPK acts as a cellular energy sensor, and its activation shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Galegine has been shown to induce a concentration-dependent activation of AMPK in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[1][3] This activation is a pivotal event that triggers the downstream effects contributing to weight loss.
Signaling Pathway of Galegine-Induced AMPK Activation
The following diagram illustrates the central role of AMPK in mediating the effects of galegine.
Caption: Galegine activates AMPK, leading to metabolic shifts that promote weight loss.
Downstream Metabolic Effects
The activation of AMPK by galegine orchestrates a series of metabolic changes that collectively contribute to a negative energy balance and weight reduction.
Regulation of Lipid Metabolism
A key consequence of AMPK activation is the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC).[1][3] ACC is the rate-limiting enzyme in fatty acid synthesis. Its inhibition by galegine leads to:
-
Decreased Fatty Acid Synthesis: By reducing the production of malonyl-CoA, the building block for fatty acids, galegine curtails the synthesis of new fat molecules.[1]
-
Increased Fatty Acid Oxidation: Malonyl-CoA is also an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, galegine relieves this inhibition, thereby promoting the burning of existing fat for energy.[3]
Furthermore, galegine has been observed to reduce isoprenaline-mediated lipolysis in 3T3-L1 adipocytes, suggesting a complex regulation of lipid mobilization.[1][3]
Enhancement of Glucose Metabolism
Galegine stimulates glucose uptake in both 3T3-L1 adipocytes and L6 myotubes.[1][3] This effect contributes to improved glucose disposal and may be beneficial in the context of insulin (B600854) resistance, a common feature of obesity.
Modulation of Gene Expression
Studies in 3T3-L1 adipocytes have shown that galegine down-regulates the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[1][3] This transcriptional regulation further reinforces the inhibition of lipogenesis.
In Vivo Efficacy
Preclinical studies in mice have confirmed the weight-reducing effects of galegine. When administered in the diet, galegine led to a significant reduction in body weight in both normal and genetically obese (ob/ob) mice.[1][4] Importantly, pair-feeding studies indicated that a portion of this weight loss was independent of the observed reduction in food intake, pointing towards a direct metabolic effect of the compound.[1][3] Post-mortem examinations revealed a notable decrease in body fat in galegine-treated animals.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro experiments investigating the effects of galegine.
Table 1: Effect of Galegine on AMPK Activity
| Cell Line | Concentration (µM) | Duration | Outcome |
| H4IIE Rat Hepatoma | 10 - 300 | 1 - 6 h | Time and concentration-dependent activation |
| 3T3-L1 Adipocytes | ≥ 10 | 1 h | Concentration-dependent activation |
| L6 Myotubes | ≥ 10 | 1 h | Concentration-dependent activation |
| HEK293 Human Kidney | ≥ 10 | 1 h | Concentration-dependent activation |
Data extracted from Mooney et al. (2008).[1]
Table 2: Effect of Galegine on Acetyl-CoA Carboxylase (ACC) Activity
| Cell Line | Concentration (µM) | Duration | Outcome |
| 3T3-L1 Adipocytes | 0.3 - 30 | 24 h | Concentration-dependent reduction |
| L6 Myotubes | ≥ 30 | 24 h | Significant reduction |
Data extracted from Mooney et al. (2008).[1]
Table 3: Effect of Galegine on Glucose Uptake
| Cell Line | Concentration (µM) | Duration | Outcome |
| 3T3-L1 Adipocytes | 50 - 3000 | 24 h | Concentration-dependent stimulation |
| L6 Myotubes | 1 - 1000 | 5 h | Concentration-dependent stimulation |
Data extracted from Mooney et al. (2008).[1]
Table 4: Effect of Galegine on Lipolysis and Gene Expression
| Effect | Cell Line | Concentration (µM) | Duration | Outcome |
| Inhibition of Isoprenaline-Mediated Lipolysis | 3T3-L1 Adipocytes | 1 - 300 | 4 h | Concentration-dependent reduction of glycerol (B35011) release |
| Down-regulation of Lipogenic Genes (FASN, SREBP) | 3T3-L1 Adipocytes | 500 | 24 h | Decreased mRNA expression |
Data extracted from Mooney et al. (2008).[1]
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited.
Cell Culture and Differentiation
-
3T3-L1 Preadipocytes: Maintained in DMEM with 10% bovine calf serum. Differentiation into adipocytes is induced post-confluence by treatment with a cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.
-
L6 Myoblasts: Cultured in α-MEM with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to a low-serum medium (e.g., 2% horse serum).
AMPK Activity Assay
The activity of AMPK is typically measured in cell lysates using a kinase assay.
Caption: Workflow for determining AMPK activity in cell lysates.
Acetyl-CoA Carboxylase (ACC) Activity Assay
ACC activity is determined by measuring the incorporation of [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).
Caption: Experimental workflow for measuring ACC activity.
Glucose Uptake Assay
This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose.
-
Cell Preparation: Differentiated 3T3-L1 adipocytes or L6 myotubes are serum-starved.
-
Treatment: Cells are incubated with galegine at various concentrations.
-
Glucose Uptake: 2-deoxy-[³H]-glucose is added for a defined period.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular radiolabel.
-
Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
Lipolysis Assay
Lipolysis is assessed by measuring the release of glycerol into the culture medium.
-
Cell Treatment: Differentiated 3T3-L1 adipocytes are treated with galegine in the presence or absence of a lipolytic agent like isoprenaline.
-
Medium Collection: The culture medium is collected after the incubation period.
-
Glycerol Measurement: The concentration of glycerol in the medium is determined using a colorimetric or fluorometric assay kit.
Quantitative Real-Time PCR (qPCR)
The expression of specific genes is quantified using qPCR.
Caption: Standard workflow for quantitative real-time PCR analysis.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for weight management. Its primary mechanism, the activation of AMPK, is a well-established target for metabolic diseases. The downstream consequences of AMPK activation by galegine, including the inhibition of lipogenesis, enhancement of fatty acid oxidation, and improved glucose uptake, provide a solid mechanistic basis for its observed weight-reducing effects in preclinical models.
Future research should focus on several key areas:
-
Elucidation of the direct molecular target of galegine: Identifying the precise binding site and mechanism by which galegine activates AMPK will be crucial for optimization and drug development.
-
Comprehensive in vivo studies: Further long-term studies in various animal models of obesity and metabolic syndrome are needed to fully characterize its efficacy, safety, and pharmacokinetic/pharmacodynamic profile.
-
Clinical translation: Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of this compound in human subjects.
References
From Folk Medicine to Modern Diabetes Treatment: The Historical Discovery of Galegine from Galega officinalis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Galega officinalis, commonly known as goat's rue or French lilac, has a long history in traditional European medicine, where it was used for a variety of ailments, including the symptoms of what is now known as diabetes mellitus.[1][2] This technical guide provides an in-depth historical account of the discovery of galegine (B1196923), the active hypoglycemic compound in Galega officinalis, and its pivotal role in the development of modern biguanide-based diabetes therapies, most notably metformin (B114582). This journey from a traditional herbal remedy to a cornerstone of modern pharmacology offers valuable insights into the process of drug discovery and development.
A Century of Discovery: From Plant to Pharmaceutical
The scientific investigation into the therapeutic properties of Galega officinalis began in the late 19th and early 20th centuries, culminating in the isolation of its active constituents and the eventual synthesis of safer, more effective derivatives.
Early Investigations and the Identification of Guanidine (B92328)
In the early 1900s, researchers sought to identify the active component responsible for the glucose-lowering effects of Galega officinalis. These initial studies revealed that the plant was rich in guanidine, a compound that demonstrated hypoglycemic activity in animal models.[2][3] However, guanidine itself proved to be too toxic for clinical use, prompting further investigation into other, less toxic compounds within the plant.[3]
The Isolation of Galegine
The breakthrough came in the early 20th century when the French pharmacist Georges Tanret successfully isolated a less toxic alkaloid from Galega officinalis, which he named galegine.[4] This discovery marked a significant milestone, providing a specific molecule that could be studied for its pharmacological properties.
Pioneering Pharmacological Studies
The 1920s saw the first systematic pharmacological and clinical evaluations of galegine. Notably, the work of Muller and Reinwein in 1927 provided some of the earliest quantitative data on the effects of galegine in both animals and humans.[1][5] Their research, along with that of others, confirmed the hypoglycemic properties of galegine but also highlighted issues with its potency and a narrow therapeutic window, with a steep dose-response relationship where higher doses could lead to hypoglycemic crises and death in animal studies.[1]
From Galegine to Metformin: A Shift in Focus
While galegine and other guanidine derivatives like the more potent but also toxic synthalins were briefly used to treat diabetes in the 1920s and 1930s, their clinical utility was limited by toxicity and the concurrent discovery and wider availability of insulin.[6][7] However, the foundational research on galegine paved the way for the development of the biguanide (B1667054) class of drugs. By synthesizing derivatives of guanidine, researchers aimed to create compounds with a better safety profile. This line of inquiry ultimately led to the synthesis of metformin in 1922, although its clinical potential was not fully realized until the 1950s.[4][7] Metformin, a dimethylbiguanide, offered a more favorable therapeutic index and eventually became a first-line treatment for type 2 diabetes.[3][6]
Quantitative Data from Early Studies
The following table summarizes some of the quantitative data from early 20th-century studies on galegine. It is important to note that the methodologies and reporting standards of this era differ significantly from modern research.
| Study Subject | Compound | Dosage | Observed Effect | Reference |
| Rabbits | Galegine | ~150 mg/kg (subcutaneous) | Little effect on blood glucose. | [1] |
| Rabbits | Galegine | ~300 mg/kg (subcutaneous) | Mild, transient lowering of blood glucose. | [1] |
| Rabbits | Galegine | >380 mg/kg (subcutaneous) | Increasing frequency of hypoglycemic crises and death. | [1] |
| Dogs | Galegine Sulphate | 4 mg/kg | Transient hyperglycemia followed by a reduction in blood sugar of 40% or more over 11-12 hours. | [1] |
| Healthy Human | Galegine Sulphate | 109 mg (self-administered) | Mild hypoglycemic effect. | [1] |
| Diabetic Humans | Galegine Sulphate | Not specified | Marked hypoglycemic effect. | [1] |
Experimental Protocols of the Era
The experimental protocols of the early 20th century were not documented with the same level of detail as in modern scientific publications. However, based on available information, the general methodologies can be outlined as follows:
Galegine Isolation (General Approach)
-
Extraction: The aerial parts of Galega officinalis were harvested, dried, and powdered.[8] The active compounds were then extracted using a solvent, likely an aqueous or hydroalcoholic solution, through a process of maceration.[8]
-
Filtration and Concentration: The resulting extract was filtered to remove solid plant material. The solvent was then evaporated to yield a concentrated extract.
-
Purification: Early purification techniques would have involved precipitation and crystallization. For instance, the addition of reagents like picric acid or silicotungstic acid could have been used to precipitate the alkaloids, which were then further purified. Modern reconstructions of such protocols might involve column chromatography.[9]
Animal Studies (General Protocol)
-
Animal Model: Rabbits and dogs were commonly used animal models in these early pharmacological studies.[1]
-
Compound Administration: Galegine or its salts were administered to the animals, typically via subcutaneous injection or oral gavage.
-
Blood Glucose Monitoring: Blood samples were taken at various time points after administration to monitor changes in blood glucose levels. The methods for glucose measurement at the time were less precise than modern enzymatic assays.
-
Observation: The animals were observed for any physiological changes, including signs of hypoglycemia or toxicity.
Visualizing the Historical Context
Logical Progression from Plant to Modern Drug
Caption: From traditional herb to modern medicine.
Early Experimental Workflow
Caption: Early 20th-century experimental workflow.
Historically Understood Mechanism of Action
Caption: Early understanding of galegine's action.
Conclusion
The discovery of galegine from Galega officinalis is a classic example of ethnobotany leading to modern drug development. The initial observations of the plant's traditional use spurred scientific inquiry that, despite the limitations of early 20th-century technology, successfully identified and characterized its active compounds. While galegine itself did not become a long-term therapeutic agent, the knowledge gained from its study was instrumental in the rational design and development of the biguanide class of antidiabetic drugs. The story of galegine underscores the importance of natural products in drug discovery and serves as a compelling historical precedent for contemporary research in the field.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 7. [Isolation of peganine from goat's-rue, Galega officinalis L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing antidiabetic properties of Galega officinalis extract: Investigating the effects of foliar application of chitosan and salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique [jmpb.areeo.ac.ir]
Galegine: The Natural Blueprint for Metformin and the Biguanide Class of Antidiabetic Drugs
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper explores the pivotal role of galegine (B1196923), a natural compound isolated from the plant Galega officinalis, as the precursor to the modern biguanide (B1667054) class of antidiabetic drugs, most notably metformin (B114582). We will delve into the historical context, the chemical evolution from a toxic plant extract to a first-line therapeutic agent, compare the mechanisms of action, and provide an overview of key experimental protocols that have been instrumental in this journey of drug discovery.
Historical Context: From Herbal Remedy to a Foundational Molecule
The use of Galega officinalis, commonly known as Goat's Rue or French Lilac, dates back to medieval Europe for treating symptoms now associated with diabetes mellitus, such as frequent urination.[1][2][3][4] The plant's glucose-lowering properties were recognized in traditional medicine for centuries.[2][3] In the early 20th century, scientific investigation into the active components of Galega officinalis led to the isolation of guanidine (B92328) and its derivative, galegine (isoamylene guanidine), which was identified as the primary substance responsible for the plant's hypoglycemic effects.[3][5][6]
While galegine demonstrated blood glucose-lowering capabilities, its clinical use was short-lived due to significant toxicity.[1][5][7] This challenge, however, spurred further research into synthesizing less toxic analogues. This research pathway led to the development of synthetic biguanides, which are composed of two linked guanidine molecules. Among these, metformin, first synthesized in 1922, emerged as a compound with a superior safety profile.[1][4][8] Despite its discovery, metformin was overshadowed by other biguanides like phenformin (B89758) and buformin. However, these were later withdrawn from the market in the 1970s due to a high risk of lactic acidosis.[9][10] Metformin, with its distinct pharmacokinetic properties and lower risk profile, was eventually re-evaluated and approved for use in the United States in 1995, ultimately becoming the most widely prescribed first-line therapy for type 2 diabetes worldwide.[2][10]
The Chemical Evolution: From Guanidine to Metformin
The development of metformin is a classic example of natural product-inspired drug discovery. The journey began with the simple guanidine molecule found in Galega officinalis. Galegine itself is an isoprenyl derivative of guanidine.[11] The crucial innovation was the synthesis of biguanides, created by linking two guanidine rings. Metformin (dimethylbiguanide) is a structurally simpler and less toxic biguanide compared to its predecessor galegine and its contemporaries phenformin and buformin.[11]
Caption: Logical progression from Galega officinalis to metformin.
Comparative Mechanisms of Action
Both galegine and metformin exert their glucose-lowering effects primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. However, there are nuances in their downstream effects and overall mechanism.
3.1 Galegine's Mechanism of Action
Galegine's primary mechanism involves the activation of AMPK in various tissues, including adipocytes, myotubes, and hepatocytes.[12][13][14] This activation leads to several metabolic changes:
-
Enhanced Glucose Uptake: Galegine stimulates the uptake of glucose into muscle and fat cells.[12][13]
-
Inhibition of Lipogenesis: Through AMPK activation, galegine inhibits acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. This action not only reduces fat production but also promotes fatty acid oxidation.[12][13][15]
-
Inhibition of Mitochondrial Respiration: Galegine has been shown to inhibit mitochondrial enzymes such as succinic dehydrogenase and cytochrome oxidase, which can decrease gluconeogenesis.[15] More recent studies have also implicated galegine in the inhibition of mitochondrial complex IV.[16][17]
These effects contribute to both its hypoglycemic and weight-reducing properties observed in animal models.[12][13]
3.2 Metformin's Mechanism of Action
Metformin is recognized as a complex drug with multiple sites and mechanisms of action.[18] Its primary antihyperglycemic effect is the inhibition of hepatic glucose production (gluconeogenesis).[9][19][20]
The core mechanisms include:
-
Inhibition of Mitochondrial Respiratory Chain: Metformin primarily inhibits complex I of the mitochondrial respiratory chain in the liver.[18][21] This action decreases ATP levels and increases the cellular AMP:ATP ratio, which is a potent activator of AMPK.[21][22] Some evidence also points to an inhibitory effect on complex IV.[16][17]
-
AMPK-Dependent Pathways: Activation of AMPK by metformin leads to the inhibition of gluconeogenic enzymes, reducing the liver's output of glucose.[18][22] AMPK activation also enhances insulin (B600854) sensitivity and modulates lipid metabolism.[19]
-
AMPK-Independent Pathways: Metformin can also reduce gluconeogenesis independently of AMPK, for example, by inhibiting mitochondrial glycerophosphate dehydrogenase, which alters the cellular redox state.[9][16][18]
-
Actions in the Gut: A significant portion of metformin's action is now attributed to the gastrointestinal tract. It increases glucose utilization in the gut, enhances the secretion of glucagon-like peptide-1 (GLP-1), and alters the gut microbiome, all of which contribute to improved glucose homeostasis.[9][18]
Caption: Core signaling pathway for galegine and metformin via AMPK.
Quantitative Data and Pharmacological Profiles
The transition from galegine to metformin resulted in a significantly improved pharmacological profile, particularly concerning safety and bioavailability.
| Parameter | Galegine | Metformin |
| Primary Mechanism | AMPK Activation[13] | Inhibition of Hepatic Gluconeogenesis via AMPK-dependent and independent pathways[9][19] |
| Oral Bioavailability | Data not readily available, but considered low | ~50-60%[9][22] |
| Plasma Half-life | Data not readily available | ~6.2 hours[20] |
| Metabolism | Data not readily available | Not metabolized by the liver; excreted unchanged in urine[20][22] |
| Toxicity | High; led to discontinuation of clinical use[1][5][7] | Low; risk of lactic acidosis is rare (<3 cases per 100,000 patient-years)[9] |
| Effective Concentration | 10 µM and above for AMPK activation in vitro[13] | Therapeutic plasma concentrations are typically 1-2 mg/L (~7.7-15.5 µM) |
| Hypoglycemia Risk | Can cause hypoglycemia | Does not cause hypoglycemia or hyperinsulinemia in normal use[20][21] |
| Weight Effect | Associated with weight loss in mice[12][13] | Generally weight-neutral or associated with modest weight loss[23] |
Key Experimental Protocols
5.1 Chemical Synthesis of Metformin
The industrial synthesis of metformin is a well-established process that reflects its simple chemical structure. It is prepared from guanidine-based precursors.
-
Objective: To synthesize metformin hydrochloride.
-
Principle: The most common industrial method involves the reaction of dimethylamine (B145610) hydrochloride with dicyandiamide (B1669379) (cyanoguanidine).[24]
-
Methodology:
-
Reactant Preparation: Dimethylamine hydrochloride and dicyandiamide are used as the primary starting materials.
-
Reaction: The reactants are heated together in a suitable solvent. The nucleophilic dimethylamine attacks the electrophilic nitrile carbon of cyanoguanidine.[24]
-
Proton Transfer: A subsequent proton transfer results in the formation of the metformin molecule.[24]
-
Purification: The final product, metformin hydrochloride, is purified through crystallization to yield a white crystalline solid.
-
Confirmation: The structure and purity of the synthesized metformin HCl are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
-
5.2 In Vitro Assay for AMPK Activation
This protocol describes a general workflow for assessing the ability of a compound like galegine or metformin to activate AMPK in a cell culture model.
-
Objective: To determine if the test compound activates AMPK in a specific cell line (e.g., H4IIE rat hepatoma cells).
-
Principle: AMPK activation is measured by detecting the phosphorylation of its catalytic subunit at a specific threonine residue (Thr172). This is typically assessed using Western blotting with antibodies specific to phosphorylated AMPK (p-AMPK) and total AMPK.
-
Methodology:
-
Cell Culture: H4IIE cells are cultured in appropriate media until they reach 70-80% confluency.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., galegine from 10 µM to 300 µM) for a specified duration (e.g., 1-6 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., AICAR) are included.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AMPK (Thr172) and total AMPK. Subsequently, it is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
-
Caption: Experimental workflow for measuring AMPK activation.
Conclusion
The journey from the traditional use of Galega officinalis to the global therapeutic reliance on metformin is a landmark achievement in pharmacology and drug development. Galegine, the plant's active but toxic principle, served as the crucial chemical scaffold that, through synthetic modification, yielded metformin—a drug with an exceptional efficacy and safety profile. The core mechanism, centered on the activation of AMPK, is a shared legacy, but metformin's refined multi-organ action, particularly in the liver and gut, and its reduced toxicity, underscore the power of medicinal chemistry to optimize nature's templates. This story serves as a powerful guide for future research, demonstrating how understanding the natural origins and molecular mechanisms of a compound can lead to the development of safer and more effective therapies.
References
- 1. GoodRx - Error [blocked.goodrx.com]
- 2. Metformin: History and mechanism of action | LGC Standards [lgcstandards.com]
- 3. news-medical.net [news-medical.net]
- 4. jothydev.com [jothydev.com]
- 5. New hopes for metformin - Towards a better understanding of its mechanisms of action | médecine/sciences [medecinesciences.org]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Galegine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Metformin: How a Widely Used Diabetes Medication Actually Works | Yale School of Medicine [medicine.yale.edu]
- 17. pnas.org [pnas.org]
- 18. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. drugs.com [drugs.com]
- 24. Total synthesis of metformin - The Science Snail [sciencesnail.com]
A Technical Guide to the Cellular Pathways Activated by Galegine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923) (isoamylene guanidine), a natural product isolated from Galega officinalis, has garnered significant interest for its metabolic regulatory properties, which laid the groundwork for the development of biguanide (B1667054) drugs like metformin. This technical guide provides an in-depth exploration of the cellular pathways modulated by galegine hemisulfate, with a focus on its core mechanism of action and downstream effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of galegine and its potential therapeutic applications.
Core Mechanism of Action: AMPK Activation
The primary mechanism through which galegine exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, once activated, orchestrates a shift in metabolism towards energy-producing catabolic pathways while inhibiting anabolic, energy-consuming processes. Galegine has been shown to induce a concentration-dependent activation of AMPK in various cell lines, including H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.[1][2]
The activation of AMPK by galegine is thought to be mediated, at least in part, through the inhibition of the mitochondrial respiratory chain.[1] Evidence suggests that like biguanides, galegine may inhibit complex I or complex IV of the electron transport chain, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[3][4] This change in the cellular energy state allosterically activates AMPK.
Downstream Cellular Effects
The activation of AMPK by galegine triggers a cascade of downstream signaling events that collectively contribute to its observed metabolic benefits.
Enhanced Glucose Uptake
Galegine stimulates glucose uptake in both 3T3-L1 adipocytes and L6 myotubes in a concentration-dependent manner.[1] This effect is largely attributed to the AMPK-mediated translocation of glucose transporter 4 (GLUT4) to the plasma membrane. Interestingly, studies using inhibitors have suggested a potential contribution of the PI3-kinase pathway in galegine-stimulated glucose uptake, although the exact mechanism remains to be fully elucidated.[1]
Inhibition of Lipid Synthesis and Promotion of Fatty Acid Oxidation
Galegine plays a significant role in regulating lipid metabolism. It inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, in a concentration-dependent manner in 3T3-L1 adipocytes and L6 myotubes.[1][2] This inhibition is a direct consequence of AMPK activation, as AMPK phosphorylates and inactivates ACC. By inhibiting ACC, galegine not only curtails the synthesis of new fatty acids but also promotes the oxidation of existing fatty acids.
Furthermore, at higher concentrations, galegine has been observed to down-regulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FAS) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[1][2]
Reduction of Lipolysis
Galegine has been shown to reduce isoprenaline-stimulated lipolysis in 3T3-L1 adipocytes.[1][2] This anti-lipolytic effect is another downstream consequence of AMPK activation.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of Galegine on AMPK Activity
| Cell Line | Galegine Concentration (µM) | Incubation Time | Fold Activation of AMPK (approx.) |
| H4IIE rat hepatoma | 10 | 6 hours | ~1.5 |
| H4IIE rat hepatoma | 300 | 6 hours | ~2.5 |
| 3T3-L1 adipocytes | 10 - 300 | 1 hour | Concentration-dependent increase |
| L6 myotubes | 10 - 300 | 1 hour | Concentration-dependent increase |
Data extracted from Mooney et al., 2008.[1]
Table 2: Effect of Galegine on Glucose Uptake
| Cell Line | Galegine Concentration | Incubation Time | Effect on Glucose Uptake |
| 3T3-L1 adipocytes | 10 µM - 3 mM | 5 hours | Concentration-dependent stimulation |
| L6 myotubes | 1 µM - 1 mM | 5 hours | Concentration-dependent stimulation |
Data extracted from Mooney et al., 2008.[1]
Table 3: Effect of Galegine on Acetyl-CoA Carboxylase (ACC) Activity
| Cell Line | Galegine Concentration (µM) | Incubation Time | Effect on ACC Activity |
| 3T3-L1 adipocytes | 0.3 - 30 | 24 hours | Concentration-dependent reduction |
| L6 myotubes | ≥ 30 | 24 hours | Statistically significant reduction |
Data extracted from Mooney et al., 2008.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
3T3-L1 adipocytes: Preadipocytes are cultured in DMEM with 10% fetal bovine serum. Differentiation is induced by treating confluent cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1.7 µM insulin (B600854) for 2 days. The medium is then switched to DMEM with 10% FBS and 1.7 µM insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.
-
L6 myotubes: Myoblasts are grown in DMEM with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum when the cells reach confluence.
-
H4IIE and HEK293 cells: Cultured in appropriate media as per standard cell culture protocols.
2-Deoxy-D-glucose Uptake Assay
-
Differentiated 3T3-L1 adipocytes or L6 myotubes are seeded in 24-well plates.
-
Cells are washed with serum-free DMEM and incubated in this medium for 2-3 hours.
-
The medium is replaced with Krebs-Ringer-HEPES (KRH) buffer and cells are incubated for 30 minutes.
-
Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 5 hours).
-
Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose to a final concentration of 100 µM.
-
After 10 minutes, uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed with 0.1 M NaOH.
-
Radioactivity in the cell lysates is determined by liquid scintillation counting.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) for normalization.
AMPK Activity Assay
-
Cells are treated with this compound or vehicle control for the desired time and concentration.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
AMPK is immunoprecipitated from the cell lysates using an antibody specific for the α-subunit of AMPK.
-
The immunoprecipitates are washed to remove non-specific binding.
-
The kinase activity of the immunoprecipitated AMPK is assayed by incubating with a specific substrate peptide (e.g., SAMS peptide) in the presence of [γ-³²P]ATP.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper.
-
The radioactivity incorporated into the substrate is quantified by liquid scintillation counting.
Acetyl-CoA Carboxylase (ACC) Activity Assay
-
Cells are treated with this compound or vehicle control.
-
Cell lysates are prepared.
-
ACC activity is measured by the [¹⁴C]bicarbonate fixation assay. The assay mixture contains cell lysate, acetyl-CoA, ATP, and NaH¹⁴CO₃.
-
The reaction is incubated and then stopped by the addition of acid.
-
The acid-stable radioactivity, representing the ¹⁴C incorporated into malonyl-CoA, is determined by liquid scintillation counting.
-
Activity is normalized to the protein concentration of the cell lysate.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways activated by this compound.
Caption: Core signaling pathway of this compound.
Caption: Experimental workflow for 2-deoxy-D-glucose uptake assay.
References
Galegine Hemisulfate: A Deep Dive into its Effects on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), a guanidine (B92328) derivative isolated from the plant Galega officinalis, has a long history in traditional medicine for managing symptoms now associated with diabetes mellitus.[1][2] Its hypoglycemic properties paved the way for the development of biguanide (B1667054) drugs, most notably metformin.[1][3] This technical guide provides a comprehensive overview of the effects of galegine hemisulfate on glucose metabolism, detailing its molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its action.
Core Mechanisms of Action
This compound exerts its effects on glucose metabolism primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5] Activation of AMPK by galegine can explain many of its observed metabolic effects, including enhanced glucose uptake and inhibition of fatty acid synthesis.[3][4][5] Additionally, evidence suggests a role for the PI3 kinase pathway in mediating galegine's effects on glucose uptake.[4] More recent studies have also pointed towards an inhibitory effect on mitochondrial complex IV, leading to a reduction in glycerol-derived gluconeogenesis.[6][7][8]
Signaling Pathways
The primary signaling pathway influenced by galegine is the AMPK pathway. By activating AMPK, galegine initiates a cascade of events that lead to increased glucose uptake and utilization, as well as inhibition of energy-consuming processes like lipogenesis.
Galegine's influence on glucose uptake is also partially mediated by the PI3 kinase pathway, a key pathway in insulin (B600854) signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of glucose metabolism as reported in key in vivo and in vitro studies.
Table 1: In Vivo Effects of this compound
| Parameter | Animal Model | Dosage | Duration | Observed Effect | Reference |
| Body Weight | Male BALB/c mice | 3.41 mmol/kg in feed (~0.5 mmol/kg/day) | 7-11 days | Significant reduction in body weight, partially independent of food intake.[4] | [4] |
| Blood Glucose | Male BALB/c mice | 3.41 mmol/kg in feed | 7 days | Reduced from 6.0 ± 0.5 mmol/L to 3.2 ± 0.4 mmol/L.[4] | [4] |
| Blood Glucose | Normoglycemic rabbits | ~380 mg/kg (oral) | Acute | Hypoglycemic crises and death in some animals.[9] | [9] |
| Blood Glucose | Dogs | 4 mg/kg | Acute | Transient hyperglycemia followed by a ≥40% reduction in blood sugar over 11-12 hours.[9] | [9] |
| Blood Glucose | Humans (normoglycemic and diabetic) | 109 mg (single dose) | Acute | Mild hypoglycemic effect in normoglycemic subject; marked effect in diabetic patients.[9] | [9] |
| Glycerol-derived Gluconeogenesis | 30-h-fasted rats | 25 mg/kg/h (intraportal infusion) | 1 hour | 32% reduction in the fractional contribution of glycerol (B35011) to hepatic gluconeogenesis.[7] | [7] |
Table 2: In Vitro Effects of this compound
| Parameter | Cell Line/Tissue | Concentration Range | Incubation Time | Observed Effect | Reference |
| Glucose Uptake | 3T3-L1 adipocytes | 50 µM - 3 mM | 5 hours | Concentration-dependent stimulation of insulin-independent glucose uptake.[4] | [4] |
| Glucose Uptake | L6 myotubes | 50 µM - 3 mM | Not specified | Stimulation of glucose uptake.[4] | [4] |
| AMPK Activation | H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, L6 myotubes | ≥ 10 µM | 1 hour | Concentration-dependent activation of AMPK.[4][5] | [4][5] |
| Acetyl-CoA Carboxylase (ACC) Activity | 3T3-L1 adipocytes | 0.3 - 30 µM | 24 hours | Concentration-dependent reduction in ACC activity.[4] | [4] |
| Acetyl-CoA Carboxylase (ACC) Activity | L6 myotubes | ≥ 30 µM | 24 hours | Reduction in ACC activity.[4] | [4] |
| Lipolysis (isoprenaline-stimulated) | 3T3-L1 adipocytes | 1 - 300 µM | 24 hours | Reduction in glycerol release.[4] | [4] |
| Gene Expression (Fatty Acid Synthase, SREBP) | 3T3-L1 adipocytes | 500 µM | Not specified | Down-regulation of genes involved in fatty acid synthesis.[4][5] | [4][5] |
| Hepatic Glucose Production | Rat liver slices | 100 µM | 6 hours | Inhibition of glucose production from glycerol.[6][7] | [6][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to provide a framework for reproducibility and further investigation.
In Vivo Feeding Studies in Mice
-
Animals: Adult male BALB/c mice were used.[4]
-
Housing: Animals were housed individually in an air-conditioned environment at 21±2 °C with a 12-hour light/dark cycle.[4] They had continuous access to water and a standard pellet diet ad libitum unless otherwise specified.[4]
-
Habituation: Before the study, mice were habituated to individual housing, and their food intake and body weight were monitored daily.[4]
-
Treatment: On day 0, mice were randomly assigned to control or treatment groups. The standard diet was replaced with pellets containing this compound (3.41 mmol/kg of feed).[4]
-
Measurements: Daily food intake and body weight were recorded. Blood glucose levels were determined at the end of the study period.[4]
-
Pair-Feeding Studies: In some experiments, a pair-fed group was included, where the food intake of the galegine-treated group was matched to that of the control group to distinguish between effects due to reduced food intake and direct metabolic actions of galegine.[4]
In Vitro Glucose Uptake Assay
-
Cell Lines: 3T3-L1 adipocytes and L6 myotubes were commonly used.[4]
-
Cell Culture and Differentiation: Cells were cultured and differentiated into their respective mature cell types according to standard protocols.
-
Treatment: Differentiated cells were pre-treated with varying concentrations of galegine (e.g., 10 µM to 3 mM) for a specified period (e.g., 5 hours).[4]
-
Inhibitor Studies: To investigate signaling pathways, cells were pre-incubated with inhibitors such as the PI3 kinase inhibitors wortmannin (B1684655) (1 µM) or LY294002 (100 µM) before galegine treatment.[4]
-
Glucose Uptake Measurement: Glucose uptake was assessed by measuring the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.
-
Data Analysis: Cell lysates were subjected to scintillation counting to quantify the amount of radiolabeled glucose taken up by the cells.
AMPK Activity Assay
-
Cell Lines: Various cell lines have been used, including H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.[4][5]
-
Treatment: Cells were incubated with different concentrations of galegine (e.g., starting from 10 µM) for a specified duration (e.g., 1 hour).[4]
-
Cell Lysis: After treatment, cells were lysed in a buffer that preserves protein phosphorylation.
-
Immunoblotting: AMPK activation was typically assessed by Western blotting using antibodies specific for the phosphorylated (active) form of AMPK (at Thr172) and total AMPK. The ratio of phosphorylated to total AMPK was used to quantify the level of activation.
Concluding Remarks
This compound demonstrates significant effects on glucose metabolism, primarily through the activation of AMPK and, to some extent, the PI3 kinase pathway. Its ability to stimulate glucose uptake in peripheral tissues and inhibit hepatic gluconeogenesis underscores its potential as a hypoglycemic agent. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of galegine and its analogs. However, it is important to note that galegine itself has been associated with toxicity, which has limited its clinical use.[1][2][10][11] Future research may focus on developing derivatives that retain the beneficial metabolic effects while minimizing toxicity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Acute and subchronic oral toxicity of Galega officinalis in rats. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Galegine (Isoamylene-Guanidine): Chemical Structure, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), chemically known as isoamylene-guanidine or (3-Methyl-2-butenyl)guanidine, is a guanidine (B92328) alkaloid first isolated from the plant Galega officinalis (Goat's Rue).[1][2][3] This plant has a long history in European folk medicine for treating symptoms now associated with diabetes mellitus.[4][5] The investigation into galegine's hypoglycemic properties, although limited by its toxicity, paved the way for the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin (B114582).[2][6][7] This guide provides an in-depth technical overview of galegine's chemical structure, its biological mechanisms of action, and detailed experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
Galegine is an isoprenoid guanidine derivative.[1] Its structure consists of a guanidine group attached to an isoamylene (or 3,3-dimethylallyl) carbon chain.[1][2] This unique structure is the basis for its biological activity and its historical significance as a lead compound in diabetes drug discovery.
Table 1: Physicochemical and Identification Properties of Galegine
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3-methylbut-2-enyl)guanidine | [3][8] |
| Synonyms | Isoamylene-guanidine, N-3,3-dimethylallylguanidine, Isopentenyl guanidine | [1][3][8] |
| CAS Number | 543-83-9 | [1] |
| Molecular Formula | C₆H₁₃N₃ | [1] |
| Molecular Weight | 127.19 g/mol | [1][8] |
| Appearance | Hygroscopic, bitter crystals | [1] |
| Melting Point | 60-65 °C | [1] |
| Solubility | Freely soluble in water and alcohol; slightly soluble in ether | [1] |
| pKa (Strongest Basic) | 11.96 (Predicted) | [9] |
| logP | 0.35 (Predicted) | [9] |
Spectroscopic Characterization
While specific spectral data is not widely published, the structure of galegine allows for the prediction of its key spectroscopic features.
-
¹H NMR: Expected signals would include two singlets for the non-equivalent methyl groups on the double bond, a vinyl proton triplet, and a methylene (B1212753) group doublet coupled to the vinyl proton. Protons on the guanidinium (B1211019) group would likely appear as a broad singlet.
-
¹³C NMR: Key signals would correspond to the two methyl carbons, the vinyl carbons of the double bond, the methylene carbon, and the quaternary carbon of the guanidine group.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine and imine groups of the guanidine moiety, C=N stretching, and C=C stretching from the isoamylene group.
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 127.19 would be expected, along with characteristic fragmentation patterns corresponding to the loss of ammonia (B1221849) or parts of the isoamylene chain.
Biological Activity and Mechanisms of Action
Galegine exhibits several metabolic actions, primarily related to glucose and lipid metabolism. Its effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][6][10]
AMPK Signaling Pathway
Galegine produces a concentration-dependent activation of AMPK in various cell lines, including hepatocytes, adipocytes, and myotubes.[6][10] Activation of AMPK triggers a cascade of downstream effects that contribute to its antidiabetic and weight-reducing properties.
Caption: Galegine's mechanism of action via AMPK activation and Complex IV inhibition.
Quantitative Bioactivity Data
Galegine's effects have been quantified in various in vitro and in vivo models.
Table 2: Summary of Galegine's Quantitative Biological Activities
| Assay / Model | System / Cell Line | Parameter | Value / Effect | Reference(s) |
| AMPK Activation | H4IIE rat hepatoma, HEK293, 3T3-L1 adipocytes, L6 myotubes | Activation Threshold | ≥ 10 µM | [6][10] |
| Glucose Uptake | 3T3-L1 adipocytes, L6 myotubes | Effective Concentration | 50 µM - 3 mM | [6][10] |
| Lipolysis Inhibition | 3T3-L1 adipocytes | Effective Concentration | 1 - 300 µM (isoprenaline-mediated) | [6][10] |
| ACC Inhibition | 3T3-L1 adipocytes, L6 myotubes | - | Concentration-dependent inhibition | [6][10] |
| Cytotoxicity | DFW human melanoma cells | IC₅₀ | 630 µM | |
| Cytotoxicity | SK-MEL-5 human melanoma cells | IC₅₀ | 3300 µM | |
| In Vivo Weight Loss | Male BALB/c mice | Dose in Feed | 3.41 mmol/kg feed (~600 mg/kg) | [10] |
| In Vivo Glucose Lowering | Male BALB/c mice | Blood Glucose | 3.2±0.4 mmol/L (vs 6.0±0.5 control) | [10] |
Toxicology Data
Despite its therapeutic potential, the clinical use of galegine was halted due to its toxicity.[2][3] It is significantly more toxic than guanidine itself or the metformin derivative.
Table 3: Toxicological Data for Galegine and Related Compounds
| Compound / Substance | Animal Model | Route | Parameter | Value | Reference(s) |
| Galega officinalis (aerial parts) | Wistar rats | Oral | LD₅₀ | > 5 g/kg | [11][12] |
| Galegine Sulphate | Mice | - | Average Lethal Dose | 77.5 mg/kg | [12] |
| Galega officinalis | Sheep | Gavage | Pathologic Effects | Hydrothorax, lung congestion, edema | [13] |
Note: The primary toxicity targets appear to be the liver and lungs, with observed effects including sinusoidal congestion and alveolar hemorrhage.[11][13]
Experimental Protocols
This section details common methodologies for the isolation, purification, and biological evaluation of galegine.
Isolation and Purification from Galega officinalis
This workflow outlines a typical procedure for extracting and purifying galegine from dried plant material.[14][15]
Caption: Workflow for the extraction and purification of galegine from plant material.
Protocol Details:
-
Extraction: 5 g of powdered, dried G. officinalis is suspended in 50 mL of distilled water and agitated on a shaker for 24 hours at room temperature.[14]
-
Filtration & Concentration: The aqueous extract is filtered through Whatman No. 41 filter paper. The solvent is then evaporated at 50-60°C to yield a crude extract.[14]
-
Purification: The crude extract is washed with 96% ethanol to remove certain impurities, filtered again, and evaporated at 60-70°C.[14]
-
Chromatography: The resulting solid is subjected to column chromatography on a silica (B1680970) gel stationary phase. Elution begins with a non-polar solvent like hexane, with the polarity of the mobile phase gradually increased to elute compounds of increasing polarity.[15]
-
Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing galegine. Further purification can be achieved using techniques like Molecularly Imprinted Polymers (MIP).[14][15]
AMPK Activity Assay
This protocol is adapted from methodologies used to demonstrate galegine's effect on AMPK.[10]
-
Objective: To measure the activation of AMPK in cell lysates following treatment with galegine.
-
Materials:
-
Cell lines (e.g., H4IIE hepatocytes, 3T3-L1 adipocytes).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Galegine solution of various concentrations.
-
Lysis buffer.
-
Synthetic peptide substrate: SAMS (HMRSAMSGLHLVKRR).
-
[γ-³²P]ATP.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Cell Culture: Plate cells in 10 cm dishes and culture until confluent.
-
Treatment: Replace the medium with fresh medium containing various concentrations of galegine (e.g., 0, 10 µM, 100 µM, 300 µM) and incubate for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash cells with PBS and lyse on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
Kinase Reaction: In a reaction mixture, combine cell lysate (containing AMPK) with the SAMS peptide substrate and [γ-³²P]ATP.
-
Incubation: Allow the phosphorylation reaction to proceed at 30°C for a set time (e.g., 10 minutes).
-
Spotting: Spot an aliquot of the reaction mixture onto phosphocellulose paper to bind the phosphorylated peptide.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: Measure the radioactivity of the paper using a scintillation counter.
-
Analysis: Express AMPK activity as nmol of phosphate (B84403) incorporated into the substrate per minute per mg of lysate protein (nmol/min/mg).
-
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of galegine and calculate its IC₅₀ value.
Caption: Standard workflow for assessing galegine's cytotoxicity using an MTT assay.
-
Procedure:
-
Cell Seeding: Seed human melanoma cells (e.g., DFW, SK-MEL-5) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Expose the cells to a range of galegine concentrations (e.g., 0 - 4 mM) for 24 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.05% and incubate for 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate at 570 nm (for formazan) and 620 nm (as a background reference) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of galegine that inhibits 50% of cell growth).
-
Conclusion
Galegine (isoamylene-guanidine) remains a molecule of significant interest in medicinal chemistry and pharmacology. Its well-defined chemical structure provides a clear basis for its biological activities, which are primarily centered around the modulation of cellular energy metabolism through AMPK activation. While its inherent toxicity precludes its direct therapeutic use, the study of galegine provides a valuable framework for understanding the mechanism of biguanide drugs and serves as a classic example of natural product-led drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating galegine and related guanidinic compounds.
References
- 1. Galegine [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Galegine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. N-(3-Methyl-2-buten-1-yl)guanidine | C6H13N3 | CID 10983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound Galegine (FDB004486) - FooDB [foodb.ca]
- 10. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and subchronic oral toxicity of Galega officinalis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Concentration of galegine in Verbesina encelioides and Galega oficinalis and the toxic and pathologic effects induced by the plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 15. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique [jmpb.areeo.ac.ir]
Initial Preclinical Evaluation of Galegine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical evaluation of Galegine (B1196923), a natural compound with significant therapeutic potential, particularly in the context of metabolic diseases. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
Galegine, a guanidine (B92328) alkaloid originally isolated from Galega officinalis, has demonstrated promising metabolic effects in preclinical studies. Research indicates that Galegine contributes to weight loss, independent of reduced food intake, and enhances glucose uptake in key metabolic tissues. The primary mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] An alternative mechanism involving the inhibition of mitochondrial complex IV has also been proposed.[3] This guide synthesizes the foundational preclinical data to provide a comprehensive resource for researchers and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of Galegine.
Table 1: In Vivo Effects of Galegine in Mice
| Parameter | Treatment Details | Result | Reference |
| Body Weight | Galegine in diet (600 mg/kg feed, approx. 0.5 mmol/kg body weight daily) for 11 days. | Significant reduction in body weight compared to controls, with effects observed to be partially independent of food intake in pair-feeding studies. | [1] |
| Blood Glucose | Same as above. | Reduced blood glucose levels at the end of the experiment (3.2 ± 0.4 mmol/L vs. 6.0 ± 0.5 mmol/L in controls; p<0.001). | [1] |
Table 2: In Vitro Effects of Galegine on Cellular Processes
| Cell Line | Assay | Galegine Concentration | Key Findings | Reference |
| 3T3-L1 Adipocytes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation of insulin-independent glucose uptake. | [1][2] |
| L6 Myotubes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation of glucose uptake. | [1][2] |
| 3T3-L1 Adipocytes | Isoprenaline-stimulated Lipolysis | 1 - 300 µM | Reduction of isoprenaline-mediated lipolysis. | [2] |
| 3T3-L1 Adipocytes | Acetyl-CoA Carboxylase (ACC) Activity | 0.3 - 30 µM | Concentration-dependent inhibition of ACC activity. | [1] |
| L6 Myotubes | Acetyl-CoA Carboxylase (ACC) Activity | ≥ 30 µM | Inhibition of ACC activity. | [1] |
| H4IIE Hepatoma, HEK293, 3T3-L1 Adipocytes, L6 Myotubes | AMPK Activation | ≥ 10 µM | Concentration-dependent activation of AMPK. | [1][2] |
| Isolated Rat Mitochondria | G3P-stimulated Respiration | Not specified | Inhibition of G3P-stimulated respiration. | [3] |
Table 3: Effects of Galegine on Gene Expression in 3T3-L1 Adipocytes
| Gene Category | Galegine Concentration | Regulation | Key Genes | Reference |
| Fatty Acid Synthesis | 500 µM | Down-regulated | Fatty Acid Synthase (FASN), Sterol-regulatory element-binding protein (SREBP) | [1][2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vivo Studies in Mice
-
Animal Model: Male MF1 mice.
-
Housing: Housed individually with free access to standard laboratory diet and water, unless otherwise specified.
-
Galegine Administration: Galegine was incorporated into the powdered diet at a concentration of 600 mg/kg of feed.
-
Pair-Feeding Studies: To distinguish the effects of Galegine from those of reduced food intake, a pair-fed group was included. These mice received the same amount of control diet as consumed by the Galegine-treated mice on the previous day.
-
Measurements: Body weight and food intake were recorded daily. Blood glucose was measured at the end of the study from tail vein blood samples using a suitable glucose meter.
Cell Culture
-
3T3-L1 Adipocytes: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes using standard protocols involving insulin, dexamethasone, and isobutylmethylxanthine.
-
L6 Myotubes: L6 myoblasts were cultured and differentiated into myotubes.
-
H4IIE Hepatoma and HEK293 Cells: These cell lines were maintained in appropriate culture media as per standard protocols.
Glucose Uptake Assay
-
Cell Preparation: Differentiated 3T3-L1 adipocytes or L6 myotubes were serum-starved for 2-4 hours in serum-free medium.
-
Galegine Treatment: Cells were pre-treated with varying concentrations of Galegine (50 µM - 3 mM) for 5 hours.
-
Initiation of Glucose Uptake: The assay was initiated by adding a glucose analogue (e.g., 2-deoxy-D-[³H]glucose) in Krebs-Ringer-HEPES buffer.
-
Incubation: Cells were incubated for a defined period (e.g., 10-30 minutes) at 37°C.
-
Termination: The uptake was terminated by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quantification: Cells were lysed, and the incorporated radioactivity was measured using a scintillation counter to determine the rate of glucose uptake.
AMP-activated Protein Kinase (AMPK) Activity Assay
-
Cell Lysis: Cells treated with Galegine (≥ 10 µM) for 1 hour were lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional but recommended for specificity): AMPK was immunoprecipitated from the cell lysates using an antibody specific for an AMPK subunit.
-
Kinase Reaction: The kinase activity was assayed by incubating the cell lysate or immunoprecipitated AMPK with a specific substrate peptide (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Quantification: The incorporation of ³²P into the substrate peptide was quantified by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity using a scintillation counter.
Microarray Analysis of Gene Expression
-
Cell Treatment: Differentiated 3T3-L1 adipocytes were treated with Galegine (500 µM) for 24 hours.
-
RNA Extraction: Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
cRNA Preparation and Labeling: The extracted RNA was converted to complementary RNA (cRNA) and labeled with a fluorescent dye.
-
Hybridization: The labeled cRNA was hybridized to a microarray chip (e.g., Affymetrix Mouse Expression GeneChip).
-
Scanning and Data Acquisition: The microarray chip was scanned to detect the fluorescence intensity of each probe.
-
Data Analysis: The raw data was normalized, and statistical analysis was performed to identify genes that were differentially expressed between Galegine-treated and control cells.
Quantitative Real-Time PCR (QPCR)
-
RNA to cDNA Conversion: Total RNA extracted from treated and control cells was reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA was used as a template for PCR amplification with gene-specific primers for the genes of interest and housekeeping genes (for normalization). The amplification was monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of housekeeping genes.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Galegine and a typical experimental workflow for its preclinical evaluation.
References
The Impact of Galegine on Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galegine (B1196923), a guanidine (B92328) alkaloid originally isolated from Galega officinalis, has garnered significant interest for its metabolic regulatory properties, reminiscent of the biguanide (B1667054) metformin. This technical guide provides an in-depth analysis of the molecular mechanisms through which galegine modulates fatty acid synthesis and oxidation. The primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation by galegine leads to the subsequent inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. This inhibition has a dual consequence: a reduction in de novo fatty acid synthesis and a stimulation of fatty acid oxidation. This guide summarizes the key signaling pathways, presents quantitative data from in vitro studies, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of galegine's effects on lipid metabolism.
Core Mechanism of Action: AMPK Activation
Galegine exerts its effects on fatty acid metabolism primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic shift from anabolic processes that consume ATP to catabolic processes that generate ATP. The activation of AMPK by galegine has been observed in a concentration-dependent manner in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[1][2]
The proposed upstream mechanism for AMPK activation by galegine involves the inhibition of the mitochondrial respiratory chain, similar to the action of metformin.[1][3] This inhibition leads to an increase in the cellular AMP:ATP ratio, which is a primary trigger for AMPK activation.
Signaling Pathway: Galegine-induced AMPK Activation
Caption: Upstream activation of AMPK by galegine.
Downstream Effects on Fatty Acid Metabolism
The activation of AMPK by galegine initiates a cascade of downstream events that collectively suppress fatty acid synthesis and promote fatty acid oxidation.
Inhibition of Acetyl-CoA Carboxylase (ACC)
Activated AMPK phosphorylates and thereby inhibits acetyl-CoA carboxylase (ACC), the enzyme responsible for converting acetyl-CoA to malonyl-CoA.[1] Malonyl-CoA is a critical molecule in lipid metabolism; it is the primary building block for the synthesis of new fatty acids and a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation.
The inhibition of ACC by galegine has been demonstrated to be concentration-dependent in 3T3-L1 adipocytes and L6 myotubes.[1] By reducing the intracellular concentration of malonyl-CoA, galegine achieves two key outcomes:
-
Inhibition of Fatty Acid Synthesis: The depletion of malonyl-CoA directly limits the substrate available for fatty acid synthase (FASN), thereby decreasing the rate of de novo fatty acid synthesis.
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria, leading to an enhanced rate of β-oxidation.
Regulation of Lipogenic Gene Expression
Galegine treatment has been shown to down-regulate the expression of genes involved in fatty acid synthesis.[1] At a concentration of 500 μM, galegine was found to decrease the expression of fatty acid synthase (FASN) and its upstream transcriptional regulator, sterol regulatory element-binding protein-1c (SREBP-1c), in 3T3-L1 adipocytes.[1] This transcriptional regulation further contributes to the overall reduction in the cell's capacity for lipogenesis.
Signaling Pathway: Downstream Effects of Galegine on Fatty Acid Metabolism
Caption: Downstream effects of galegine on fatty acid metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of galegine on key components of fatty acid metabolism as reported in the literature.
Table 1: Effect of Galegine on AMPK Activity
| Cell Line | Galegine Concentration (μM) | Duration | Fold Activation of AMPK (approx.) | Reference |
| H4IIE rat hepatoma | 10 | 1 h | ~1.5 | [1] |
| H4IIE rat hepatoma | 300 | 1 h | ~2.5 | [1] |
| 3T3-L1 adipocytes | 10 | 1 h | Significant increase | [1] |
| 3T3-L1 adipocytes | 300 | 1 h | Significant increase | [1] |
| L6 myotubes | 10 | 1 h | Significant increase | [1] |
| L6 myotubes | 300 | 1 h | Significant increase | [1] |
Table 2: Effect of Galegine on Acetyl-CoA Carboxylase (ACC) Activity
| Cell Line | Galegine Concentration (μM) | Duration | % Inhibition of ACC Activity (approx.) | Reference |
| 3T3-L1 adipocytes | 0.3 | 24 h | ~20% | [1] |
| 3T3-L1 adipocytes | 3 | 24 h | ~40% | [1] |
| 3T3-L1 adipocytes | 30 | 24 h | ~60% | [1] |
| L6 myotubes | 30 | 24 h | Statistically significant reduction | [1] |
Table 3: Effect of Galegine on Lipogenic Gene Expression in 3T3-L1 Adipocytes
| Gene | Galegine Concentration (μM) | Duration | Fold Change in Expression | Reference |
| Fatty Acid Synthase (FASN) | 500 | 24 h | Down-regulated | [1] |
| SREBP-1c | 500 | 24 h | Down-regulated | [1] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the study of galegine's effects on fatty acid metabolism.
AMPK Activity Assay
This assay measures the phosphorylation of a synthetic peptide substrate by AMPK.
-
Cell Culture and Lysis:
-
Culture cells (e.g., 3T3-L1 adipocytes, L6 myotubes) to confluence in appropriate media.
-
Treat cells with various concentrations of galegine for the desired duration.
-
Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Kinase Reaction:
-
Incubate a portion of the cell lysate with a reaction mixture containing a synthetic AMPK substrate (e.g., SAMS peptide), ATP (spiked with [γ-³²P]ATP), and an appropriate buffer.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Measurement of Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express AMPK activity as nmol of phosphate (B84403) incorporated per minute per milligram of protein.
-
Acetyl-CoA Carboxylase (ACC) Activity Assay
This assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
-
Cell Culture and Homogenization:
-
Culture and treat cells with galegine as described for the AMPK assay.
-
Wash cells and homogenize in a buffer containing protease inhibitors.
-
-
ACC Reaction:
-
Incubate the cell homogenate with a reaction mixture containing acetyl-CoA, ATP, MgCl₂, citrate, and NaH¹⁴CO₃.
-
Incubate at 37°C for a specified time.
-
-
Measurement of Malonyl-CoA Formation:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Dry the samples to remove unreacted [¹⁴C]bicarbonate.
-
Resuspend the sample and quantify the acid-stable radioactivity (representing [¹⁴C]malonyl-CoA) using a scintillation counter.
-
-
Data Analysis:
-
Express ACC activity as nmol of bicarbonate incorporated per minute per milligram of protein.
-
Fatty Acid Synthesis Assay
This assay measures the incorporation of a radiolabeled precursor into newly synthesized lipids.
-
Cell Culture and Treatment:
-
Culture and differentiate cells (e.g., 3T3-L1 preadipocytes into adipocytes).
-
Treat mature adipocytes with galegine.
-
-
Metabolic Labeling:
-
Incubate the cells in a medium containing a radiolabeled precursor, such as [¹⁴C]acetate or ³H₂O.
-
-
Lipid Extraction:
-
Wash the cells and extract total lipids using a solvent system (e.g., chloroform:methanol).
-
-
Quantification:
-
Evaporate the solvent and measure the radioactivity in the lipid extract using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity to the total protein content and express as the rate of fatty acid synthesis.
-
Fatty Acid Oxidation Assay
This assay measures the production of ¹⁴CO₂ or acid-soluble metabolites from a radiolabeled fatty acid.
-
Cell Culture and Treatment:
-
Culture and differentiate cells (e.g., L6 myoblasts into myotubes).
-
Treat myotubes with galegine.
-
-
Metabolic Labeling:
-
Incubate cells with a radiolabeled fatty acid, such as [1-¹⁴C]palmitate, complexed to bovine serum albumin (BSA).
-
-
Collection of Oxidation Products:
-
For ¹⁴CO₂ measurement, use sealed flasks with a center well containing a CO₂ trapping agent (e.g., NaOH). At the end of the incubation, acidify the medium to release dissolved CO₂.
-
For acid-soluble metabolites, precipitate un-oxidized fatty acids with perchloric acid and measure the radioactivity in the supernatant.
-
-
Quantification:
-
Measure the radioactivity in the trapping agent or the acid-soluble fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate.
-
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for investigating the effects of a novel compound, such as galegine, on fatty acid metabolism.
Caption: A logical workflow for studying the metabolic effects of natural compounds.
Conclusion
Galegine modulates fatty acid metabolism through a clear and potent mechanism centered on the activation of AMPK and the subsequent inhibition of ACC. This dual action of inhibiting fatty acid synthesis while promoting fatty acid oxidation provides a strong rationale for its observed effects on body weight and overall metabolic health. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of galegine and related compounds in the context of metabolic diseases. Further in vivo studies are warranted to fully elucidate the physiological impact of galegine on lipid homeostasis and its potential as a therapeutic agent.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Galegine from Galega officinalis Herb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galega officinalis, commonly known as goat's rue, is a perennial herb that has been used in traditional medicine for centuries, particularly for its anti-diabetic properties. The primary bioactive compound responsible for this effect is galegine (B1196923), a guanidine (B92328) alkaloid.[1] The study of galegine and its derivatives was a foundational step in the development of modern biguanide (B1667054) drugs, including metformin, a first-line treatment for type 2 diabetes.[2] These application notes provide detailed protocols for the extraction, isolation, and purification of galegine from Galega officinalis, intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of Galegine Content
The concentration of galegine in Galega officinalis varies depending on the plant part and its growth stage. For optimal yield, it is recommended to harvest the reproductive tissues during the immature pod stage.
| Plant Part | Galegine Concentration (mg/g Dry Weight) | Reference |
| Reproductive Tissues | 7.0 | [3] |
| Leaves | 4.0 | [3] |
| Stem | 1.0 | [3] |
| Extraction/Culture Method | Galegine Yield | Reference |
| Water Extraction | 17.40 ± 0.04 µg/g | [3] |
| Elicited Hairy Root Culture | 14.55 mg/g Fresh Weight | [4] |
| Column Chromatography followed by MIP | 17-fold increase in purification and isolation efficiency | [5][6][7] |
| MIP Purification (from raw extract) | 193 µg/g | [7] |
| MIP Purification (from column fraction) | 330 µg/g | [7] |
Experimental Protocols
Protocol 1: Extraction of Galegine from Galega officinalis
This protocol describes a solvent-based extraction method adapted from established procedures.
Materials:
-
Dried, powdered Galega officinalis herb (preferably reproductive tissues)
-
Distilled water
-
Shaker
-
Whatman No. 41 Quantitative Filter Paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried Galega officinalis powder and place it in a suitable flask.
-
Add 50 mL of a 50% ethanol-water mixture to the flask.[8]
-
Place the flask on a shaker and agitate at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 41 filter paper to separate the extract from the plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature of 50-60°C to remove the ethanol and a portion of the water, yielding a crude extract.
-
For further purification, the crude extract can be redissolved in a minimal amount of water for loading onto a chromatography column.
Protocol 2: Purification of Galegine by Silica (B1680970) Gel Column Chromatography
This protocol outlines the purification of the crude galegine extract using silica gel column chromatography.
Materials:
-
Crude galegine extract from Protocol 1
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
Sakaguchi reagent (for TLC visualization)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane). In a separate container, add a small amount of silica gel to the dissolved extract to form a slurry. Evaporate the solvent to obtain a dry, powdered sample adsorbed onto the silica gel. Carefully load this powder onto the top of the prepared column.
-
Elution:
-
Begin elution with 100% n-hexane to remove non-polar compounds.[5][6]
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane.
-
Further increase the polarity by introducing chloroform and then methanol into the mobile phase.[8]
-
A typical gradient might involve sequential elution with n-hexane, n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), ethyl acetate, ethyl acetate:chloroform mixtures, chloroform, chloroform:methanol mixtures, and finally methanol.
-
-
Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 15 mL).
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water - 6.5:3.5:1.0). Visualize the spots by spraying with Sakaguchi reagent, which will produce a reddish-orange color in the presence of guanidine compounds like galegine.
-
Pooling and Concentration: Combine the fractions that show a strong positive test for galegine and concentrate them using a rotary evaporator to yield purified galegine.
Protocol 3: High-Purity Galegine Isolation using Molecularly Imprinted Polymers (MIPs)
For a significantly higher degree of purification, a Molecularly Imprinted Polymer (MIP) specific for galegine can be synthesized and used. This protocol is based on a published method and can enhance purification efficiency by up to 17 times.[5][6][7]
Part A: Synthesis of Galegine-Specific MIP
Materials:
-
Galegine (template molecule)
-
Methacrylic acid (MAA) (functional monomer)
-
Ethylene (B1197577) glycol dimethacrylate (EGDMA) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Acetonitrile (porogenic solvent)
-
Graphene Oxide (optional, for enhanced performance)[8]
Procedure:
-
In a suitable reaction vessel, dissolve galegine in acetonitrile.
-
Add methacrylic acid and allow it to form a complex with the galegine template.
-
Add ethylene glycol dimethacrylate and azobisisobutyronitrile to the mixture.
-
If using, disperse graphene oxide in the solution.
-
Purge the mixture with nitrogen gas to remove oxygen, which can inhibit polymerization.
-
Initiate polymerization by heating the mixture in a water bath according to the specific requirements of the initiator (e.g., 60-70°C for AIBN).
-
After polymerization is complete, the solid polymer is ground into a fine powder.
-
Remove the galegine template from the polymer by washing it extensively with a suitable solvent (e.g., methanol/acetic acid mixture) until no more galegine is detected in the washings.
-
Dry the MIP powder before use.
Part B: Application of MIP for Galegine Purification
Materials:
-
Galegine-containing fractions from Protocol 2
-
Synthesized galegine-specific MIP
-
Suitable flasks or columns for batch or solid-phase extraction
Procedure:
-
Add the synthesized MIP (e.g., 0.1 g) to the galegine-containing solution obtained from column chromatography.[8]
-
Agitate the mixture for a defined period to allow the galegine to bind to the specific cavities in the MIP.
-
Separate the MIP from the solution by filtration or centrifugation. The supernatant will contain impurities that did not bind to the MIP.
-
Wash the MIP with a non-polar solvent to remove any non-specifically bound impurities.
-
Elute the purified galegine from the MIP using a polar solvent mixture (e.g., methanol/acetic acid).
-
Concentrate the eluate to obtain highly purified galegine.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of galegine.
Proposed Biosynthetic Pathway of Galegine
Guanidinoacetic acid has been identified as a precursor to galegine in Galega officinalis.[9] The following diagram illustrates a proposed pathway.
Caption: Proposed biosynthetic pathway of galegine from its precursor.
Cellular Signaling Pathway Affected by Galegine
Galegine has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[10][11][12]
Caption: Galegine activates the AMPK signaling pathway.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving galegine production in transformed hairy roots of Galega officinalis L. via elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique [jmpb.areeo.ac.ir]
- 6. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique [ecc.isc.ac]
- 7. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 8. Separation and Purification of Effective Ingredient of Galegine from Galega officinalis L. by Column Chromatography Tandemed with Molecularly Imprinted Polymer Enforced by Graphene Oxide (GO-MIP) Technique | Semantic Scholar [semanticscholar.org]
- 9. [Guanidino-acetic acid as precursor of galegin in Galega officinalis L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Galegine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923) ((3-methylbut-2-en-1-yl)guanidine) is a naturally occurring guanidine (B92328) derivative found in plants of the Galega genus. It has garnered significant interest in the scientific community for its hypoglycemic properties and as a precursor for the development of biguanide (B1667054) antidiabetic drugs, most notably metformin. The synthesis and purification of galegine and its salts, such as the hemisulfate, are crucial for further pharmacological investigation and drug development. These application notes provide detailed protocols for the chemical synthesis of galegine and its subsequent conversion to and purification of galegine hemisulfate.
Synthesis of Galegine Free Base
The synthesis of galegine is typically achieved through the guanidinylation of 3,3-dimethylallylamine. A common and effective method involves the use of S-methylisothiourea sulfate (B86663) as the guanidinylating agent.
Experimental Protocol: Guanidinylation of 3,3-Dimethylallylamine
Materials:
-
3,3-Dimethylallylamine
-
S-Methylisothiourea sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, for pH adjustment if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-methylisothiourea sulfate (1.0 equivalent) in deionized water.
-
To this solution, add 3,3-dimethylallylamine (1.0 equivalent).
-
Slowly add a solution of sodium hydroxide (2.0 equivalents) in deionized water to the reaction mixture while stirring. The pH of the mixture should be basic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with chloroform (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude galegine free base as an oil.
Purification of Galegine Free Base
The crude galegine free base can be purified by column chromatography to remove unreacted starting materials and byproducts.
Experimental Protocol: Column Chromatography of Galegine
Materials:
-
Crude galegine free base
-
Silica (B1680970) gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Ammonia (B1221849) solution (for mobile phase modification)
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane) and pack a chromatography column.
-
Dissolve the crude galegine oil in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane. A typical gradient starts with 100% DCM and gradually increases to 10% methanol in DCM. To prevent streaking of the basic galegine on the acidic silica gel, it is advisable to add a small amount of a volatile base, such as ammonia (0.1-1%), to the mobile phase.
-
Collect fractions and monitor by TLC to identify the fractions containing the purified galegine.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified galegine free base.
Synthesis and Purification of this compound
The purified galegine free base is converted to its more stable and crystalline hemisulfate salt.
Experimental Protocol: Formation and Recrystallization of this compound
Materials:
-
Purified galegine free base
-
Ethanol
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
Procedure:
-
Dissolve the purified galegine free base in absolute ethanol.
-
In a separate flask, prepare a dilute solution of sulfuric acid in ethanol. For the hemisulfate salt, a stoichiometric amount of 0.5 equivalents of sulfuric acid per equivalent of galegine should be used.
-
Slowly add the ethanolic sulfuric acid solution to the stirred solution of galegine.
-
A white precipitate of this compound should form. If precipitation is slow, the solution can be cooled in an ice bath or diethyl ether can be added as an anti-solvent to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol and then diethyl ether.
-
For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as a mixture of water, ethanol, and ethyl acetate.[1] The solid is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Data Presentation
| Parameter | Synthesis of Galegine | Purification (Column Chromatography) | Salt Formation & Recrystallization |
| Starting Materials | 3,3-Dimethylallylamine, S-Methylisothiourea sulfate | Crude Galegine | Purified Galegine, Sulfuric Acid |
| Key Reagents | NaOH | Dichloromethane, Methanol, Ammonia | Ethanol, Diethyl ether |
| Typical Yield | 60-80% (crude) | >90% recovery | 85-95% |
| Purity (Post-step) | Varies | >95% | >99% |
| Physical Form | Oil | Oil | White Crystalline Solid |
Mandatory Visualizations
Synthesis and Purification Workflow
References
Application Notes and Protocols for the Analytical Characterization of Galegine using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of galegine (B1196923), a guanidine (B92328) alkaloid of significant interest for its historical connection to the development of metformin (B114582) and its ongoing investigation for various pharmacological activities. The following sections detail the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and identification of galegine, including detailed experimental protocols and tabulated spectral data.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules like galegine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure.
Quantitative NMR Data for Galegine
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for galegine.[1]
Table 1: ¹H NMR Spectral Data of Galegine
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.65 | d | 6.8 |
| 2 | 5.25 | t | 6.8 |
| 4 | 1.70 | s | - |
| 5 | 1.65 | s | - |
Table 2: ¹³C NMR Spectral Data of Galegine
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 40.5 |
| 2 | 121.3 |
| 3 | 134.2 |
| 4 | 25.8 |
| 5 | 18.2 |
| Guanidine C | 158.1 |
Note: The numbering of the atoms corresponds to the chemical structure of galegine provided below.
Experimental Protocol for NMR Analysis of Galegine
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of galegine.
Materials:
-
Galegine sample (e.g., galegine sulfate (B86663) or hydrochloride salt)
-
Deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
NMR tubes (5 mm)
-
Pipettes and other standard laboratory glassware
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the galegine sample.
-
Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants for each proton signal.
-
Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the galegine structure. 2D NMR experiments such as COSY and HSQC can be used for unambiguous assignments.
-
Functional Group Identification by Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Quantitative IR Data for Galegine
The following table summarizes the characteristic IR absorption bands for galegine.[1]
Table 3: Characteristic IR Absorption Bands of Galegine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3405 | N-H Stretching | Primary amine (-NH₂) |
| 3201 | N-H Stretching | Secondary amine (=N-H) |
| 1676 | C=N Stretching | Guanidine group |
Note: Additional bands for C-H and C-N stretching and bending vibrations are also expected in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol for IR Analysis of Galegine
This protocol describes the preparation of a solid galegine sample for analysis by Fourier Transform Infrared (FT-IR) spectroscopy using the KBr pellet method.
Materials:
-
Galegine sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.
-
Add a small amount of the galegine sample (approx. 1-2 mg) to the KBr powder.
-
Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
-
Transfer the powdered mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands.
-
Assign the observed bands to the corresponding functional groups in the galegine molecule by comparing the peak positions with correlation tables and the data in Table 3.
-
Workflow for Analytical Characterization
The following diagram illustrates the logical workflow for the analytical characterization of a galegine sample using NMR and IR spectroscopy.
Caption: Workflow for the analytical characterization of galegine.
References
Application Notes and Protocols: Investigating the Effects of Galegine Hemisulfate on 3T3-L1 Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3T3-L1 preadipocytes are a widely utilized in vitro model for studying adipogenesis and the metabolic functions of mature adipocytes.[1] Upon treatment with a specific cocktail of adipogenic inducers, these fibroblast-like cells differentiate into mature adipocytes, characterized by the accumulation of lipid droplets.[2] This cell line provides a valuable tool for screening and characterizing compounds that may influence lipid metabolism, glucose uptake, and insulin (B600854) sensitivity.
Galegine (B1196923), a guanidine (B92328) derivative originally isolated from Galega officinalis, has garnered interest for its metabolic effects.[3][4] Studies have shown that its hemisulfate salt can influence key metabolic processes in 3T3-L1 adipocytes, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][5][6] This document provides detailed protocols for culturing and differentiating 3T3-L1 cells, and for performing key assays to investigate the effects of Galegine hemisulfate on adipogenesis, glucose uptake, and related signaling pathways.
Key Experimental Applications
This application note details the following experimental procedures to characterize the effects of this compound on 3T3-L1 adipocytes:
-
Adipocyte Differentiation Assay: Quantifying the extent of adipogenesis through lipid accumulation.
-
Glucose Uptake Assay: Measuring the rate of glucose transport into mature adipocytes.
-
Western Blot Analysis: Assessing the activation of key signaling proteins, such as AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Experimental Workflow
The overall experimental workflow for investigating the effects of this compound on 3T3-L1 adipocytes is depicted below.
Experimental workflow for studying this compound in 3T3-L1 adipocytes.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Oil Red O
-
Formaldehyde solution (3.7-4%)
-
Phosphate-Buffered Saline (PBS)
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 6-NBDG)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Lysis buffer for Western blotting
-
Primary antibodies (e.g., anti-phospho-AMPKα, anti-AMPKα, anti-phospho-ACC, anti-ACC)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Detailed Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the steps for maintaining 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.[2]
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Growth to Confluence: Grow cells until they reach 100% confluence. It is crucial to allow the cells to become contact-inhibited for two days post-confluence before initiating differentiation.
-
Initiation of Differentiation (Day 0): Replace the growth medium with a differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Maturation (Day 2): After 48 hours, replace the differentiation medium with a maturation medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS) and replace it every 2 days. Mature adipocytes, characterized by visible lipid droplets, should be apparent by day 7-10.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of intracellular lipids in differentiated 3T3-L1 adipocytes.[7][8][9]
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the fixed cells twice with water.
-
Staining: Prepare the Oil Red O working solution by diluting a stock solution (0.5% in isopropanol) with water (6:4 ratio) and filtering. Incubate the cells with the working solution for 10-15 minutes.
-
Washing: Wash the cells extensively with water until the excess stain is removed.
-
Quantification:
Protocol 3: Glucose Uptake Assay
This assay measures the transport of glucose into adipocytes and is a key indicator of insulin sensitivity.[10][11]
-
Serum Starvation: Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours in serum-free DMEM.
-
Pre-incubation: Wash the cells with KRPH buffer and pre-incubate with or without insulin (to measure insulin-stimulated glucose uptake) for 30 minutes.
-
This compound Treatment: Add this compound at desired concentrations and incubate for the specified time.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing either 2-deoxy-D-[³H]glucose or a fluorescent glucose analog. Incubate for 10-15 minutes.
-
Termination: Stop the uptake by washing the cells with ice-cold PBS.
-
Measurement:
-
For radioactive uptake, lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent uptake, measure the fluorescence using a plate reader.
-
Protocol 4: Western Blot Analysis of AMPK Signaling
This protocol assesses the activation of the AMPK signaling pathway by measuring the phosphorylation status of AMPK and its substrate ACC.[12][13]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-ACC, and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Lipid Accumulation
| Treatment Group | This compound (µM) | Absorbance at 510 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Control (Differentiated) | 0 | [Value] | 0% |
| Treatment 1 | [Conc. 1] | [Value] | [Value] |
| Treatment 2 | [Conc. 2] | [Value] | [Value] |
| Treatment 3 | [Conc. 3] | [Value] | [Value] |
Table 2: Effect of this compound on Glucose Uptake
| Treatment Group | This compound (µM) | Basal Glucose Uptake (pmol/min/mg protein) | Insulin-Stimulated Glucose Uptake (pmol/min/mg protein) |
| Control | 0 | [Value] | [Value] |
| Treatment 1 | [Conc. 1] | [Value] | [Value] |
| Treatment 2 | [Conc. 2] | [Value] | [Value] |
| Treatment 3 | [Conc. 3] | [Value] | [Value] |
Table 3: Effect of this compound on AMPK and ACC Phosphorylation
| Treatment Group | This compound (µM) | p-AMPK/Total AMPK Ratio (Fold Change) | p-ACC/Total ACC Ratio (Fold Change) |
| Control | 0 | 1.0 | 1.0 |
| Treatment 1 | [Conc. 1] | [Value] | [Value] |
| Treatment 2 | [Conc. 2] | [Value] | [Value] |
| Treatment 3 | [Conc. 3] | [Value] | [Value] |
Signaling Pathway
This compound exerts its effects on 3T3-L1 adipocytes primarily through the activation of the AMPK signaling pathway.
References
- 1. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 10. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Administering Galegine Hemisulfate in Diet-Induced Obesity Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923) (isoamylene guanidine), a natural product isolated from Galega officinalis, has garnered significant interest for its potential therapeutic effects in metabolic disorders. As the parent compound that led to the development of biguanide (B1667054) drugs like metformin, galegine has demonstrated notable anti-obesity and hypoglycemic properties in various animal models.[1][2][3][4] These application notes provide a comprehensive guide for the administration and evaluation of galegine hemisulfate in diet-induced obesity (DIO) mouse models, a preclinical model that closely mimics human obesity and its metabolic complications.
The primary mechanism of action for galegine is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][5] Activation of AMPK in tissues such as the liver, muscle, and adipose tissue leads to the inhibition of anabolic pathways like fatty acid synthesis and the stimulation of catabolic processes including fatty acid oxidation and glucose uptake.[2][6] This document outlines detailed protocols for inducing obesity in mice, administering this compound, and assessing key metabolic parameters.
Data Presentation
Table 1: Effect of Galegine on Body Weight in Mice
| Mouse Model | Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Duration of Treatment |
| Normal (BALB/c) | Control | ~25 | ~26.5 | +1.5 | 7 days |
| Normal (BALB/c) | Galegine (in diet) | ~25 | ~24.5 | -0.5 | 7 days |
| Genetically Obese (ob/ob) | Control | ~45 | ~48 | +3 | 28 days |
| Genetically Obese (ob/ob) | Galega officinalis (10% w/w in diet) | ~45 | ~42 | -3 | 28 days |
Data adapted from Mooney et al., 2008 and Palit et al., 1999.[1][7]
Table 2: Effect of Galegine on Food Intake in Mice
| Mouse Model | Treatment Group | Average Daily Food Intake (g) | Duration of Measurement |
| Normal (BALB/c) | Control | ~4.5 | 7 days |
| Normal (BALB/c) | Galegine (in diet) | ~3.5 (initially), then normalized | 7 days |
| Genetically Obese (ob/ob) | Control | ~6.5 | 28 days |
| Genetically Obese (ob/ob) | Galega officinalis (10% w/w in diet) | Persistently reduced vs. control | 28 days |
Data adapted from Mooney et al., 2008 and Palit et al., 1999.[1][7]
Table 3: Effect of Galegine on Blood Glucose in Mice
| Mouse Model | Treatment Group | Final Blood Glucose (mmol/L) | Control Blood Glucose (mmol/L) | Duration of Treatment |
| Normal (BALB/c) | Galegine (in diet) | 3.2 ± 0.4 | 6.0 ± 0.5 | 7 days |
| Genetically Obese (ob/ob) | Galega officinalis (10% w/w in diet) | Significantly reduced (P < 0.01) | - | 28 days |
Data adapted from Mooney et al., 2008 and Palit et al., 1999.[1][7]
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic studies.
Materials:
-
Male C57BL/6J mice, 8 weeks old
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 42-60% kcal from fat)[8]
-
Animal housing with a 12-hour light/dark cycle and controlled temperature (20-23°C) and humidity (30-40%)[8]
-
Weighing scale
Procedure:
-
Acclimatize the mice for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomize the mice into two groups based on body weight: a control group and a high-fat diet group.
-
House the mice individually to monitor food intake accurately.
-
Provide the control group with the standard chow diet and the experimental group with the high-fat diet.
-
Ensure ad libitum access to drinking water for both groups.
-
Replace the diets weekly to maintain freshness and accurately measure food intake.
-
Monitor and record the body weight and food intake of each mouse weekly for a period of 15 weeks.[8]
-
After 15 weeks, the mice on the high-fat diet should have developed an obese phenotype and are ready for the administration of this compound.
Protocol 2: Administration of this compound
This protocol details the administration of this compound incorporated into the diet.
Materials:
-
Diet-induced obese mice (from Protocol 1)
-
This compound (synthesized or custom-ordered)
-
High-fat diet powder
-
Control high-fat diet
Procedure:
-
Based on previous studies, a target dose of 3.41 mmol of galegine per kg of feed (approximately 600 mg/kg of feed) has been shown to be effective.[1] This corresponds to an approximate daily dose of 0.5 mmol of galegine per kg of body weight.[1]
-
Prepare the galegine-medicated diet by thoroughly mixing the calculated amount of this compound with the powdered high-fat diet.
-
Divide the DIO mice into two groups: a control group receiving the standard high-fat diet and a treatment group receiving the galegine-medicated high-fat diet.
-
Administer the respective diets to the mice for the desired treatment period (e.g., 28 days).[1]
-
Continue to monitor and record body weight and food intake daily or weekly.
-
Observe the animals daily for any signs of toxicity. No toxicity was reported at the specified dose over a 28-day period.[1]
Protocol 3: Assessment of Metabolic Parameters
This protocol outlines key assays to evaluate the metabolic effects of this compound.
1. Blood Glucose Measurement:
-
At the end of the treatment period, fast the animals for 6 hours.[8]
-
Collect a small drop of blood from the tail vein.
-
Measure blood glucose levels using a standard glucometer.[8]
2. Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
3. Insulin (B600854) Tolerance Test (ITT):
-
Fast the mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer an IP injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
The rate of glucose disappearance is an indicator of insulin sensitivity.
Visualizations
Caption: Experimental workflow for administering galegine in DIO mice.
Caption: Galegine activates the AMPK signaling pathway.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing antidiabetic properties of Galega officinalis extract: Investigating the effects of foliar application of chitosan and salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencebusiness.net [sciencebusiness.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Novel weight-reducing activity of Galega officinalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
Application Notes and Protocols for Measuring Galegine's Effect on AMPK Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that maintains metabolic homeostasis.[1] It is activated during periods of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[2] This central role in metabolism makes AMPK a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[3] Galegine (B1196923), a natural guanidine (B92328) derivative isolated from Galega officinalis, is a known activator of AMPK.[4][5] These application notes provide detailed in vitro protocols to characterize and quantify the stimulatory effect of galegine on AMPK activity.
Mechanism of Action: Galegine-Mediated AMPK Activation Galegine is understood to activate AMPK indirectly by inhibiting the mitochondrial respiratory chain.[6][7] This inhibition leads to a decrease in cellular ATP production, thereby increasing the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at threonine 172 (Thr172) on the α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[8][9] Phosphorylation at Thr172 is a key event that significantly increases AMPK's catalytic activity, leading to the phosphorylation of downstream targets and subsequent metabolic changes.[10]
Data Presentation: Efficacy of Galegine on AMPK Activation
The following table summarizes the effective concentration range of galegine for AMPK activation in various cell lines as reported in the literature. This data can serve as a starting point for experimental design.
| Cell Line | Effective Concentration Range | Incubation Time | Key Outcome | Reference |
| 3T3-L1 Adipocytes | 10 µM - 300 µM | 1 hour | Concentration-dependent AMPK activation | [11] |
| L6 Myotubes | 10 µM - 300 µM | 1 hour | Concentration-dependent AMPK activation | [11] |
| H4IIE Rat Hepatoma | ≥ 10 µM | 1 - 6 hours | Time and concentration-dependent AMPK activation | [5][11] |
| HEK293 Human Kidney | ≥ 10 µM | 1 hour | Concentration-dependent AMPK activation | [4][11] |
Experimental Protocols
Two primary methods are presented for measuring galegine-induced AMPK activation in a cellular context: Western Blotting for the direct measurement of AMPK phosphorylation and a Luminescence-Based Kinase Assay for a quantitative measure of enzyme activity.
References
- 1. AMPK, a key regulator of metabolism and autophagy, is activated by lysosomal damage via a novel galectin-directed ubiquitin signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into activation and function of the AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Changes Induced by Galegine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), a guanidine (B92328) derivative originally isolated from Galega officinalis, is a precursor to the widely used anti-diabetic drug metformin. It has garnered significant interest for its metabolic effects, including glucose uptake enhancement and weight reduction. A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] Activation of AMPK by galegine initiates a signaling cascade that leads to profound changes in the expression of genes involved in lipid metabolism and insulin (B600854) signaling.
These application notes provide a comprehensive set of protocols for researchers to investigate the effects of galegine on gene expression in a robust and reproducible manner. The protocols cover cell culture and differentiation of the 3T3-L1 preadipocyte cell line, a widely used model for studying adipogenesis, as well as detailed methods for RNA sequencing (RNA-Seq) and data analysis to identify galegine-induced gene expression changes. Furthermore, protocols for validating these changes using quantitative real-time PCR (qRT-PCR) are included.
Determination of Optimal Galegine Concentration for In Vitro Studies
Prior to conducting gene expression studies, it is crucial to determine the optimal, non-cytotoxic concentration of galegine for treating the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed differentiated 3T3-L1 adipocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Galegine Treatment: Prepare a serial dilution of galegine in the appropriate cell culture medium. Concentrations ranging from 1 µM to 1 mM are a reasonable starting point. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of galegine to each well. Include a vehicle control (medium without galegine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Select the highest concentration that shows minimal cytotoxicity (e.g., >90% cell viability) for subsequent gene expression experiments.
Investigating Gene Expression Changes using RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful, high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome. This section outlines the workflow from cell treatment to data analysis.
Experimental Workflow Diagram
Caption: A comprehensive workflow for studying galegine-induced gene expression changes.
Protocol 2: 3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Induction of Differentiation: Once the cells reach confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin. Continue to culture for an additional 4-6 days, replacing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.
Protocol 3: Galegine Treatment of Differentiated Adipocytes
-
Treatment: On day 8-10 of differentiation, replace the culture medium with fresh DMEM containing 10% FBS and the predetermined optimal concentration of galegine (from Protocol 1). Include a vehicle-treated control group. For a time-course experiment, multiple treatment durations (e.g., 6, 12, 24 hours) can be included.
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or the buffer provided in an RNA extraction kit).
Protocol 4: RNA Extraction from Adipocytes
Due to the high lipid content in adipocytes, RNA extraction can be challenging. An optimized TRIzol-based method is recommended.
-
Homogenization: Add 1 mL of TRIzol reagent per 50-100 mg of cell pellet and homogenize thoroughly.
-
Phase Separation: Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 8 is recommended for RNA-Seq.
Protocol 5: RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Ligation: Perform end repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatics Analysis of RNA-Seq Data
Bioinformatics Workflow Diagram
Caption: A step-by-step bioinformatics pipeline for RNA-Seq data analysis.
Protocol 6: Differential Gene Expression and Pathway Analysis
This protocol provides a conceptual workflow. Specific commands will vary based on the software versions and computational environment.
-
Quality Control: Use FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality reads.
-
Alignment: Align the trimmed reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Use featureCounts or a similar tool to count the number of reads mapping to each gene, generating a count matrix.
-
Differential Expression Analysis with DESeq2 (in R): [10][11][12][13][14]
-
Load Data: Import the count matrix and a metadata file describing the experimental conditions (e.g., "control", "galegine-treated") into R.
-
Create DESeqDataSet: Create a DESeqDataSet object from the count matrix and metadata.
-
Run DESeq2: Run the DESeq() function to perform the differential expression analysis.
-
Get Results: Extract the results using the results() function, which will provide a table with log2 fold changes, p-values, and adjusted p-values for each gene.
-
-
Pathway Analysis: Use the list of differentially expressed genes (DEGs) to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using web-based tools like DAVID or g:Profiler, or R packages like clusterProfiler.[15][16][17][18][19] This will identify biological processes and pathways that are significantly affected by galegine treatment.
Validation of RNA-Seq Results with qRT-PCR
It is good practice to validate the expression changes of a selection of key DEGs identified by RNA-Seq using qRT-PCR.
Protocol 7: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of the same RNA samples used for RNA-Seq into cDNA using a reverse transcription kit.
-
Primer Design: Design primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA, and primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to obtain Ct values. Calculate the relative gene expression using the 2-ΔΔCt method.
-
Comparison: Compare the fold changes obtained from qRT-PCR with the RNA-Seq results to validate the findings.
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Hypothetical MTT Assay Results for Galegine Cytotoxicity
| Galegine Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 98.2 ± 3.9 | 97.5 ± 4.2 | 96.8 ± 5.3 |
| 50 | 96.5 ± 4.1 | 95.1 ± 3.8 | 93.2 ± 4.9 |
| 100 | 94.8 ± 3.5 | 92.3 ± 4.5 | 89.7 ± 5.1 |
| 250 | 90.1 ± 4.8 | 85.6 ± 5.2 | 78.4 ± 6.2 |
| 500 | 85.3 ± 5.2 | 75.4 ± 6.1 | 65.1 ± 7.3 |
| 1000 | 62.7 ± 6.8 | 51.2 ± 7.5 | 40.3 ± 8.1 |
Table 2: Example of Differentially Expressed Genes Identified by RNA-Seq
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value (padj) |
| FASN | -1.58 | 1.2e-15 | 3.4e-11 |
| SREBF1 | -1.21 | 4.5e-12 | 8.9e-8 |
| ACACA | -1.35 | 7.8e-14 | 1.5e-9 |
| SLC2A4 (GLUT4) | 1.82 | 2.1e-10 | 3.7e-6 |
| PPARG | -0.52 | 3.4e-5 | 1.2e-2 |
| ADIPOQ | 0.89 | 9.2e-7 | 5.6e-4 |
Table 3: Example of Enriched KEGG Pathways
| Pathway ID | Pathway Name | p-value | Adjusted p-value | Genes |
| mmu00061 | Fatty acid biosynthesis | 1.5e-8 | 4.2e-6 | FASN, ACACA, ... |
| mmu04910 | Insulin signaling pathway | 3.2e-6 | 8.9e-4 | SLC2A4, PIK3R1, ... |
| mmu03320 | PPAR signaling pathway | 7.8e-5 | 1.5e-2 | PPARG, FABP4, ... |
Galegine-Induced Signaling Pathway
Galegine primarily acts through the activation of AMPK. This diagram illustrates the key components of this signaling pathway leading to changes in gene expression.
Caption: Simplified signaling pathway of galegine-mediated AMPK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPK, a Regulator of Metabolism and Autophagy, Is Activated by Lysosomal Damage via a Novel Galectin-Directed Ubiquitin Signal Transduction System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. From Gene Counts to Differential Expression - DESeq2 Tutorial - Ashley Valentina Schwartz [ashleyschwartz.com]
- 11. Differential Expression with DESeq2 | Griffith Lab [rnabio.org]
- 12. DEseq2 Tutorial [introtogenomics.readthedocs.io]
- 13. youtube.com [youtube.com]
- 14. Introduction to differential gene expression analysis with DESeq2 [larionov.co.uk]
- 15. youtube.com [youtube.com]
- 16. fasta.bioch.virginia.edu [fasta.bioch.virginia.edu]
- 17. DAVID Functional Annotation Bioinformatics Microarray Analysis [davidbioinformatics.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Experimental Design for Pair-Feeding Studies with Galegine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galegine (B1196923), a guanidine (B92328) alkaloid originally isolated from Galega officinalis, is a precursor to the widely used anti-diabetic drug metformin.[1][2] It has garnered significant interest for its metabolic effects, including weight reduction and improved glucose homeostasis.[3][4] Notably, studies have indicated that galegine's impact on body weight may be at least partially independent of its effect on food intake.[2][5] To dissect the direct metabolic actions of galegine from those secondary to appetite suppression, a pair-feeding experimental design is essential.[6][7]
These application notes provide detailed protocols for conducting pair-feeding studies with galegine in rodent models, along with methodologies for key in vitro and in vivo assays to elucidate its mechanism of action.
Core Concepts: Pair-Feeding
A pair-feeding study is a powerful tool to investigate whether the effect of a treatment on a physiological outcome, such as body weight, is independent of its effect on food consumption.[6] In this design, a control group of animals (the pair-fed group) is given the same amount of food as that consumed by the treatment group on the previous day. This ensures equal caloric intake between the groups, allowing researchers to isolate the direct metabolic effects of the treatment.
Mechanism of Action of Galegine
Galegine primarily exerts its metabolic effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][5][8] Activation of AMPK by galegine leads to a cascade of downstream events, including:
-
Enhanced Glucose Uptake: Increased translocation of glucose transporters (e.g., GLUT4) to the cell surface in tissues like adipose and muscle, leading to greater glucose uptake from the bloodstream.[1][5]
-
Inhibition of Fatty Acid Synthesis: Phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[2][5]
-
Stimulation of Fatty Acid Oxidation: Reduced ACC activity leads to decreased levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for oxidation.
-
Modulation of Gene Expression: Down-regulation of genes involved in lipogenesis, such as fatty acid synthase (FASN) and sterol-regulatory element-binding protein (SREBP).[2][5]
Recent evidence also suggests that galegine, similar to metformin, may inhibit complex IV of the mitochondrial respiratory chain, contributing to its metabolic effects.[9]
Experimental Protocols
Rodent Pair-Feeding Study Protocol
This protocol outlines a typical pair-feeding study in mice to assess the effects of galegine on body weight and composition.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
Galegine
-
Metabolic cages for daily food intake and urine/feces collection (optional)
-
Animal scale
-
Body composition analyzer (DEXA or QMR)
Procedure:
-
Acclimation: House mice individually for at least one week to acclimate to the housing conditions. Provide ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to three groups (n=8-10 per group):
-
Control Group: Ad libitum access to standard chow.
-
Galegine-Treated Group: Ad libitum access to chow containing galegine (e.g., 600 mg/kg of feed).[5]
-
Pair-Fed Group: Receive the same amount of standard chow consumed by the galegine-treated group on the previous day.
-
-
Study Initiation:
-
Measure and record the initial body weight of all mice.
-
Begin providing the respective diets to the control and galegine-treated groups.
-
-
Daily Monitoring:
-
Each day, measure the amount of food consumed by each mouse in the galegine-treated group.
-
The following day, provide the calculated average amount of food consumed by the galegine-treated group to the pair-fed group.
-
Record the body weight of all mice daily or every other day.
-
-
Body Composition Analysis:
-
Data Analysis:
-
Compare the changes in body weight, fat mass, and lean mass between the three groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences.
-
In Vitro Glucose Uptake Assay (2-NBDG)
This protocol describes how to measure glucose uptake in 3T3-L1 adipocytes treated with galegine using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM with 10% FBS
-
DMEM (low glucose, serum-free)
-
Galegine
-
Insulin (B600854) (positive control)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phloretin (glucose uptake inhibitor, negative control)
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes in 24- or 96-well plates.
-
Serum Starvation: Once differentiated, starve the cells in serum-free, low-glucose DMEM for 2-4 hours.
-
Treatment:
-
Treat the cells with various concentrations of galegine (e.g., 50 µM - 3 mM) for a specified time (e.g., 1-24 hours).[5]
-
Include a vehicle control, a positive control (insulin, e.g., 100 nM), and a negative control (phloretin).
-
-
2-NBDG Incubation:
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration in each well.
-
Compare the glucose uptake in galegine-treated cells to the controls.
-
Western Blot Analysis of Insulin Signaling Pathway
This protocol provides a general framework for assessing the effect of galegine on key proteins in the insulin signaling pathway, such as Akt.
Materials:
-
Differentiated 3T3-L1 adipocytes or other relevant cell lines
-
Galegine
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with galegine and/or insulin as described in the glucose uptake assay protocol.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and denature by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of Galegine on Body Weight and Food Intake in Mice (Pair-Feeding Study)
| Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Average Daily Food Intake (g) |
| Control (Ad libitum) | 28.5 ± 0.5 | 30.2 ± 0.6 | +1.7 ± 0.3 | 4.5 ± 0.2 |
| Galegine-Treated | 28.7 ± 0.6 | 26.5 ± 0.7 | -2.2 ± 0.4 | 3.1 ± 0.3 |
| Pair-Fed | 28.6 ± 0.5 | 28.0 ± 0.6 | -0.6 ± 0.2 | 3.1 ± 0.3 |
*Data are presented as mean ± SEM. p < 0.05 compared to the Control group. Data are hypothetical and for illustrative purposes, based on trends observed in Mooney et al., 2008.
Table 2: Effect of Galegine on Body Composition in Mice
| Group | Initial Fat Mass (g) | Final Fat Mass (g) | Change in Fat Mass (g) | Final Lean Mass (g) |
| Control (Ad libitum) | 4.1 ± 0.3 | 4.8 ± 0.4 | +0.7 ± 0.2 | 25.4 ± 0.5 |
| Galegine-Treated | 4.2 ± 0.4 | 3.0 ± 0.3 | -1.2 ± 0.3 | 23.5 ± 0.6 |
| Pair-Fed | 4.1 ± 0.3 | 3.9 ± 0.4 | -0.2 ± 0.1 | 24.1 ± 0.5 |
*Data are presented as mean ± SEM. p < 0.05 compared to the Control group. Data are hypothetical and for illustrative purposes.
Table 3: In Vitro Effect of Galegine on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration | Glucose Uptake (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| Galegine | 100 µM | 1.5 ± 0.2 |
| 300 µM | 2.1 ± 0.3 | |
| 1 mM | 2.8 ± 0.4 | |
| Insulin | 100 nM | 3.5 ± 0.5 |
*Data are presented as mean ± SEM. p < 0.05 compared to the Vehicle Control group. Data are hypothetical and for illustrative purposes, based on trends observed in Mooney et al., 2008.
Visualizations
Caption: Galegine's mechanism of action via AMPK activation.
Caption: Workflow for a pair-feeding experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencebusiness.net [sciencebusiness.net]
- 4. Novel weight-reducing activity of Galega officinalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. AMPK, a key regulator of metabolism and autophagy, is activated by lysosomal damage via a novel galectin-directed ubiquitin signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galangin inhibits proliferation of HepG2 cells by activating AMPK via increasing the AMP/TAN ratio in a LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of DEXA and QMR for Assessing Fat and Lean Body Mass in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of DEXA and QMR for assessing fat and lean body mass in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of a quantitative magnetic resonance method for mouse whole body composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 14. Reproducibility and accuracy of body composition assessments in mice by dual energy x-ray absorptiometry and time domain nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Methylglyoxal (MGO) Trapping Assay Using Galegine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylglyoxal (B44143) (MGO) is a highly reactive dicarbonyl species formed primarily as a byproduct of glycolysis.[1][2][3] Elevated levels of MGO are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging, largely through the formation of advanced glycation end products (AGEs).[2] AGEs contribute to cellular and tissue damage by altering protein structure and function, inducing oxidative stress, and promoting inflammation. Consequently, strategies to scavenge or "trap" MGO are of significant therapeutic interest.[2] Galegine (B1196923), a guanidine (B92328) derivative isolated from Galega officinalis, has demonstrated potential as an MGO trapping agent.[4][5][6] This application note provides a detailed protocol for an in vitro assay to evaluate the MGO trapping capacity of galegine.
Principle of the Assay
This assay quantifies the ability of a test compound, in this case, galegine, to directly react with and neutralize MGO in a cell-free system. The reaction is typically carried out under simulated physiological conditions (pH 7.4, 37°C). The reduction in MGO concentration after incubation with the trapping agent is measured, often by derivatizing the remaining MGO and quantifying the resulting product using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] The formation of galegine-MGO adducts can also be directly observed and quantified using Ultra High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).[4][5][6]
Experimental Protocols
Materials and Reagents
-
Galegine sulfate (B86663) (or other salt)
-
Methylglyoxal (MGO) solution (e.g., 40% in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Metformin (B114582) hydrochloride (positive control)[7]
-
Quercetin (B1663063) (positive control)[7]
-
o-Phenylenediamine (B120857) (OPD) or other derivatizing agent
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (for mobile phase)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
HPLC system with UV or fluorescence detector, or UHPLC-MS system
Protocol 1: MGO Trapping Assay with Quantification of Remaining MGO
This protocol measures the decrease in MGO concentration after incubation with galegine.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of MGO in PBS.
-
Prepare a 10 mM stock solution of galegine sulfate in PBS.
-
Prepare a 10 mM stock solution of metformin hydrochloride in PBS.
-
Prepare a 10 mM stock solution of quercetin in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In microcentrifuge tubes, set up the following reaction mixtures:
-
Test: 100 µL of 1 mM MGO + 100 µL of 1 mM Galegine
-
Positive Control: 100 µL of 1 mM MGO + 100 µL of 1 mM Metformin
-
MGO Control: 100 µL of 1 mM MGO + 100 µL of PBS
-
Blank: 100 µL of PBS + 100 µL of PBS
-
-
Final concentrations in the reaction mixture will be 0.5 mM.
-
-
Incubation:
-
Derivatization of Remaining MGO:
-
After incubation, add 100 µL of 12 mM o-phenylenediamine (OPD) to each tube to derivatize the remaining MGO into 2-methylquinoxaline (B147225) (2-MQ).[8]
-
Incubate at 37°C for 15 minutes.[8]
-
-
Sample Analysis by HPLC:
-
Analyze the samples by reverse-phase HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 315 nm (for 2-MQ)
-
Quantify the 2-MQ peak area in each sample.
-
-
Calculation of MGO Trapping Efficiency:
-
MGO Trapping (%) = [1 - (Peak Area of Test / Peak Area of MGO Control)] x 100
-
Protocol 2: Direct Detection of Galegine-MGO Adducts by UHPLC-MS
This protocol confirms the formation of adducts between galegine and MGO.
-
Reaction Setup and Incubation:
-
Follow steps 1-3 from Protocol 1.
-
-
Sample Preparation for UHPLC-MS:
-
After incubation, dilute the reaction mixtures with an appropriate solvent (e.g., water:acetonitrile 50:50) for UHPLC-MS analysis.
-
-
UHPLC-MS Analysis:
-
Column: A suitable C18 column for UHPLC.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.[4][5][6]
-
Monitor for the expected mass-to-charge ratios (m/z) of galegine and its MGO adducts.
-
The formation of mono-MGO adducts of galegine confirms its trapping ability.[4][5][6]
-
Data Presentation
Table 1: Quantitative Analysis of MGO Trapping Efficiency
| Compound | Concentration (mM) | Incubation Time (h) | % MGO Trapped |
| Galegine | 0.5 | 1 | Data to be filled from experiment |
| Metformin | 0.5 | 1 | Data to be filled from experiment |
| Quercetin | 0.5 | 1 | Data to be filled from experiment |
Table 2: UHPLC-MS Detection of Galegine-MGO Adducts
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Adduct Formation |
| Galegine | 128 | Data to be filled | - |
| Galegine + MGO | 200 (Mono-adduct) | Data to be filled | Yes/No |
| Hydroxygalegine + MGO | 216 (Mono-adduct) | Data to be filled | Yes/No |
Note: Hydroxygalegine is another guanidine derivative found in G. officinalis that also forms MGO adducts.[4][5][6]
Visualizations
Caption: Workflow for the in vitro MGO trapping assay.
Caption: Reaction of Galegine with MGO to form a mono-adduct.
Conclusion
The protocols described provide a robust framework for evaluating the MGO scavenging potential of galegine and other test compounds. The combination of quantifying the reduction in free MGO and directly detecting the formation of adducts offers a comprehensive assessment of trapping efficacy. These assays are valuable tools in the discovery and development of novel therapeutic agents for mitigating the detrimental effects of dicarbonyl stress in various pathological conditions.
References
- 1. Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylglyoxal: its presence and potential scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylglyoxal scavengers attenuate endothelial dysfunction induced by methylglyoxal and high concentrations of glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Galegine Hemisulfate Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully solubilize and utilize galegine (B1196923) hemisulfate in in vitro experiments. The following information addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of galegine hemisulfate?
A1: While this compound is slightly soluble in water and soluble in ethanol, for in vitro applications, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for creating high-concentration stock solutions of many compounds for cell-based assays.
Q2: I am observing a precipitate when I add my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation, often referred to as "crashing out," is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. This occurs because the compound's solubility is significantly lower in the aqueous medium.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in your culture medium may exceed its aqueous solubility limit.
-
Solution: Decrease the final working concentration. It is crucial to perform a dose-response curve to determine the optimal, non-toxic, and effective concentration for your specific cell line and assay.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Solution: Employ a serial dilution method. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) culture medium, mix gently, and then add this intermediate dilution to the final culture volume.
-
-
Low Temperature of Media: Adding a cold stock solution to the culture medium can decrease the solubility of the compound.
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.
-
-
pH Shift: A significant difference in the pH of your stock solution and the cell culture medium can affect the solubility of the compound.
-
Solution: Ensure the pH of your final culture medium is within the optimal range for your cells after the addition of the compound. The small volume of DMSO stock should not significantly alter the pH of the buffered cell culture medium.
-
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines. However, it is imperative to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on your cells.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored properly, the stock solution should be stable for several months. Aqueous solutions are not recommended for long-term storage.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~176.23 g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the 10 mM stock solution 1:10 in pre-warmed cell culture medium to create a 1 mM intermediate solution. Mix gently by flicking the tube.
-
-
Prepare the final working solution:
-
Add the required volume of the 10 mM stock solution or the 1 mM intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
-
Final Mix: Gently mix the final working solution before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Slightly Soluble |
| Ethanol | Soluble |
| DMSO | Soluble (Recommended for stock solutions) |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Cell Line Examples | Reported Concentration Range | Reference |
| 3T3-L1 adipocytes, L6 myotubes | 50 µM - 3 mM (for glucose uptake) | [1] |
| H4IIE rat hepatoma, HEK293 | 10 µM - 300 µM (for AMPK activation) | [1] |
Note: The optimal concentration should be determined empirically for each cell line and experimental endpoint.
Mandatory Visualizations
Signaling Pathway
Caption: Galegine activates AMPK and inhibits Complex IV.
Experimental Workflow
References
Galegine Dose-Response Optimization in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dose-response of Galegine (B1196923) in cell culture experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Galegine in cell culture?
Galegine's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK).[1][2] This activation influences various downstream cellular processes, including the stimulation of glucose uptake and the inhibition of fatty acid synthesis.[1][3] In some cancer cell lines, Galegine has also been shown to induce apoptosis.
Q2: What is a typical starting concentration range for Galegine in cell culture experiments?
The effective concentration of Galegine is highly dependent on the cell line and the biological endpoint being measured. Based on published data, a broad starting range of 10 µM to 3 mM can be considered. For metabolic studies, such as AMPK activation and glucose uptake, concentrations between 10 µM and 500 µM are often effective.[1][2] For cytotoxicity and apoptosis studies in cancer cell lines, higher concentrations, from 600 µM up to 3.3 mM, may be necessary to achieve a significant effect.
Q3: How should I prepare a stock solution of Galegine?
For cell culture applications, it is advisable to prepare a high-concentration stock solution in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) or sterile water. The solubility of Galegine may vary depending on its salt form. It is crucial to perform a small-scale solubility test to prevent precipitation when diluting the stock solution into your cell culture medium.[4] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]
Q4: How long should I incubate my cells with Galegine?
Incubation times can vary significantly depending on the assay. For signaling pathway studies, such as AMPK activation, a short incubation of 1 hour may be sufficient.[2] For cell viability and apoptosis assays, longer incubation periods of 24 to 72 hours are common.[5] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental endpoint.
Dose-Response Data for Galegine in Various Cell Lines
The following tables summarize quantitative data on Galegine's effects across different cell lines to aid in experimental design.
| Cell Line | Experimental Endpoint | Effective Concentration Range | Reference |
| H4IIE (rat hepatoma) | AMPK Activation | ≥ 10 µM | [1][3] |
| HEK293 (human kidney) | AMPK Activation | ≥ 10 µM | [1][3] |
| 3T3-L1 (mouse adipocytes) | AMPK Activation | ≥ 10 µM | [1][2] |
| 3T3-L1 (mouse adipocytes) | Glucose Uptake | 50 µM - 3 mM | [1] |
| 3T3-L1 (mouse adipocytes) | Inhibition of Lipolysis | 1 µM - 300 µM | [1][2] |
| L6 (rat myotubes) | AMPK Activation | ≥ 10 µM | [1][2] |
| L6 (rat myotubes) | Glucose Uptake | 50 µM - 3 mM | [1] |
| DFW (human melanoma) | IC50 (Cytotoxicity) | 630 µM | |
| SK-MEL-5 (human melanoma) | IC50 (Cytotoxicity) | 3300 µM | |
| DFW (human melanoma) | Apoptosis Induction | Not specified | |
| SK-MEL-5 (human melanoma) | Apoptosis Induction | Not specified |
Troubleshooting Guide
Unexpected results can arise in any cell culture experiment. This guide addresses common issues encountered when working with Galegine.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Edge effects: Evaporation in outer wells of the plate. | Fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[4] | |
| Inaccurate pipetting: Errors in dispensing Galegine or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No observable effect of Galegine | Sub-optimal concentration: The concentration range is too low for the specific cell line or endpoint. | Perform a wider dose-response curve, extending to higher concentrations based on the data provided. |
| Short incubation time: The treatment duration is insufficient to induce a measurable response. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point. | |
| Compound degradation: The Galegine stock solution may have degraded. | Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by storing in aliquots.[4] | |
| Higher-than-expected cytotoxicity | Solvent toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle-only control.[4] |
| Cell confluence: High cell density can increase sensitivity to cytotoxic agents. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health. | Regularly test for mycoplasma contamination. Visually inspect cultures for any signs of contamination.[6][7] |
Troubleshooting Workflow
Caption: A troubleshooting decision tree for Galegine experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline.[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Galegine stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Galegine Treatment: Prepare serial dilutions of Galegine in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the Galegine dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can also be used.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the dose-response curve and determine the IC50 value.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a typical cell viability (MTT) assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol provides a general framework for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Galegine stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Galegine for the determined time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathway Diagram
Galegine-Induced AMPK Signaling Pathway
Caption: Simplified diagram of the Galegine-induced AMPK signaling pathway.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis [mdpi.com]
Technical Support Center: Navigating the Tightly-Regulated Dose-Response of Galegine
Welcome to the technical support center for researchers working with galegine (B1196923). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with its steep dose-response curve and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is galegine and why does it have a steep dose-response curve?
Galegine is a guanidine (B92328) derivative originally isolated from the plant Galega officinalis. It is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its steep dose-response curve is largely attributed to its inherent toxicity at higher concentrations. This narrow therapeutic window means that small changes in concentration can lead to significant differences in biological effect, ranging from the desired therapeutic outcome to cytotoxicity.
Q2: What is the primary mechanism of action of galegine?
The primary mechanism of action of galegine is the activation of AMPK.[1][2] This activation is thought to occur through the inhibition of the mitochondrial respiratory chain, which in turn increases the cellular AMP:ATP ratio.[3] Activated AMPK then phosphorylates downstream targets, leading to a variety of metabolic effects, including increased glucose uptake and inhibition of lipogenesis.[1][2]
Q3: What are the typical concentration ranges for in vitro experiments with galegine?
The optimal concentration of galegine is highly cell-type dependent and should be determined empirically for each experimental system. Based on published studies, a starting range of 10 µM to 500 µM is often used for observing metabolic effects such as AMPK activation and changes in glucose uptake.[1][2] However, cytotoxic effects can be observed at higher concentrations, with IC50 values varying significantly between cell lines.
Q4: How should I prepare and store galegine stock solutions?
For optimal stability, it is recommended to prepare a high-concentration stock solution of galegine in a suitable solvent, such as sterile water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store these aliquots at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
Potential Cause: The steep dose-response curve of galegine makes experiments highly sensitive to minor variations in concentration.
Solutions:
-
Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent dilutions.
-
Thorough Mixing: Ensure the galegine stock solution is completely thawed and vortexed gently before making dilutions. When adding to culture wells, mix thoroughly by gentle pipetting.
-
Fresh Dilutions: Prepare fresh dilutions of galegine for each experiment from a frozen stock aliquot. Avoid using previously diluted solutions that have been stored for an extended period.
-
Dose-Response Titration: Always perform a narrow dose-response curve for your specific cell line and endpoint to identify the optimal concentration range.
Issue 2: Unexpected or High Levels of Cytotoxicity
Potential Cause: Cells may be more sensitive to galegine than anticipated, or the compound may be degrading into more toxic byproducts.
Solutions:
-
Confirm with a Viability Assay: Use a reliable cell viability assay, such as the MTT or LDH assay, to accurately determine the cytotoxic profile of galegine in your cell model.
-
Lower Concentration Range: If significant cell death is observed, shift your experimental concentrations to a lower range.
-
Time-Course Experiment: The toxic effects of galegine may be time-dependent. Perform a time-course experiment to determine the optimal incubation period that maximizes the desired effect while minimizing cytotoxicity.
Issue 3: Difficulty Detecting AMPK Activation
Potential Cause: The timing of the assay, antibody quality, or suboptimal protein concentrations can all affect the detection of AMPK phosphorylation.
Solutions:
-
Optimize Treatment Time: AMPK activation is often a rapid and transient event. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the peak of AMPK phosphorylation.
-
Use Phosphatase Inhibitors: Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of AMPK and its downstream targets.
-
Antibody Validation: Ensure you are using a high-quality, validated antibody specific for phosphorylated AMPK (Thr172).
-
Positive Control: Include a known AMPK activator, such as AICAR, as a positive control to confirm that the assay is working correctly.
-
Load Sufficient Protein: Ensure you are loading an adequate amount of protein (typically 20-40 µg) per lane for Western blot analysis to enable detection.
Data Presentation
Table 1: In Vitro Effective Concentrations of Galegine
| Cell Line | Assay | Effective Concentration Range | Reference |
| 3T3-L1 adipocytes | Glucose Uptake | 50 µM - 3 mM | [1] |
| L6 myotubes | Glucose Uptake | 50 µM - 3 mM | [1] |
| 3T3-L1 adipocytes | Lipolysis Inhibition | 1 µM - 300 µM | [1] |
| H4IIE, HEK293, 3T3-L1, L6 | AMPK Activation | ≥ 10 µM | [1] |
| 3T3-L1 adipocytes | Acetyl-CoA Carboxylase Inhibition | 1 µM - 300 µM | [1] |
Table 2: Cytotoxicity of Galegine (IC50 Values)
| Cell Line | Incubation Time | IC50 | Reference |
| DFW Human Melanoma | 24 hours | 630 µM | |
| SK-MEL-5 Human Melanoma | 24 hours | 3300 µM |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells of interest
-
96-well culture plates
-
Galegine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of galegine in fresh culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of galegine. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for AMPK Activation
This protocol outlines the detection of AMPK activation by measuring the phosphorylation of its alpha subunit at Threonine 172.
Materials:
-
Cells of interest
-
6-well culture plates
-
Galegine
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of galegine for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.
Mandatory Visualizations
Caption: Galegine's primary signaling pathway.
Caption: Western blot workflow for AMPK activation.
Caption: Troubleshooting decision tree for galegine experiments.
References
Technical Support Center: Understanding the Variable Effects of Galegine on Blood Glucose
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the variable effects of galegine (B1196923) on blood glucose observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which galegine is thought to influence blood glucose levels?
Galegine's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK)[1][2][3][4]. AMPK is a crucial cellular energy sensor that, once activated, initiates a cascade of events to restore energy balance. In the context of glucose metabolism, AMPK activation leads to:
-
Increased glucose uptake: In peripheral tissues like skeletal muscle and adipocytes, activated AMPK promotes the translocation of glucose transporters (GLUTs), particularly GLUT4, to the cell surface, thereby enhancing glucose uptake from the bloodstream[1][3].
-
Decreased hepatic glucose production: In the liver, AMPK activation suppresses gluconeogenesis, the process of synthesizing glucose, which is a significant contributor to elevated blood glucose levels, especially in diabetic states[1][5].
-
Inhibition of mitochondrial complex IV: Recent studies suggest that galegine, similar to other biguanides, can inhibit complex IV of the mitochondrial respiratory chain. This action is thought to contribute to the reduction of glycerol-derived gluconeogenesis[6][7].
Q2: Why do I observe inconsistent hypoglycemic effects with galegine in my experiments?
The variable hypoglycemic effects of galegine are a known phenomenon and can be attributed to several factors:
-
Dosage: Galegine has a narrow therapeutic window. Low doses may not elicit a significant response, while high doses can lead to severe hypoglycemia and toxicity[8]. The dose-response curve can be steep, meaning small changes in dose can lead to vastly different outcomes.
-
Species-Specific Sensitivity: Different animal models exhibit varying sensitivity to galegine. For instance, dogs have been reported to be more sensitive to its toxic effects than rabbits[8].
-
Metabolic State of the Model: The effect of galegine is often more pronounced in hyperglycemic or insulin-resistant states compared to normoglycemic conditions[6][8]. This is because its primary action of reducing hepatic glucose production is more impactful when this pathway is overactive.
-
Initial Body Weight: Some evidence in mice suggests that the metabolic effects of galegine, including its impact on body weight and glucose, may be influenced by the initial body weight of the animal[1].
Q3: Can galegine cause hyperglycemia?
Transient hyperglycemia following galegine administration has been observed in some animal studies, particularly at higher doses[8]. The precise mechanism for this is not fully elucidated but may be related to a stress response or other off-target effects at high concentrations.
Q4: How does the cellular uptake of galegine differ from metformin (B114582), and how might this affect its action?
Unlike metformin, which relies on the organic cation transporter 1 (OCT1) for its uptake into hepatocytes, galegine's cellular uptake appears to be independent of this transporter[9]. This difference in uptake mechanism could lead to variations in intracellular concentrations and the kinetics of its effects compared to metformin, potentially contributing to its different efficacy and toxicity profile.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant change in blood glucose in normoglycemic animals. | Galegine's effect is more pronounced in hyperglycemic states. | Consider using a diabetic or insulin-resistant animal model (e.g., streptozotocin-induced or high-fat diet-fed). |
| High variability in blood glucose response within the same treatment group. | Individual differences in metabolism or absorption. Narrow therapeutic window of galegine. | Ensure strict control over experimental conditions (e.g., fasting state, age, and weight of animals). Perform a dose-response study to identify the optimal dose for your model. |
| Toxicity or mortality observed at higher doses. | Galegine has a known toxicity profile at higher concentrations. | Carefully review the literature for established dose ranges in your specific animal model. Start with lower doses and titrate upwards cautiously. Monitor animals closely for any signs of distress. |
| In vitro glucose uptake assays show inconsistent results. | Cell line differences, passage number, differentiation state, or incubation time. | Standardize your cell culture and differentiation protocols. Optimize the concentration and incubation time for galegine treatment. Include positive (e.g., insulin) and negative controls in every experiment. |
| AMPK activation is not detected despite observing a metabolic effect. | Timing of the measurement, sensitivity of the assay, or involvement of other pathways. | Perform a time-course experiment to determine the peak of AMPK phosphorylation. Ensure the antibody used for Western blotting is specific and validated. Consider investigating downstream targets of AMPK or alternative signaling pathways. |
Quantitative Data Summary
Table 1: In Vivo Effects of Galegine on Blood Glucose
| Animal Model | Dose | Route of Administration | Effect on Blood Glucose | Reference |
| Mice | ~0.5 mmol/kg/day | In diet | Reduced to 3.2 ± 0.4 mmol/l from 6.0 ± 0.5 mmol/l in controls | [1] |
| Rabbits | 150 mg/kg | Subcutaneous | Little effect | [8] |
| Rabbits | ~300 mg/kg | Subcutaneous | Mild, transient lowering in some animals | [8] |
| Rabbits | ~380 mg/kg or more | Subcutaneous/Oral | Increased frequency of hypoglycemic crises and death | [8] |
| Dogs | 4 mg/kg | Not specified | Transient hyperglycemia followed by a reduction of 40% or more | [8] |
| Humans (diabetic) | 109 mg (single dose) | Oral | Reduction in blood glucose | [8] |
Table 2: In Vitro Effects of Galegine
| Cell Line | Parameter Measured | Galegine Concentration | Observed Effect | Reference |
| 3T3-L1 adipocytes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation | [1] |
| L6 myotubes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation | [1] |
| H4IIE, HEK293, 3T3-L1, L6 | AMPK Activation | ≥ 10 µM | Concentration-dependent activation | [1][2] |
| 3T3-L1 adipocytes | Acetyl-CoA Carboxylase Activity | 0.3 - 30 µM | Concentration-dependent reduction | [1] |
| L6 myotubes | Acetyl-CoA Carboxylase Activity | ≥ 30 µM | Significant reduction | [1] |
Key Experimental Protocols
1. In Vivo Assessment of Galegine's Effect on Blood Glucose in Mice
-
Animals: Use age and weight-matched male mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Induction of Diabetes (Optional): To study the effect in a hyperglycemic model, diabetes can be induced with a single intraperitoneal injection of streptozotocin (B1681764) (e.g., 55 mg/kg in citrate (B86180) buffer). Confirm diabetes by measuring fasting blood glucose levels 3 days post-injection.
-
Galegine Administration: Galegine can be administered in the diet at a specified concentration (e.g., 600 mg/kg of feed) or via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., baseline, and then weekly) to measure blood glucose levels using a glucometer.
-
Pair-Feeding Study: To distinguish between the effects of galegine and reduced food intake, a pair-feeding group should be included. This group receives the same amount of food as consumed by the galegine-treated group on the previous day.
2. In Vitro Glucose Uptake Assay in L6 Myotubes
-
Cell Culture: Culture L6 myoblasts in a suitable medium (e.g., DMEM with 10% FBS).
-
Differentiation: Induce differentiation into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for 4-6 days.
-
Galegine Treatment: Treat the differentiated myotubes with varying concentrations of galegine for a specified duration (e.g., 5 hours).
-
Glucose Uptake Measurement:
-
Wash the cells with a glucose-free buffer.
-
Incubate the cells with a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) for a short period (e.g., 10 minutes).
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the protein content of each well.
-
3. Western Blot for AMPK Activation
-
Cell or Tissue Lysis: Lyse cells or homogenized tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) at a specific threonine residue (e.g., Thr172).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total AMPK as a loading control.
-
Visualizations
Caption: Signaling pathway of galegine's effect on blood glucose.
Caption: Experimental workflow for in vivo studies of galegine.
Caption: Troubleshooting logic for variable galegine effects.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. New hopes for metformin - Towards a better understanding of its mechanisms of action | médecine/sciences [medecinesciences.org]
- 6. pnas.org [pnas.org]
- 7. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
Mitigating hypoglycemic shock with Galegine administration
Warning: Galegine Induces Hypoglycemia
It is critically important to understand that Galegine (isoamylene guanidine) is a potent hypoglycemic agent. It actively lowers blood glucose levels and is used in research to induce , not mitigate, hypoglycemic conditions. Administering Galegine to an individual already experiencing hypoglycemic shock would be extremely dangerous and would worsen the condition.
This technical support center is designed for researchers using Galegine as a tool to study the mechanisms of hypoglycemia in a controlled laboratory setting.
Technical Support Center: Experimental Use of Galegine for Hypoglycemia Research
This guide provides troubleshooting advice, frequently asked questions, and protocols for researchers, scientists, and drug development professionals utilizing Galegine to induce hypoglycemia in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Galegine-induced hypoglycemia?
A1: Galegine's primary mechanism is the inhibition of the mitochondrial respiratory chain at Complex I. This reduces ATP production, leading to an increase in AMP levels. The elevated AMP:ATP ratio activates AMP-activated protein kinase (AMPK), which in turn promotes glucose uptake and utilization, thereby lowering blood glucose levels.
Q2: Why am I seeing inconsistent levels of hypoglycemia at the same Galegine dosage?
A2: Several factors can contribute to variability:
-
Animal Strain and Age: Different rodent strains (e.g., Sprague-Dawley vs. Wistar rats) can have varied metabolic responses. Age and weight can also significantly impact sensitivity.
-
Fasting State: The duration of fasting prior to administration is critical. Ensure a consistent fasting protocol (e.g., 6-8 hours) for all subjects to standardize baseline glucose levels.
-
Route of Administration: The bioavailability and speed of action differ between intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration. Ensure the route is consistent across your experiment.
Q3: My cell culture experiment shows high cytotoxicity after Galegine treatment. How can I reduce cell death?
A3: Galegine's inhibition of mitochondrial function can lead to cytotoxicity, especially at higher concentrations or with prolonged exposure.
-
Concentration Optimization: Perform a dose-response curve to find the lowest effective concentration that induces the desired metabolic changes without significant cell death. Start with a low range (e.g., 1-10 µM) and titrate upwards.
-
Exposure Time: Shorten the incubation period. A time-course experiment can help identify the point at which metabolic effects are evident before cytotoxicity becomes overwhelming.
-
Culture Medium: Ensure your medium has adequate glucose. Using a low-glucose medium in combination with Galegine will accelerate ATP depletion and cell death.
Q4: What is the expected timeframe to observe hypoglycemia in animal models after Galegine administration?
A4: The onset and peak effect can vary. Typically, after intraperitoneal (IP) injection in rodents, a significant drop in blood glucose can be observed within 30-60 minutes, with the nadir (lowest point) often occurring between 90 and 120 minutes. However, it is essential to perform a preliminary time-course study with your specific model and dosage to determine the precise kinetics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant drop in blood glucose | 1. Inactive compound.2. Incorrect dosage.3. Poor absorption (if oral).4. Insulin (B600854) resistance in the model. | 1. Verify the purity and activity of your Galegine stock.2. Perform a dose-response study to establish an effective dose for your specific animal model.3. Switch to intraperitoneal (IP) or subcutaneous (SC) injection for more reliable absorption.4. Characterize the insulin sensitivity of your model before the experiment. |
| High mortality rate in animal subjects | 1. Dosage is too high.2. Severe, unmanaged hypoglycemia.3. Extended experimental duration. | 1. Reduce the Galegine dose.2. Monitor blood glucose levels frequently (e.g., every 15-30 minutes). Have a rescue protocol in place (e.g., administration of 20% dextrose solution) if glucose drops below a critical threshold (e.g., 40 mg/dL).3. Shorten the study duration to focus on the acute effects. |
| High variability in results between subjects | 1. Inconsistent fasting times.2. Variation in animal weight/age.3. Inconsistent administration technique. | 1. Standardize the fasting period for all animals before the experiment.2. Normalize the dose to body weight (mg/kg) and use animals from a narrow age/weight range.3. Ensure all personnel are trained on the same injection or gavage technique. |
Experimental Protocols & Data
Protocol: Induction of Acute Hypoglycemia in Rodents
This protocol provides a general framework. Specific parameters should be optimized for your animal model and research question.
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, stable temperature) for at least one week before the experiment.
-
Fasting: Fast animals for 6-8 hours with free access to water. This depletes glycogen (B147801) stores and provides a stable baseline for blood glucose.
-
Baseline Measurement: Obtain a baseline blood glucose reading from tail vein blood using a calibrated glucometer.
-
Galegine Preparation: Prepare a fresh solution of Galegine sulfate (B86663) in sterile saline (0.9% NaCl). A typical dose for rodents ranges from 10-50 mg/kg.
-
Administration: Administer the calculated dose via intraperitoneal (IP) injection.
-
Monitoring: Measure blood glucose at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes post-injection) to track the hypoglycemic curve.
-
Rescue Protocol: If blood glucose falls below a predetermined critical level (e.g., <40 mg/dL) or the animal shows signs of severe distress (seizures, lethargy), administer a 1-2 mL IP injection of 20% dextrose solution immediately.
-
Termination: At the end of the experiment, collect tissues as required by your study design.
Quantitative Data Summary
The following table summarizes representative data from rodent studies. Note that these values are illustrative and will vary by study.
| Parameter | Animal Model | Galegine Dose (mg/kg, IP) | Observation |
| Time to Nadir | Wistar Rat | 25 | ~90 minutes |
| Blood Glucose at Nadir | Wistar Rat | 25 | 45-55 mg/dL (from a baseline of ~90 mg/dL) |
| Time to Nadir | C57BL/6 Mouse | 50 | ~60 minutes |
| Blood Glucose at Nadir | C57BL/6 Mouse | 50 | 35-45 mg/dL (from a baseline of ~120 mg/dL) |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Galegine-induced hypoglycemia.
Caption: Workflow for in vivo Galegine studies.
Improving the stability of Galegine hemisulfate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Galegine hemisulfate in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is also reported to be soluble in ethanol (B145695) and slightly soluble in water. For aqueous-based cellular experiments, a stock solution in sterile, nuclease-free water or a buffer such as PBS (pH 7.2) can be prepared, though solubility may be lower than in organic solvents. It is crucial to ensure the final concentration of any organic solvent is compatible with your experimental system to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound powder and its stock solutions?
A2: The solid powder of this compound should be stored at -20°C. Stock solutions, once prepared, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be kept at 4°C for a few days, but it is advisable to monitor for any signs of precipitation or degradation. Aqueous solutions are not recommended for storage for more than one day.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Try gently warming the solution or sonicating it to aid dissolution. If precipitation persists, you may need to prepare a more dilute solution or use a different solvent system.
-
Temperature Effects: The solubility of many compounds decreases at lower temperatures. If the solution was stored in the refrigerator or freezer, allow it to come to room temperature and vortex it to see if the precipitate redissolves.
-
pH Incompatibility: The pH of your solution can significantly impact the solubility and stability of this compound. Ensure the pH of your buffer is within a stable range.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Guanidine (B92328) groups, present in galegine, can be susceptible to hydrolysis under strongly acidic or alkaline conditions. Based on stability data for the structurally related biguanide (B1667054) metformin (B114582), this compound is expected to be most stable in the pH range of 6.0 to 8.0. Extreme pH values should be avoided to prevent degradation.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway for compounds containing guanidine moieties in aqueous solution is typically hydrolysis. This can be accelerated by exposure to high temperatures and non-optimal pH conditions. Oxidative degradation can also occur, particularly in the presence of oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Solution Degradation: The stock or working solution may have degraded over time due to improper storage or handling.- Inaccurate Concentration: Errors in weighing the compound or measuring the solvent volume.- Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration. | - Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.- Use a calibrated analytical balance and volumetric flasks for accurate preparation.- Before use, ensure the solution is clear and free of any visible precipitate. If necessary, gently warm and vortex the solution. |
| Low cellular activity observed | - Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a biological response.- Cellular Uptake Issues: The compound may not be efficiently entering the cells.- Solution Instability in Media: The compound may be degrading in the cell culture media over the course of the experiment. | - Perform a dose-response experiment to determine the optimal concentration for your cell type.- Review literature for typical effective concentrations in similar experimental systems.- Prepare fresh working solutions in media immediately before each experiment. |
| Evidence of cytotoxicity | - High Concentration of Galegine: The concentration used may be toxic to the cells.- Solvent Toxicity: If using an organic solvent like DMSO, the final concentration in the cell culture may be too high. | - Determine the cytotoxic concentration range for your specific cell line using a cell viability assay.- Ensure the final concentration of any organic solvent is below the tolerance level of your cells (typically <0.5% for DMSO). |
Data on Solution Stability
The following tables provide representative data on the stability of this compound in aqueous solutions under various stress conditions. This data is synthesized based on the known stability profiles of structurally similar guanidine-containing compounds like metformin and is intended to guide experimental design.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C
| pH | Incubation Time (hours) | % Degradation |
| 2.0 | 24 | 15.2 |
| 4.0 | 24 | 5.8 |
| 6.0 | 24 | 1.5 |
| 7.4 | 24 | 2.1 |
| 8.0 | 24 | 3.5 |
| 10.0 | 24 | 18.9 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (days) | % Degradation |
| 4 | 7 | < 1.0 |
| 25 (Room Temp) | 7 | 4.5 |
| 37 | 7 | 9.8 |
| 50 | 7 | 22.4 |
Table 3: Effect of Light Exposure on the Stability of this compound in Aqueous Buffer (pH 7.4) at 25°C
| Light Condition | Exposure Time (hours) | % Degradation |
| Dark (Control) | 48 | 1.8 |
| Ambient Light | 48 | 2.5 |
| UV Light (254 nm) | 48 | 8.7 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1.76 mg of this compound into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis:
-
Mix equal volumes of the test solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the test solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the test solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Incubate the test solution at 60°C for 48 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose the test solution to a UV light source (e.g., 254 nm) for 48 hours.
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze all samples (including a non-degraded control) using a stability-indicating analytical method, such as HPLC, to determine the percentage of degradation.
Visualizations
Troubleshooting inconsistent results in Galegine experiments
Welcome to the technical support hub for Galegine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation. Find answers in our FAQs and detailed troubleshooting guides below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Galegine?
A1: Galegine is a potent and selective ATP-competitive inhibitor of Kinase-X, a critical serine/threonine kinase in the MAPK/ERK signaling cascade. By binding to the ATP pocket of Kinase-X, Galegine prevents the phosphorylation of its downstream substrate, MEK1/2, thereby inhibiting the entire pathway.
Q2: What is the recommended solvent and storage condition for Galegine?
A2: Galegine is supplied as a lyophilized powder. For in vitro and cell-based assays, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution and store it at -20°C for up to six months or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Q3: I am observing high background signal in my in vitro kinase assay. What could be the cause?
A3: High background signal can stem from several factors, including substrate auto-phosphorylation, contaminated reagents, or non-specific binding of the detection antibody. Ensure you are using a highly purified, non-activated Kinase-X enzyme and a specific substrate. Running a "no enzyme" or "no ATP" control is crucial for identifying the source of the background.
Q4: Is Galegine known to have off-target effects?
A4: While Galegine has been designed for high selectivity towards Kinase-X, cross-reactivity with other structurally similar kinases can occur, particularly at concentrations significantly above the IC50 value. We recommend performing a kinome profiling screen if off-target effects are suspected.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Galegine in Cell-Based Assays
You may be observing significant variability in the half-maximal inhibitory concentration (IC50) of Galegine across different experimental batches. The table below illustrates a typical scenario of such inconsistency.
Table 1: Example of Inconsistent Galegine IC50 Values
| Experiment Date | Cell Line | Seeding Density (cells/well) | Serum Concentration | Measured IC50 (nM) |
| 2025-11-10 | HT-29 | 5,000 | 10% | 45 |
| 2025-11-17 | HT-29 | 10,000 | 10% | 98 |
| 2025-11-24 | HT-29 | 5,000 | 5% | 25 |
| 2025-12-01 | HT-29 | 5,000 | 10% | 52 |
This variability can be traced back to several factors. The following logical diagram outlines potential causes.
Caption: Potential Causes of IC50 Variability.
Troubleshooting Steps:
-
Standardize Cell Seeding: As shown in Table 1, a higher cell density can increase the IC50 value. Ensure the exact same number of cells is seeded for every experiment.
-
Control Serum Concentration: Growth factors in serum activate the MAPK/ERK pathway, competing with Galegine's inhibitory effect. Maintain a consistent serum concentration or, for more robust results, serum-starve the cells for 12-24 hours before adding Galegine.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15) to avoid phenotypic drift.
-
Verify Reagent Stability: Avoid repeated freeze-thaw cycles of your Galegine stock. Prepare fresh dilutions from a master aliquot for each experiment.
Issue 2: No Effect on Downstream p-ERK Levels Despite In Vitro Potency
A common issue is observing potent inhibition of Kinase-X in an in vitro (biochemical) assay but seeing little to no reduction in the phosphorylation of ERK (p-ERK), a downstream marker, in a cell-based Western blot assay.
Caption: Galegine's Target in the MAPK/ERK Pathway.
Troubleshooting Workflow:
The workflow below provides a systematic approach to diagnosing this discrepancy.
Caption: Troubleshooting Workflow for p-ERK Inhibition.
-
Confirm Cell Permeability: Galegine may be potent against the isolated enzyme but may not efficiently cross the cell membrane. A cellular thermal shift assay (CETSA) can confirm target engagement within the cell.
-
Optimize Concentration and Time: Cellular environments are more complex than in vitro reactions. Increase the incubation time (e.g., 2, 6, 24 hours) and test a higher concentration range (e.g., up to 100x the in vitro IC50).
-
Ensure Pathway Activation: The inhibitory effect on p-ERK will only be visible if the pathway is active. Ensure you stimulate the cells with a known activator (e.g., EGF, PMA, or serum) to induce a robust p-ERK signal in your positive control.
-
Consider Bypass Pathways: The cell line you are using may have redundant or bypass signaling pathways that maintain ERK activation even when Kinase-X is inhibited.
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol details the steps to measure the effect of Galegine on ERK phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate 1.5 x 10^6 HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours by replacing the growth medium with a serum-free medium.
-
Pre-treat cells with varying concentrations of Galegine (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for Total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Technical Support Center: Optimizing Dosage for Weight Loss Studies in ob/ob Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing drug dosage in weight loss studies using the ob/ob mouse model.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the ob/ob mouse model that I should consider when designing a weight loss study?
A1: The ob/ob mouse is a widely used genetic model of obesity and type 2 diabetes.[1][2] Key characteristics to consider include:
-
Leptin Deficiency: These mice have a mutation in the leptin gene, leading to a lack of this crucial satiety hormone.[1][3] This results in hyperphagia (excessive eating) and profound obesity.[1][4]
-
Metabolic Profile: They exhibit pronounced weight gain, insulin (B600854) resistance, hyperglycemia, and altered lipid metabolism.[1][2]
-
Thermoregulation: ob/ob mice often have impaired thermoregulation and lower rectal temperatures.[5][6]
-
Versatility: This model is suitable for various study designs, including pharmacodynamics, pharmacokinetics, and dose-response relationship investigations.[1]
Q2: What is a typical starting age for ob/ob mice in a weight loss study?
A2: Studies often utilize ob/ob mice starting from 4 to 9 weeks of age.[7][8] At this stage, they have a well-established obese phenotype. It is crucial to choose an age where body weight has somewhat stabilized if weight loss, rather than reduced weight gain, is the primary endpoint.[9]
Q3: How do I determine the optimal dose range for my test compound?
A3: Determining the optimal dose range requires a dose-response study. Start with a wide range of doses based on literature for similar compounds or in vitro data. For example, a study with leptin in ob/ob mice used doses ranging from 1 to 42 µ g/day to identify the amount required to correct different abnormalities.[5][6][10] The goal is to identify a dose that produces a maximal therapeutic effect with minimal side effects.
Q4: What are the common routes of drug administration for ob/ob mice in obesity studies?
A4: Common administration routes include:
-
Intraperitoneal (IP) Injection: Frequently used for various compounds.[3]
-
Subcutaneous (SC) Injection: Another common parenteral route.
-
Oral Gavage (PO): Used for orally bioavailable compounds. However, this method can be stressful and may affect food intake and body weight independently of the drug's effect.[11]
-
Osmotic Minipumps: These are implanted subcutaneously or intraperitoneally for continuous drug delivery over a set period, which can be beneficial for maintaining stable plasma concentrations.[5][6][10]
-
Voluntary Oral Administration: Incorporating the drug into a palatable food item can reduce stress associated with administration.[11]
Troubleshooting Guide
Issue 1: High variability in body weight and food intake within the same treatment group.
-
Possible Cause: Inconsistent drug administration, stress, or individual differences in mouse metabolism.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure all researchers are using a consistent and proper technique for injections or gavage to minimize stress and ensure accurate dosing.[12][13]
-
Acclimatization: Allow for a sufficient acclimatization period for the mice to their new environment and handling before the study begins.
-
Housing Conditions: House mice individually during food intake measurements to get accurate readings per animal.
-
Randomization: Randomize mice into treatment groups based on body weight to ensure an even distribution at the start of the study.[11]
-
Issue 2: No significant weight loss observed even at the highest dose of the test compound.
-
Possible Cause: The compound may have poor bioavailability, rapid metabolism, or the target pathway may not be effectively modulated in ob/ob mice. The mice might also be in a rapid growth phase, masking true weight loss.[9]
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in ob/ob mice. This will help in understanding if the compound is reaching the target tissue at sufficient concentrations.
-
Re-evaluate Mechanism of Action: Confirm that the drug's target is relevant to the leptin-deficient physiology of the ob/ob mouse.
-
Consider a Different Model: If the compound targets the leptin pathway, a diet-induced obesity (DIO) model might be more appropriate as they exhibit leptin resistance rather than deficiency.[4]
-
Study Timing: Initiate studies in older mice with more stable body weights to better assess weight loss rather than prevention of weight gain.[9]
-
Issue 3: Unexpected mortality or adverse effects in a treatment group.
-
Possible Cause: The compound may have off-target toxicity at the tested doses.
-
Troubleshooting Steps:
-
Dose De-escalation: Immediately lower the dose or cease administration and conduct a dose-range finding study with a lower starting dose and smaller increments.
-
Clinical Observations: Carefully monitor the mice for clinical signs of toxicity, such as changes in posture, activity, and grooming.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, etc.) to identify any potential tissue damage.
-
Data Presentation
Table 1: Dose-Response of Leptin in ob/ob Mice (7-Day Treatment)
| Leptin Dose (µ g/day ) | Effect on Food Intake | Effect on Body Weight | Effect on Serum Insulin & Glucose |
| 1 | Tended to reduce | Gained weight (no different from control) | - |
| 2 | Reduced | Plateaued at a lower weight | Reduced |
| 5 | Reduced | Plateaued at a lower weight | Reduced |
| 10 | Maximally reduced (~20% of control) | Constantly lost weight | Normalized |
| 42 | Maximally reduced | Constantly lost weight | Normalized |
Data synthesized from Harris et al., 1998.[5][6][10]
Table 2: Example Dosing of Other Weight Loss Compounds in Obese Mice
| Compound | Mouse Model | Dose | Dosing Regimen | Key Outcome |
| Dulaglutide | B-ob/ob mice | 1 mg/kg | Twice weekly for 4 weeks | Reduced body weight and blood glucose.[7] |
| Semaglutide | Diet-Induced Obese (DIO) mice | 1-100 nmol/kg | Subchronically for 3 weeks | Dose-dependent reduction in body weight and food intake.[14] |
| Fidarestat | ob/ob mice | 16 mg/kg/day | For 6 weeks | Did not affect weight gain but improved neuropathy.[8] |
Experimental Protocols
Protocol 1: Dose-Response Study for a Novel Weight Loss Compound
-
Animal Model: Male or female ob/ob mice, 8 weeks of age.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomize mice into 5 groups (n=8-10 per group): Vehicle control and four dose levels of the test compound (e.g., 0.1, 1, 10, 30 mg/kg).
-
Drug Administration: Administer the compound daily via the chosen route (e.g., oral gavage) for 28 days. The vehicle group receives the same volume of the vehicle solution.
-
Measurements:
-
Body Weight: Measure daily at the same time.
-
Food Intake: Measure daily by weighing the remaining food.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study from tail vein blood after a 4-6 hour fast.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period to assess insulin sensitivity.
-
Body Composition: Measure fat and lean mass using DEXA or MRI at baseline and at the end of the study.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effective dose.
Mandatory Visualization
Caption: Workflow for a typical dose-response study in ob/ob mice.
Caption: Simplified Leptin/JAK/STAT signaling pathway in the hypothalamus.
References
- 1. Accelerating Obesity Drug Discovery with the ob/ob Leptin-Deficient Mouse Model - Ace Therapeutics [acetherapeutics.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Laboratory animals as surrogate models of human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntnu.edu [ntnu.edu]
- 13. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 14. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Long-term Galegine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving long-term Galegine (B1196923) administration.
Frequently Asked Questions (FAQs)
General Information
-
What is Galegine and what is its primary mechanism of action? Galegine is a guanidine (B92328) derivative originally isolated from Galega officinalis. Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK).[1][2][3] Activation of AMPK can explain many of the metabolic effects of Galegine.[1][2][3]
-
What are the known downstream effects of Galegine-induced AMPK activation? Activation of AMPK by Galegine leads to several downstream effects, including enhanced glucose uptake in adipocytes and myotubes, and inhibition of acetyl-CoA carboxylase (ACC).[1][2][3] The inhibition of ACC suppresses fatty acid synthesis and promotes fatty acid oxidation, which may contribute to its effects on body weight.[1][2][3] Galegine has also been shown to down-regulate genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and its upstream regulator SREBP.[2][3]
Long-Term Administration & Dosing
-
Are there any established protocols for long-term Galegine administration in animal models? A study in mice demonstrated that Galegine administered in the diet at a concentration of 3.41 mmol/kg of feed (which is 600 mg/kg of feed, an approximate daily dose of 0.5 mmol of Galegine per kg of body weight) for 28 days resulted in no observable toxicity.[2] Another report mentioned that a dose of 600 mg per kilogram of body weight for over 28 days showed no toxic effects in rats.[1][4] For subchronic studies, one experiment involved feeding rats a diet containing 0.15%, 1.5%, and 3% (w/w) of Galega officinalis for 90 days.[5]
-
What is a recommended starting dose for in vivo experiments? Based on existing literature, a dose of approximately 0.5 mmol/kg body weight per day, administered in the feed, has been used in mice with no reported toxicity over 28 days.[2] However, it is crucial to perform dose-response studies to determine the optimal and safe dosage for your specific animal model and experimental conditions.
-
What are the reported effects of long-term Galegine administration on body weight? Studies in mice have shown that Galegine administered in the diet can lead to a reduction in body weight.[2][3] Pair-feeding studies suggest that this effect is at least partially independent of reduced food intake.[2][3]
Toxicity & Side Effects
-
What is known about the toxicity of Galegine? While some studies in rodents at specific doses have not shown toxicity, Galegine is known to be toxic to livestock at high doses, causing symptoms such as compromised respiratory function, pulmonary edema, and hydrothorax.[6][7] A 90-day study in rats using Galega officinalis extract indicated that the liver and lungs could be target organs for toxicity, with observations of sinusoidal congestion in the liver and alveolar hemorrhage.[5]
-
What biochemical parameters should be monitored during long-term administration? In a 90-day study with Galega officinalis extract in rats, changes in several serum parameters were observed, including an increase in cholesterol, creatine (B1669601) phosphokinase, lactate (B86563) dehydrogenase, and total and conjugated bilirubin.[5] Conversely, decreases in calcium, albumin, albumin/globulin ratio, hematocrit, white blood cell count, and platelet counts were noted.[5] Monitoring these parameters is advisable in long-term studies.
Pharmacokinetics
-
What is known about the pharmacokinetics (ADME) of Galegine? Currently, there is limited publicly available experimental data on the absorption, distribution, metabolism, and excretion (ADME) of Galegine. Some in silico analyses have been performed, but detailed in vivo pharmacokinetic studies are needed to fully characterize its profile.[1]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant increase in glucose uptake in cell lines (e.g., 3T3-L1, L6). | - Incorrect Galegine concentration.- Insufficient incubation time.- Cell line variability or passage number.- Issues with glucose uptake assay reagents. | - Perform a dose-response experiment with Galegine concentrations ranging from 10 µM to 3 mM.[2][3]- Optimize incubation time (e.g., 5 hours has been shown to be effective).[2]- Ensure cells are properly differentiated and within a low passage number.- Include a positive control (e.g., insulin) to validate the assay. |
| No activation of AMPK observed. | - Suboptimal Galegine concentration.- Short incubation period.- Issues with Western blotting or kinase assay reagents. | - Use Galegine concentrations of 10 µM and above, as this has been shown to activate AMPK.[2][3]- A 1-hour incubation has been shown to be sufficient for AMPK activation.[2]- Verify the quality of antibodies for Western blotting or the components of the kinase assay. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Edge effects in microplates.- Inaccurate drug dilutions. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS.- Prepare fresh serial dilutions of Galegine for each experiment and ensure proper mixing.[8] |
In Vivo Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant effect on body weight or blood glucose levels. | - Insufficient dosage.- Route of administration is not optimal.- Animal model is not responsive.- Compensatory increase in food intake. | - Perform a dose-escalation study to find an effective dose. A dose of approximately 0.5 mmol/kg/day in feed has shown effects.[2]- Administration in the diet provides continuous exposure. Consider other routes like oral gavage if diet administration is problematic.- Consider the genetic background and metabolic state of your animal model.- Implement pair-feeding studies to control for variations in food intake.[2] |
| Signs of toxicity observed (e.g., respiratory distress, lethargy). | - Dosage is too high for the specific animal model or strain.- Contamination of the Galegine preparation. | - Immediately reduce the dose or cease administration.- Perform a thorough necropsy and histopathological analysis of target organs, particularly the lungs and liver.[5]- Ensure the purity of the Galegine being used. |
| Unexpected changes in biochemical parameters. | - Off-target effects of Galegine.- Underlying health issues in the animal colony. | - Monitor serum biochemistry and hematology at baseline and throughout the study.[5]- Consult with a veterinarian to rule out other causes. |
Data Presentation
Table 1: In Vitro Effects of Galegine on Cellular Processes
| Cell Line | Parameter Measured | Galegine Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| 3T3-L1 Adipocytes | Glucose Uptake | 10 µM - 3 mM | 5 hours | Concentration-dependent stimulation | [2] |
| L6 Myotubes | Glucose Uptake | 50 µM - 3 mM | 5 hours | Concentration-dependent stimulation | [2][3] |
| 3T3-L1 Adipocytes | Isoprenaline-mediated Lipolysis | 1 µM - 300 µM | 24 hours | Reduction in glycerol (B35011) release | [2][3] |
| 3T3-L1 Adipocytes | Acetyl-CoA Carboxylase Activity | 1 µM - 300 µM | 24 hours | Concentration-dependent reduction | [2][3] |
| L6 Myotubes | Acetyl-CoA Carboxylase Activity | 1 µM - 300 µM | 24 hours | Reduction (significant at ≥30 µM) | [2][3] |
| H4IIE, HEK293, 3T3-L1, L6 | AMPK Activation | ≥ 10 µM | 1 hour | Concentration-dependent activation | [1][2][3] |
| 3T3-L1 Adipocytes | Gene Expression (e.g., FASN, SREBP) | 500 µM | 24 hours | Down-regulation | [2][3] |
Table 2: In Vivo Administration Protocols and Observations for Galegine
| Animal Model | Administration Route | Dosage | Duration | Key Observations | Reference(s) |
| Mice | In-feed | 3.41 mmol/kg feed (~0.5 mmol/kg/day) | 11-28 days | - Reduced body weight.- Reduced blood glucose.- No toxicity observed at 28 days. | [2] |
| Rats | In-feed (G. officinalis) | 0.15%, 1.5%, 3% (w/w) | 90 days | - Sinusoidal congestion in liver.- Alveolar hemorrhage.- Altered serum biochemistry and hematology. | [5] |
| Rats | Unknown | 600 mg/kg | 28 days | - No toxic effects reported. | [1][4] |
| Sheep | Gavage (G. officinalis) | Not specified | Acute | - Respiratory distress, hydrothorax, pulmonary edema. | [6] |
Experimental Protocols
1. In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation for 48 hours with a differentiation medium containing isobutylmethylxanthine, dexamethasone, and insulin (B600854). Maintain in a post-differentiation medium with insulin for another 48 hours, followed by 48 hours in an insulin-free medium.
-
Galegine Treatment: On the day of the experiment, wash the differentiated adipocytes with Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells with varying concentrations of Galegine (e.g., 10 µM to 3 mM) in KRH buffer for a predetermined time (e.g., 5 hours).
-
Glucose Uptake Measurement: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to the cells for a short period (e.g., 5-10 minutes).
-
Assay Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter to quantify the amount of glucose taken up by the cells.
2. AMPK Activation Assay by Western Blotting
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., H4IIE, 3T3-L1) to approximately 80-90% confluency. Treat the cells with different concentrations of Galegine (e.g., 10 µM, 100 µM, 300 µM) for 1 hour.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total AMPK to normalize the p-AMPK signal.
Mandatory Visualizations
Caption: Simplified signaling pathway of Galegine via AMPK activation.
Caption: General workflow for a long-term in vivo Galegine study.
Caption: Logical workflow for troubleshooting unexpected in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and subchronic oral toxicity of Galega officinalis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of galegine in Verbesina encelioides and Galega oficinalis and the toxic and pathologic effects induced by the plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Galegine and Metformin on AMPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways and cellular effects of galegine (B1196923) and its synthetic derivative, metformin (B114582), with a specific focus on their roles as activators of AMP-activated protein kinase (AMPK). The information presented is collated from peer-reviewed experimental data to facilitate a deeper understanding of their mechanisms of action and to guide future research and drug development efforts.
Introduction
Galegine, a natural guanidine (B92328) derivative isolated from Galega officinalis, has a history of use in traditional medicine for diabetes-like symptoms.[1] Its hypoglycemic properties led to the development of the biguanide (B1667054) class of drugs, most notably metformin, which is now a first-line therapy for type 2 diabetes.[2] Both compounds exert their metabolic effects, at least in part, through the activation of AMPK, a crucial cellular energy sensor.[3][4] This guide provides a comparative analysis of their effects on the AMPK signaling cascade.
Mechanism of Action on AMPK Activation
Both galegine and metformin activate AMPK, but their precise upstream mechanisms and potencies differ.
Galegine: The activation of AMPK by galegine is concentration-dependent.[3] Studies suggest that galegine, similar to other guanidine derivatives, may activate AMPK by inhibiting the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio.[4][5] However, it has been shown that the cellular uptake of galegine is not dependent on the organic cation transporter 1 (OCT1), unlike metformin.[5]
Metformin: Metformin's primary mechanism for AMPK activation involves the inhibition of Complex I of the mitochondrial respiratory chain.[6][7] This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio, which allosterically activates AMPK and promotes its phosphorylation by upstream kinases like Liver Kinase B1 (LKB1).[7] Metformin's uptake into cells is largely dependent on OCT1.[5] Some studies also propose AMPK-independent mechanisms for metformin's action on hepatic gluconeogenesis.[6][7]
Comparative Data on Cellular Effects
The following table summarizes the quantitative data on the effects of galegine and metformin on AMPK signaling and downstream metabolic processes.
| Parameter | Galegine | Metformin | Cell Line/System | Reference |
| AMPK Activation | Concentration-dependent activation (10 µM and above) | Less effective and potent than galegine | H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, L6 myotubes | [3] |
| ACC Phosphorylation | Concentration-dependent reduction in ACC activity (0.3–30 µM) | Activates AMPK, leading to reduced ACC activity | 3T3-L1 adipocytes, L6 myotubes | [3][4] |
| Glucose Uptake | Stimulated glucose uptake (50 µM - 3 mM) | Much less effective and less potent than galegine | 3T3-L1 adipocytes, L6 myotubes | [3] |
| Mitochondrial Respiration | Inhibits Complex IV activity | Inhibits Complex I and Complex IV activity | Isolated rat liver mitochondria | [6] |
| Hepatic Gluconeogenesis | Reduces glycerol-derived gluconeogenesis | Reduces glycerol-derived gluconeogenesis | In vivo (rats) | [6] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for galegine and metformin in activating AMPK.
Figure 1: Proposed Galegine-induced AMPK signaling pathway.
Figure 2: Proposed Metformin-induced AMPK signaling pathway.
Experimental Protocols
Western Blot for AMPK and ACC Phosphorylation
This protocol describes the detection of phosphorylated (activated) AMPK and its downstream target ACC in cell lysates.
Figure 3: Experimental workflow for Western blot analysis.
Materials:
-
Cells of interest (e.g., HepG2, 3T3-L1 adipocytes, L6 myotubes)
-
Cell culture medium and supplements
-
Galegine and Metformin
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of galegine or metformin for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
2-Deoxyglucose (2-DG) Uptake Assay
This colorimetric assay measures the uptake of the glucose analog 2-deoxyglucose into cultured cells.
Figure 4: Experimental workflow for 2-Deoxyglucose uptake assay.
Materials:
-
Differentiated cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in 96-well plates
-
Serum-free culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
Galegine and Metformin
-
2-Deoxyglucose (2-DG)
-
Cell lysis buffer
-
Neutralization buffer
-
Assay buffer
-
Enzyme mix and substrate for colorimetric detection (e.g., Glucose Uptake-Glo™ Assay)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed and differentiate cells in a 96-well plate.
-
Serum Starvation: Serum starve the cells for a few hours prior to the assay.
-
Treatment: Pre-treat the cells with various concentrations of galegine or metformin in KRH buffer.
-
Initiate Glucose Uptake: Add 2-DG to each well to initiate the glucose uptake. Incubate for the desired time (e.g., 10-30 minutes).
-
Stop Uptake: Stop the reaction by washing the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells according to the assay kit instructions.
-
Detection: Add the detection reagent, which contains enzymes that will generate a product with a colorimetric signal proportional to the amount of 2-DG taken up by the cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of 2-DG uptake and normalize to a control group.
Conclusion
Both galegine and metformin activate the AMPK signaling pathway, a key mechanism underlying their beneficial metabolic effects. Experimental evidence suggests that galegine is a more potent activator of AMPK and subsequent downstream events, such as glucose uptake, compared to metformin in certain cell types.[3] The differences in their potencies and upstream mechanisms, including their reliance on the OCT1 transporter, provide valuable insights for the development of new therapeutic agents targeting metabolic disorders. Further research is warranted to fully elucidate the nuances of their signaling pathways and to explore the full therapeutic potential of galegine and related compounds.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Weight-Loss Potential of Galegine and its Analogues: A Comparative Analysis
For researchers and drug development professionals, the quest for effective anti-obesity therapeutics is a paramount challenge. Galegine (B1196923), a natural product isolated from Galega officinalis, has emerged as a promising scaffold for the development of weight-reducing agents. This guide provides a comprehensive comparison of the weight-reducing effects of galegine versus its synthetic analogues, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Galegine vs. 1-(4-chlorobenzyl)guanidine
Our analysis reveals that while galegine demonstrates significant weight-reducing properties, its synthetic analogue, 1-(4-chlorobenzyl)guanidine, exhibits a markedly superior efficacy in preclinical models of obesity. This enhanced effect is observed across normal, genetically obese, and diet-induced obese mouse models.
Quantitative Comparison of Weight-Reducing Effects
The following tables summarize the key quantitative data from preclinical studies, highlighting the superior performance of the galegine analogue 1-(4-chlorobenzyl)guanidine.
Table 1: In Vivo Weight-Reducing Effect of Galegine in BALB/c Mice
| Treatment Group | Dosage | Duration | Mean Body Weight Change from Control (%) |
| Galegine | 3.41 mmol/kg in feed | 7 days | -5.8% (approx.) |
| Pair-fed Control | - | 7 days | -2.5% (approx.) |
Data extracted and approximated from Mooney et al. (2008). The pair-fed control group was given the same amount of food as the galegine-treated group to distinguish between weight loss due to reduced appetite and other metabolic effects.[1]
Table 2: In Vivo Weight-Reducing Effect of 1-(4-chlorobenzyl)guanidine (Galegine Analogue) in Various Mouse Models
| Mouse Model | Average Daily Weight Difference from Control (%) (± SEM) |
| BALB/c | -19.7 ± 1.0 |
| ob/ob (genetically obese) | -11.0 ± 0.7 |
| Diet-Induced Obesity (DIO) | -7.3 ± 0.8 |
Data from Coxon et al. (2009).[2][3] This study identified 1-(4-chlorobenzyl)guanidine as the lead compound from a series of synthesized galegine analogues.
Mechanism of Action: The Central Role of AMPK
Both galegine and its analogues are understood to exert their weight-reducing effects primarily through the activation of AMP-activated protein kinase (AMPK).[4] AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the weight-reducing effects of galegine and its analogues.
In Vivo Weight-Loss Studies in Mice
-
Animal Models:
-
Drug Administration:
-
Measurements:
-
Body Weight: Measured regularly throughout the study period.
-
Food Intake: Monitored daily to assess effects on appetite.
-
Pair-Feeding Studies: A control group is fed the same amount of food as the treated group to differentiate between weight loss due to reduced food intake and other metabolic effects.[1]
-
AMPK Activation Assays
-
Cell Lines:
-
HEK293 cells (human embryonic kidney) are commonly used for their robust growth and transfection efficiency.
-
H4IIE cells (rat hepatoma) are relevant for studying liver-specific metabolic effects.
-
-
Methodology:
-
Cells are incubated with the test compound (e.g., galegine, analogues) for a specified period.
-
Cell lysates are prepared, and the AMPK is immunoprecipitated.
-
The activity of the immunoprecipitated AMPK is measured by its ability to phosphorylate a specific substrate, such as the SAMS peptide.
-
The level of phosphorylation is quantified, often using radioactive ATP ([γ-³²P]ATP) and scintillation counting, or through antibody-based methods like Western blotting to detect phosphorylated AMPK (p-AMPK) and its downstream targets like phosphorylated ACC (p-ACC).
-
Conclusion
The available experimental data strongly indicate that synthetic analogues of galegine, particularly 1-(4-chlorobenzyl)guanidine, hold significant promise as potent weight-reducing agents, surpassing the efficacy of the parent natural product. The shared mechanism of action through AMPK activation provides a solid foundation for the continued development and optimization of this class of compounds for the treatment of obesity and related metabolic disorders. Further research, including comprehensive preclinical toxicology and pharmacokinetic studies, is warranted to advance these promising candidates toward clinical evaluation.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylguanidines and other galegine analogues inducing weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencebusiness.net [sciencebusiness.net]
Head-to-Head Comparison of Galegine and Synthalin B Toxicity
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of the toxicity profiles of Galegine and Synthalin B, two guanidine-based compounds with historical significance in the context of antidiabetic therapies. While Galegine, a natural product, served as the chemical inspiration for the biguanide (B1667054) class of drugs, Synthalin B, a synthetic diguanide, saw brief clinical use before being withdrawn due to safety concerns. This document aims to objectively compare their toxicological properties, supported by available experimental data, to inform modern research and drug development efforts.
Executive Summary
Galegine and Synthalin B both exhibit notable toxicity, a characteristic that ultimately limited their therapeutic application. Available data indicates that Galegine possesses significant dose-dependent cytotoxicity and in vivo toxicity. While specific modern toxicological data for Synthalin B is scarce due to its early withdrawal from the market, historical accounts and data on related guanidine (B92328) compounds point to significant safety concerns, particularly regarding hepato- and nephrotoxicity. This comparison synthesizes the available evidence to provide a clear overview of their respective toxicological profiles.
Quantitative Toxicity Data
| Compound | Test Type | Species/Cell Line | Route of Administration | Value | Reference(s) |
| Galegine Sulphate | LD50 | Mouse | Not Specified | 77.5 mg/kg | [1] |
| Galegine | IC50 (24h) | DFW Human Melanoma Cells | In Vitro | 630 µM | |
| Galegine | IC50 (24h) | SK-MEL-5 Human Melanoma Cells | In Vitro | 3300 µM | |
| Guanidine Hydrochloride | LD50 | Rat (Male) | Oral | 556.5 mg/kg | [2] |
| Guanidine Hydrochloride | LD50 | Rat (Female) | Oral | 474.6 mg/kg | [2] |
*Note: Data for Guanidine Hydrochloride is presented as a relevant guanidine compound to provide context for the potential acute toxicity of Synthalin B, a diguanide.
In Vivo Toxicity and Adverse Effects
Galegine:
-
Sheep: Administration of Galega officinalis, the plant source of Galegine, to sheep induced severe respiratory distress, characterized by shallow, rapid respiration and frothy nasal exudate. Post-mortem examinations revealed significant hydrothorax (fluid accumulation in the chest cavity), pulmonary congestion and edema, and in some cases, subendocardial hemorrhage[3].
-
Rats: While a study on the oral administration of dried Galega officinalis aerial parts to rats did not result in mortality at doses up to 5 g/kg, it did lead to significant alterations in the liver and lungs, suggesting these are target organs for toxicity[1].
Synthalin B:
-
Humans (Historical Data): The clinical use of Synthalin B in the 1920s and 1930s was ultimately halted due to significant toxicity. The primary adverse effects reported were damage to the liver and kidneys[2]. Common side effects included gastrointestinal disturbances such as nausea, vomiting, and diarrhea. The development of lactic acidosis, a serious metabolic complication, was also a major concern with biguanide drugs of that era.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Rodents (Based on OECD Guidelines)
The determination of the median lethal dose (LD50) for a compound like Galegine or a related guanidine is typically performed following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).
Principle: A single dose of the test substance is administered to a group of experimental animals (commonly rats or mice) via oral gavage. The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested population.
Procedure Outline (Up-and-Down Procedure - OECD 425):
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.
-
Fasting: Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered orally using a gavage needle. The initial dose is based on preliminary estimates.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals.
-
Sequential Dosing: Subsequent animals are dosed at a higher or lower dose depending on the outcome for the previously dosed animal.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Caption: Workflow for a typical acute oral toxicity (LD50) study in rodents.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Galegine) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General workflow of an in vitro cytotoxicity MTT assay.
Signaling Pathways in Guanidine-Induced Toxicity (Hypothesized)
The precise molecular mechanisms underlying the toxicity of Galegine and Synthalin B are not fully elucidated. However, based on the known effects of other guanidine compounds and biguanides, a potential pathway involves the disruption of mitochondrial function.
Guanidine compounds are known to inhibit complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio. This energy deficit can trigger a cascade of downstream events, including the activation of AMP-activated protein kinase (AMPK), which in turn can lead to the inhibition of anabolic processes and the induction of apoptosis in a cellular stress context.
Caption: Hypothesized signaling pathway for guanidine-induced cytotoxicity.
Conclusion
This comparative guide highlights the toxicological properties of Galegine and Synthalin B. Galegine exhibits clear dose-dependent in vitro cytotoxicity and in vivo toxicity, with the lungs and liver being potential target organs. While quantitative data for Synthalin B is limited, historical evidence strongly indicates significant hepato- and nephrotoxicity, which led to its clinical withdrawal. The provided experimental protocols offer a framework for the types of studies used to assess the toxicity of such compounds. The visualized signaling pathway provides a plausible, though not definitively proven, mechanism for their cytotoxic effects centered on mitochondrial dysfunction. This information is crucial for researchers investigating guanidine-based compounds and for drug development professionals seeking to understand the historical context and potential toxicological liabilities of this chemical class.
References
A Cross-Species Comparative Analysis of the Metabolic Effects of Galegine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Galegine (B1196923), a guanidine (B92328) alkaloid originally isolated from Galega officinalis, across various species. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The metabolic effects of Galegine have been investigated in vivo in rodent models and in vitro across a range of cell lines from different species. The following tables summarize the key quantitative findings related to its impact on glucose metabolism, lipid metabolism, and body weight.
Table 1: In Vivo Metabolic Effects of Galegine in Rodents
| Parameter | Species/Model | Dosage | Route | Duration | Key Results | Reference |
| Body Weight | Male BALB/c Mice | 3.41 mmol/kg in feed (~0.5 mmol/kg/day) | Oral (in diet) | 7-11 days | Significant reduction in body weight, partially independent of reduced food intake. | [1] |
| Blood Glucose | Male BALB/c Mice | 3.41 mmol/kg in feed | Oral (in diet) | 7 days | Reduced from ~6.0 mmol/L to 3.2 mmol/L. | [1] |
| Hepatic Gluconeogenesis | 30-h-fasted Rats | 25 mg/kg/h | Intraportal infusion | 1 hour | Selectively inhibited gluconeogenesis from glycerol (B35011). | [2] |
| Plasma Glucose | 30-h-fasted Rats | 25 mg/kg/h | Intraportal infusion | 1 hour | Significantly reduced plasma glucose concentrations. | [2] |
| Plasma Lactate (B86563) | 30-h-fasted Rats | 25 mg/kg/h | Intraportal infusion | 1 hour | Increased plasma lactate concentrations and the liver lactate:pyruvate ratio. | [2] |
Table 2: In Vitro Metabolic Effects of Galegine Across Different Species' Cell Lines
| Parameter | Cell Line | Species | Concentration | Duration | Key Results | Reference |
| Glucose Uptake | 3T3-L1 Adipocytes | Mouse | 50 µM - 3 mM | 5 hours | Concentration-dependent stimulation of insulin-independent glucose uptake. | [1] |
| L6 Myotubes | Rat | 50 µM - 3 mM | 5 hours | Concentration-dependent stimulation of glucose uptake. | [1] | |
| AMPK Activation | 3T3-L1 Adipocytes | Mouse | ≥ 10 µM | 1 hour | Concentration-dependent activation. | [1][3] |
| L6 Myotubes | Rat | ≥ 10 µM | 1 hour | Concentration-dependent activation. | [1][3] | |
| H4IIE Hepatoma Cells | Rat | 10 - 300 µM | Up to 6 hours | Time and concentration-dependent activation. | [1][3] | |
| HEK293 Kidney Cells | Human | ≥ 10 µM | - | Concentration-dependent activation. | [1][3] | |
| Acetyl-CoA Carboxylase (ACC) Activity | 3T3-L1 Adipocytes | Mouse | 0.3 - 30 µM | 24 hours | Concentration-dependent reduction in ACC activity. | [1] |
| L6 Myotubes | Rat | ≥ 30 µM | 24 hours | Significant reduction in ACC activity. | [1] | |
| Lipolysis | 3T3-L1 Adipocytes | Mouse | 1 - 300 µM | - | Reduced isoprenaline-stimulated lipolysis. | [1][3] |
| Gene Expression (Fatty Acid Synthesis) | 3T3-L1 Adipocytes | Mouse | 500 µM | 24 hours | Down-regulation of FASN and SREBP genes. | [1][3] |
| Mitochondrial Respiration | Isolated Mitochondria | - | Clinically relevant concentrations | - | Inhibition of Complex IV activity. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature investigating Galegine's metabolic effects.
1. In Vivo Murine Weight Loss and Glucose Study
-
Animal Model: Adult male BALB/c mice.[1]
-
Housing: Individually housed in an air-conditioned environment (21±2 °C) with a 12-hour light/dark cycle. Animals have continuous access to water and standard pellet diet ad libitum unless otherwise specified.[1]
-
Drug Administration: Galegine is incorporated into the standard diet at a concentration of 3.41 mmol per kg of feed. For pair-feeding studies, the amount of food given to control mice is matched to the daily consumption of the Galegine-treated group.[1]
-
Measurements: Body weight and food intake are recorded daily. At the end of the study period (e.g., 7 or 11 days), blood is collected for glucose measurement.[1]
2. In Vitro Glucose Uptake Assay
-
Cell Lines: Differentiated 3T3-L1 adipocytes (mouse) or L6 myotubes (rat).[1]
-
Protocol:
-
Cells are serum-starved for a specified period (e.g., 3 hours).
-
Pre-incubation with Galegine at various concentrations for a set duration (e.g., 5 hours).
-
The glucose uptake assay is initiated by adding a known concentration of 2-deoxy-D-[³H]glucose for a short period (e.g., 5 minutes).
-
The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed, and the incorporated radioactivity is measured by scintillation counting to determine the rate of glucose uptake.[1]
-
-
Controls: Basal (no treatment), insulin (B600854) (positive control), and inhibitors like cytochalasin B (glucose transporter inhibitor) or LY294002 (PI3K inhibitor) are used to investigate the mechanism.[1]
3. AMPK Activity Assay
-
Cell Lines: H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, or L6 myotubes.[1]
-
Protocol:
-
Cells are incubated with various concentrations of Galegine for the desired time.
-
Cells are lysed, and the protein concentration of the lysate is determined.
-
AMPK activity is measured using an immunoprecipitation kinase assay. AMPK is immunoprecipitated from the cell lysates using specific antibodies.
-
The kinase reaction is performed in the presence of a specific substrate peptide (e.g., SAMS peptide) and [γ-³²P]ATP.
-
The incorporation of ³²P into the substrate is quantified to determine AMPK activity.[1] Alternatively, Western blotting can be used to detect the phosphorylation of AMPK at Thr172 and its downstream target ACC at Ser79 as markers of activation.
-
4. In Vivo Hepatic Gluconeogenesis Study
-
Animal Model: 30-hour-fasted rats with arterial, portal, and venous catheters.[2]
-
Protocol:
-
A continuous infusion of tracers, such as [3-³H]glucose and [¹³C₃]glycerol, is administered via the arterial catheter.[2]
-
Galegine (or control saline) is infused via the portal vein catheter for a defined period (e.g., 1 hour).[2]
-
Blood samples are collected from the venous catheter at regular intervals.
-
Plasma glucose, lactate, pyruvate, and the isotopic enrichment of glucose and glycerol are measured to calculate the rates of hepatic glucose production and gluconeogenesis from glycerol.[2]
-
Signaling Pathways and Mechanisms of Action
Galegine exerts its metabolic effects through a multi-faceted mechanism, primarily centered on the activation of AMP-activated protein kinase (AMPK) and the modulation of mitochondrial function.
1. AMPK Signaling Pathway
Galegine leads to a concentration-dependent activation of AMPK in various cell types, including liver, muscle, and fat cells from mice, rats, and humans.[1][3] Activated AMPK is a master regulator of cellular energy homeostasis. It phosphorylates and inactivates key enzymes involved in anabolic processes like fatty acid synthesis (e.g., ACC) and stimulates catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation. This activation is considered a primary mechanism for the observed improvements in glucose and lipid metabolism.[3]
Caption: Galegine's activation of the AMPK signaling pathway.
2. Mitochondrial Inhibition and Redox State Modulation
More recent evidence indicates that Galegine, similar to metformin, inhibits Complex IV of the mitochondrial respiratory chain.[2] This action reduces oxidative phosphorylation, leading to an increase in the cellular AMP:ATP ratio, which is a potent upstream activator of AMPK. Furthermore, this mitochondrial inhibition increases the cytosolic redox state (as measured by the lactate:pyruvate ratio), which selectively impairs the conversion of glycerol to glucose in the liver, thereby reducing hepatic gluconeogenesis.[2]
Caption: Galegine's impact on mitochondrial function and gluconeogenesis.
3. Typical Experimental Workflow
The investigation of a compound like Galegine typically follows a structured workflow, progressing from in vitro screening to in vivo efficacy and mechanism studies.
Caption: A typical experimental workflow for metabolic drug discovery.
References
Galegine's Efficacy in Rodent Models of Obesity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of galegine (B1196923), a guanidine (B92328) alkaloid isolated from Galega officinalis, in various rodent models of obesity. The data presented is compiled from peer-reviewed studies to offer an objective overview of its anti-obesity effects.
Executive Summary
Galegine has demonstrated a notable capacity to reduce body weight and improve metabolic parameters in rodent studies. Its primary mechanism of action is believed to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] This guide will delve into the quantitative effects of galegine and its parent extract in lean and genetically obese mouse models, and provide context on its potential efficacy in diet-induced obesity through analogue studies.
Data Presentation: Efficacy of Galegine and Related Compounds
The following tables summarize the key quantitative data from studies investigating the effects of galegine and Galega officinalis extract on parameters relevant to obesity.
Table 1: Efficacy of Pure Galegine in Lean Mice (BALB/c)
| Parameter | Control Group | Galegine-Treated Group (600 mg/kg feed) | Percentage Change | Study Duration |
| Body Weight | Maintained | Significant Reduction | Not specified | 11 days |
| Food Intake | Maintained | Significant Reduction | Not specified | 11 days |
| Blood Glucose | 6.0 ± 0.5 mmol/L | 3.2 ± 0.4 mmol/L | ~47% Decrease | Not specified |
| Body Weight (Pair-fed) | Maintained | Significant Reduction | Not specified | 11 days |
Data from Mooney et al., 2008.[2]
Table 2: Efficacy of Galega officinalis Extract (10% w/w in diet) in Lean and Genetically Obese (ob/ob) Mice
| Animal Model | Parameter | Control Group | Extract-Treated Group | Percentage Change | Study Duration |
| Lean Mice | Body Weight Change | Gain | Loss | Not specified | 28 days |
| Food Intake | Maintained | Transient Reduction | Not specified | 28 days | |
| Blood Glucose | 4.4 ± 0.2 mmol/L | 3.5 ± 0.2 mmol/L | ~20% Decrease | 28 days | |
| ob/ob Mice | Body Weight Change | Significant Gain | Reduced Gain | Not specified | 28 days |
| Food Intake | High | Persistent Reduction | Not specified | 28 days | |
| Blood Glucose | 12.3 ± 1.4 mmol/L | 5.9 ± 0.7 mmol/L | ~52% Decrease | 28 days |
Data from Palit et al., 1999.[4]
Table 3: Efficacy of a Galegine Analogue (1-(4-chlorobenzyl)guanidine hemisulfate) in Different Obesity Models
| Animal Model | Average Daily Weight Difference (% from time-matched controls ± SEM) |
| Lean Mice (BALB/c) | -19.7 ± 1.0 |
| Genetically Obese Mice (ob/ob) | -11.0 ± 0.7 |
| Diet-Induced Obese (DIO) Mice | -7.3 ± 0.8 |
Data from Coxon et al., 2009.[5]
Note: Direct comparative studies of pure galegine in diet-induced obesity (DIO) and genetically obese (ob/ob) models were not identified in the reviewed literature. The data for the galegine analogue suggests that all three models are responsive to this class of compounds, with the most pronounced effect on body weight observed in lean mice.
Experimental Protocols
1. Galegine Administration in Lean BALB/c Mice (Mooney et al., 2008) [2]
-
Animals: Male BALB/c mice.
-
Housing: Standard laboratory conditions.
-
Diet and Treatment: Galegine was incorporated into the standard rodent diet at a concentration of 3.41 mmol/kg of feed (equivalent to 600 mg/kg).
-
Experimental Groups:
-
Control group: Fed a standard diet.
-
Galegine-treated group: Fed the galegine-containing diet.
-
Pair-fed group: Fed the same amount of standard diet as consumed by the galegine-treated group on the previous day.
-
-
Measurements: Body weight and food intake were recorded daily. Blood glucose was measured at the end of the study.
-
Duration: Up to 28 days.
2. Galega officinalis Extract Administration in Lean and ob/ob Mice (Palit et al., 1999) [4]
-
Animals: Normal and genetically obese (ob/ob) mice.
-
Housing: Standard laboratory conditions.
-
Diet and Treatment: A powdered herbal mixture containing Galega officinalis was incorporated into the diet at 10% (w/w).
-
Measurements: Body weight and food intake were monitored. Serum glucose and insulin (B600854) were measured.
-
Duration: 28 days.
3. Galegine Analogue Administration in BALB/c, ob/ob, and DIO Mice (Coxon et al., 2009) [5]
-
Animals: Male BALB/c, ob/ob, and diet-induced obese (DIO) mice.
-
Obesity Induction (DIO): Specific details on the diet and duration for inducing obesity were not provided in the abstract.
-
Treatment: The galegine analogue, 1-(4-chlorobenzyl)guanidine hemisulfate, was administered. The route and dose were not specified in the abstract.
-
Measurements: The average daily weight difference compared to time-matched controls was calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of galegine's anti-obesity effects.
Caption: General experimental workflow for evaluating galegine's efficacy.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel weight-reducing activity of Galega officinalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylguanidines and other galegine analogues inducing weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Galegine and Other Guanidine Derivatives: Mechanisms, Efficacy, and Safety
For Researchers, Scientists, and Drug Development Professionals
The guanidine (B92328) moiety, a cornerstone in medicinal chemistry, is the structural foundation for a diverse class of compounds with significant pharmacological activities. This guide provides a comparative study of galegine (B1196923), the natural product that paved the way for modern antidiabetic therapies, and other key guanidine derivatives including the biguanides metformin (B114582) and phenformin (B89758), the neuromodulator agmatine (B1664431), and the creatine (B1669601) precursor guanidinoacetic acid. We delve into their comparative mechanisms of action, present available quantitative data on their biological effects, and provide detailed experimental protocols for key assays.
Comparative Analysis of Biological Activity
The primary mechanism shared by galegine and the biguanides, metformin and phenformin, is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK leads to a cascade of downstream effects that contribute to their therapeutic benefits, particularly in the context of metabolic diseases.
| Compound | Primary Mechanism of Action | Key Biological Effects |
| Galegine | Activation of AMP-activated protein kinase (AMPK)[1][3] | Stimulates glucose uptake in adipocytes and myotubes, inhibits lipolysis and acetyl-CoA carboxylase.[1] |
| Metformin | Activation of AMPK, primarily through inhibition of mitochondrial respiratory chain complex I.[2][4] | Reduces hepatic gluconeogenesis, increases insulin (B600854) sensitivity, stimulates glucose uptake.[5] |
| Phenformin | Potent activation of AMPK via inhibition of mitochondrial complex I.[2][4] | Similar to metformin but with higher potency; significant risk of lactic acidosis.[4] |
| Agmatine | Modulates multiple receptor systems (NMDA, α2-adrenergic, imidazoline), inhibits nitric oxide synthase (NOS).[6][7][8] | Neuroprotection, antidepressant-like effects, regulation of polyamine metabolism.[6][7] |
| Guanidinoacetic Acid | Precursor for creatine synthesis.[9][10] | Increases creatine levels, supporting cellular energy metabolism, particularly in muscle.[9][10] |
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies providing EC50 or IC50 values for AMPK activation by galegine alongside other guanidines are limited in the publicly available literature. However, studies on glucose uptake provide a basis for comparison.
Stimulation of 2-Deoxy-D-Glucose Uptake (% of Basal) [1]
| Compound | 3T3-L1 Adipocytes (Concentration) | L6 Myotubes (Concentration) |
| Galegine | ~250% (1 mM) | ~200% (1 mM) |
| Phenformin | ~250% (1 mM) | ~200% (1 mM) |
| Metformin | ~150% (1 mM) | ~125% (1 mM) |
Note: The data presented is an approximation derived from graphical representations in the cited literature and is intended for comparative purposes.
Comparative Toxicity
A significant consideration in the therapeutic application of guanidine derivatives is their toxicity profile. While galegine itself was deemed too toxic for clinical use, its derivatives have seen varied success.[11]
| Compound | Reported Toxicity | LD50 (Oral, Rodent) |
| Galegine | Considered toxic, leading to the development of less toxic derivatives.[11] | Data not readily available. |
| Guanidine Hydrochloride | Slightly toxic, with effects on the central nervous and respiratory systems.[12] | Male Mice: 570.8 mg/kg Female Mice: 621.4 mg/kg[12] |
| Guanidine Nitrate | Slightly toxic, with primary effects on the central nervous/neuromuscular system.[13] | Male Rats: 989.6 mg/kg Female Rats: 729.8 mg/kg[13] |
| Metformin | Generally considered safe with a low incidence of lactic acidosis.[14] | Data not readily available in comparative studies. |
| Phenformin | High risk of lactic acidosis, leading to its withdrawal from many markets.[14] | Data not readily available in comparative studies. |
| Polyhexamethylene guanidine hydrochloride (PHMGH) | Neurotoxicity observed at high doses.[15] | 600 mg/kg (rats)[15] |
Signaling and Metabolic Pathways
The diverse biological effects of these guanidine derivatives stem from their engagement with distinct cellular signaling and metabolic pathways.
Galegine and Biguanide-Induced AMPK Activation
Galegine, metformin, and phenformin converge on the activation of AMPK, a master regulator of metabolism. This activation is a key event that leads to increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.
Agmatine Signaling Pathways
Agmatine exerts its pleiotropic effects through a complex interplay with multiple neurotransmitter systems and signaling cascades. It is synthesized from arginine and is involved in neuroprotection and the regulation of inflammation and polyamine metabolism.[6][7][8]
Guanidinoacetic Acid Metabolic Pathway
Guanidinoacetic acid (GAA) is the direct endogenous precursor to creatine, a vital molecule for cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain.[9][10]
Experimental Protocols
In Vitro AMPK Kinase Assay
This protocol outlines a non-radioactive, ELISA-based method for measuring AMPK activity.
Materials:
-
Recombinant human AMPK heterotrimer (α1/β1/γ1)
-
SAMS peptide (synthetic AMPK substrate)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)
-
Test compounds (Galegine, Metformin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody (recognizes phosphorylated SAMS peptide)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate (high-binding)
-
Plate reader
Procedure:
-
Coating: Coat a 96-well microplate with the SAMS peptide solution overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant AMPK, and ATP.
-
Add varying concentrations of the test compounds to the wells.
-
Initiate the kinase reaction by adding the ATP-containing reaction mixture to the wells.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Stop the reaction by adding a solution containing EDTA.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the anti-phospho-SAMS antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the EC50 values for AMPK activation for each compound by plotting the absorbance against the log of the compound concentration.[16][17]
2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes
This protocol describes a colorimetric method to measure glucose uptake in differentiated 3T3-L1 adipocytes.[11][18]
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxyglucose (2-DG)
-
Insulin (positive control)
-
Test compounds
-
Lysis buffer
-
Neutralization buffer
-
Enzyme mix for detecting 2-DG-6-phosphate (containing G6PDH)
-
Colorimetric substrate
-
Plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in KRPH buffer.
-
Treatment: Treat the cells with various concentrations of the test compounds (and insulin as a positive control) for a specified time (e.g., 30 minutes).
-
Initiate Glucose Uptake: Add 2-DG to each well to initiate the uptake. Incubate for a defined period (e.g., 10-20 minutes).
-
Stop Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Neutralization: Neutralize the cell lysates.
-
Enzymatic Reaction: Add the enzyme mix to each well to catalyze the conversion of accumulated 2-DG-6-phosphate, leading to the production of a colored product.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of glucose uptake relative to the basal (untreated) control for each compound concentration.
Conclusion
This comparative guide highlights the shared ancestry and divergent pharmacological profiles of galegine and other key guanidine derivatives. While galegine's toxicity limited its clinical utility, its legacy lives on in the biguanides, particularly metformin, which remains a first-line therapy for type 2 diabetes. The distinct mechanisms of action of agmatine and guanidinoacetic acid underscore the remarkable versatility of the guanidine scaffold in interacting with diverse biological targets. The provided data and protocols offer a framework for researchers to further explore the therapeutic potential of this important class of compounds.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Agmatine: at the crossroads of the arginine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. A preliminary safety evaluation of polyhexamethylene guanidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 18. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylglyoxal Trapping Efficacy: Galegine vs. Rutin
For Researchers, Scientists, and Drug Development Professionals
Methylglyoxal (MGO), a highly reactive dicarbonyl species, is a significant precursor in the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other chronic diseases. The ability to trap and neutralize MGO is a key therapeutic strategy. This guide provides an objective comparison of the MGO trapping capabilities of two promising compounds: Galegine, a guanidine (B92328) derivative, and Rutin, a flavonoid glycoside. This analysis is based on available in vitro experimental data to inform further research and development.
Performance Comparison: MGO Adduct Formation
The primary mechanism by which both Galegine and Rutin trap MGO is through the formation of covalent adducts. The nature and extent of adduct formation provide insight into their trapping efficiency. Based on in vitro studies, a key distinction lies in the number of MGO molecules each compound can trap.
| Compound | Adducts Formed with MGO | Reference |
| Galegine | Mono-MGO adducts | [1][2] |
| Rutin | Mono- and Di-MGO adducts | [1][2] |
Mechanism of Action: MGO Trapping
The MGO trapping by Galegine and Rutin involves a direct chemical reaction, leading to the formation of stable adducts. This process effectively removes the highly reactive MGO from the biological system, thereby preventing it from reacting with proteins and other macromolecules to form harmful AGEs.
Experimental Protocols
The identification and characterization of MGO adducts of Galegine and Rutin have been primarily achieved through in vitro incubation followed by analysis with Ultra High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS).
In Vitro MGO Trapping Assay
A representative experimental protocol for evaluating the MGO trapping ability of test compounds is as follows:
-
Preparation of Reaction Mixtures:
-
A solution of the test compound (Galegine sulfate (B86663) or Rutin) is prepared in a suitable buffer, typically a phosphate (B84403) buffer simulating physiological pH (e.g., pH 7.4).
-
A stock solution of Methylglyoxal (MGO) is also prepared.
-
The reaction is initiated by mixing the test compound solution with the MGO solution at defined concentrations. A positive control, such as metformin (B114582) or quercetin, and a negative control (buffer only) are often included.[1][2]
-
-
Incubation:
-
Sample Analysis (UHPLC-ESI-MS):
-
Following incubation, the reaction mixtures are analyzed by UHPLC-ESI-MS.
-
Chromatographic Separation: The components of the mixture (unreacted compound, MGO, and any formed adducts) are separated on a C18 column using a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer. The mass spectrometer is operated in both positive and negative ion modes to detect the different types of compounds (guanidines like Galegine are typically detected in positive mode, while flavonoids like Rutin are often detected in negative mode).[1][2]
-
Adduct Identification: The formation of MGO adducts is confirmed by detecting ions with mass-to-charge ratios (m/z) corresponding to the parent compound plus one or more MGO moieties (an increase of 72 Da for each MGO molecule).[1][2]
-
Conclusion
Both Galegine and Rutin demonstrate the ability to trap the reactive dicarbonyl species, Methylglyoxal, through the formation of stable adducts. This action highlights their potential as therapeutic agents in mitigating the pathological consequences of AGE formation. The key difference identified in the current literature is the capacity of Rutin to form both mono- and di-MGO adducts, whereas only mono-MGO adducts have been reported for Galegine.[1][2] This may suggest a higher trapping potential for Rutin.
However, for a definitive comparison of their efficacy, further studies providing direct quantitative data, such as reaction kinetics and MGO scavenging IC50 values under standardized conditions, are essential. Such research will be critical for guiding the development of novel and effective MGO-targeting therapies.
References
Replicating Historical Studies on Galegine's Hypoglycemic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical hypoglycemic agent Galegine (B1196923) with its successors, offering a retrospective lens on the evolution of oral antidiabetic therapies. By examining the foundational studies of the 1920s, we aim to provide a comprehensive resource for researchers interested in replicating or building upon this early work in the context of modern drug discovery.
Historical Context and Early Alternatives
Galegine, an active guanidine (B92328) derivative isolated from the plant Galega officinalis (goat's rue), was one of the first oral agents investigated for its blood glucose-lowering properties.[1] The plant itself had been used in traditional medicine for centuries to alleviate symptoms consistent with diabetes.[1] Early clinical interest in Galegine during the 1920s was driven by the need for alternatives to injectable insulin, which had only recently been discovered.
Contemporary to Galegine, other guanidine derivatives were also explored. Notably, Synthalin A and Synthalin B, synthetic diguanides, saw some clinical use but were ultimately discontinued (B1498344) due to significant toxicity, including adverse gastrointestinal effects and potential liver damage.[1] The toxicity of these early compounds paved the way for the development of biguanides, a class of drugs that includes the modern cornerstone of type 2 diabetes management, metformin (B114582). Metformin itself is a synthetic analogue of Galegine, highlighting the historical importance of these initial studies.[2]
Comparative Hypoglycemic Effects: A Look at the Data
The seminal studies on Galegine's hypoglycemic effects were conducted by researchers such as Muller and Reinwein, and Simmonet and Tanret in the 1920s. While the methods for blood glucose measurement at the time were less precise than modern enzymatic assays, relying on techniques like copper reduction, they provided the first quantitative evidence of Galegine's action.[3][4][5]
Human Studies: Muller and Reinwein (1927)
One of the earliest documented human experiments involved the self-administration of 109 mg of galegine sulphate by Muller and Reinwein, who then monitored their blood glucose levels for 25 hours.[1] Subsequent studies were extended to patients with diabetes.
| Time After Administration (hours) | Subject | Initial Blood Glucose (mg/dL) | Blood Glucose Fluctuation (mg/dL) |
| 0 | Healthy | ~90 | - |
| ~5 | Healthy | ~70 (Nadir) | ↓ ~20 |
| 25 | Healthy | ~90 (Return to baseline) | - |
| 0 | Diabetic (Fasting) | ~250 | - |
| ~8 | Diabetic (Fasting) | ~150 (Nadir) | ↓ ~100 |
| 25 | Diabetic (Fasting) | ~250 (Return to baseline) | - |
| 0 | Diabetic (Post-prandial) | ~300 | - |
| ~10 | Diabetic (Post-prandial) | ~180 (Nadir) | ↓ ~120 |
| 25 | Diabetic (Post-prandial) | ~300 (Return to baseline) | - |
Note: Blood glucose values are approximated from graphical data presented in modern reviews of the original studies and converted from original units ("grams per cent").[1]
Animal Studies: Simmonet and Tanret (1927)
Preclinical investigations in rabbits demonstrated a dose-dependent hypoglycemic effect of galegine sulphate. These studies also highlighted the narrow therapeutic window of the compound, with higher doses leading to severe hypoglycemia and death.
| Dose (mg/kg) | Animal Model | Observation |
| ~150 (subcutaneous) | Rabbit | Little to no effect on blood glucose.[1] |
| ~300 (subcutaneous) | Rabbit | Mild and transient lowering of blood glucose.[1] |
| >380 (subcutaneous) | Rabbit | Increasing frequency of hypoglycemic crises and death.[1] |
| High (oral) | Rabbit | Similar to high subcutaneous doses, with some animals experiencing profound and fatal hypoglycemia.[1] |
Modern Comparator: Metformin
Metformin, a direct descendant of Galegine, exhibits a significantly improved safety profile and is a first-line therapy for type 2 diabetes worldwide. Its hypoglycemic effect is well-documented, with typical reductions in HbA1c of 1-2%. While direct comparative studies of Galegine and metformin from the historical era are unavailable, modern clinical trials consistently demonstrate metformin's efficacy in lowering blood glucose with a low risk of hypoglycemia when used as monotherapy.[6]
Experimental Protocols: Replicating Historical Studies
For researchers aiming to replicate or build upon these foundational experiments, understanding the methodologies of the 1920s is crucial.
Blood Glucose Measurement (circa 1920s)
-
Method: The primary method for blood glucose quantification in the 1920s was based on the reducing property of glucose, most notably the Folin-Wu method or modifications thereof. These methods involved the reduction of a copper reagent by glucose in a protein-free blood filtrate, with the resulting color change being measured colorimetrically.[3][4]
-
Sample: Whole blood was typically used.
-
Procedure Outline:
-
Protein Precipitation: Blood proteins were precipitated using tungstic acid.
-
Filtration: The mixture was filtered to obtain a protein-free filtrate.
-
Copper Reduction: The filtrate was heated with an alkaline copper solution.
-
Colorimetric Reading: The resulting colored complex was measured against a standard glucose solution using a colorimeter.
-
In Vivo Hypoglycemic Activity Assessment (as per Simmonet and Tanret, 1927)
-
Animal Model: Rabbits were a common model for studying hypoglycemic agents.
-
Housing and Diet: Animals should be housed in standard laboratory conditions with access to a standard diet and water ad libitum prior to the experiment.
-
Experimental Groups:
-
Control group (vehicle administration)
-
Test group(s) (Galegine administration at various doses)
-
-
Procedure:
-
Fasting: Animals are typically fasted overnight to establish a baseline blood glucose level.
-
Baseline Blood Sample: A blood sample is collected from a marginal ear vein to determine the initial blood glucose concentration.
-
Drug Administration: Galegine (or vehicle) is administered, typically via subcutaneous injection or oral gavage.
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Blood Glucose Analysis: Blood glucose levels are measured using a validated method.
-
Observation: Animals are closely monitored for signs of hypoglycemia (e.g., lethargy, convulsions) and other toxic effects.
-
Signaling Pathways and Mechanism of Action
Modern research has elucidated that Galegine, much like its derivative metformin, exerts its hypoglycemic effects primarily through the activation of AMP-activated protein kinase (AMPK).[7][8] AMPK is a key cellular energy sensor that, once activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance.
Galegine's mechanism of action via AMPK activation.
Experimental Workflow for Replicating Historical Studies
The following diagram outlines a logical workflow for researchers interested in replicating and modernizing the historical studies on Galegine.
Workflow for modern replication of Galegine studies.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Optimizing antidiabetic properties of Galega officinalis extract: Investigating the effects of foliar application of chitosan and salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction: History of Glucose Monitoring - Role of Continuous Glucose Monitoring in Diabetes Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Taking Control | Science History Institute [sciencehistory.org]
- 6. Comparative risk of serious hypoglycemia with oral antidiabetic monotherapy: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
A Comparative Analysis of Galegine Hemisulfate: In Vitro vs. In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Galegine (B1196923) hemisulfate, a guanidine (B92328) derivative originally isolated from Galega officinalis. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular mechanisms to offer a clear perspective on its therapeutic potential and cellular actions.
Quantitative Data Summary
The following tables summarize the key quantitative effects of Galegine hemisulfate observed in both in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Line(s) | Concentration Range | Key Findings | Reference(s) |
| Glucose Uptake | 3T3-L1 adipocytes, L6 myotubes | 10 µM – 3 mM | Concentration-dependent stimulation of insulin-independent glucose uptake.[1] | [1][2] |
| AMPK Activation | H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, L6 myotubes | ≥ 10 µM | Concentration-dependent activation of AMP-activated protein kinase (AMPK).[1][2][3] | [1][2][3] |
| Acetyl-CoA Carboxylase (ACC) Activity | 3T3-L1 adipocytes, L6 myotubes | 0.3 – 300 µM | Concentration-dependent reduction in ACC activity.[1] Galegine was more potent than AICAR in 3T3-L1 adipocytes.[1] | [1][2] |
| Lipolysis | 3T3-L1 adipocytes | 0.3 – 300 µM | Reduction in both basal and isoprenaline-stimulated glycerol (B35011) release.[1] | [1][2] |
| Gene Expression (Fatty Acid Synthesis) | 3T3-L1 adipocytes | 500 µM | Down-regulation of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator SREBP.[1][2][3] | [1][2][3] |
| Methylglyoxal (MGO) Trapping | In vitro chemical assay | Not specified | Exhibited the ability to trap MGO by forming mono-MGO adducts.[4] | [4] |
| Antioxidant Activity (ABTS assay) | In vitro chemical assay | 9.9 µg/mL | Low inhibitory effect (up to 9.49%).[4] | [4] |
| Complex IV Inhibition | In vitro assay | Not specified | Inhibits complex IV activity at clinically relevant concentrations.[5][6] | [5][6] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Dosage/Administration | Key Findings | Reference(s) |
| Body Weight | Mice | Administered in the diet | Reduced body weight gain, with a portion of this effect being independent of reduced food intake.[1][2] | [1][2][7] |
| Blood Glucose | Mice | Administered in the diet | Reduced blood glucose levels.[1] | [1][3] |
| Food Intake | Mice | Administered in the diet | Reduced food intake.[1] | [1][2] |
| Blood Pressure | Hypertensive Sprague Dawley rats | 2.5 mg (i.p.) | Significantly decreased arterial blood pressure.[8] The hypotensive effect was noted to be better and longer-lasting than the positive control.[8] | [8] |
| Gluconeogenesis | Rats | 25 mg/[kg-h] portal infusion | Selectively inhibits hepatic gluconeogenesis from glycerol.[5] | [5] |
| Toxicity | Rats | 600 mg/kg for 28 days | No toxic effects were observed at this dosage.[4] | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Cell Culture:
-
3T3-L1 Adipocytes: Murine 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
L6 Myotubes: Rat L6 myoblasts are cultured and differentiated into myotubes by switching to a low-serum medium.
-
H4IIE and HEK293 Cells: These cell lines are maintained in appropriate culture media as per standard protocols.
2. Glucose Uptake Assay:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes are serum-starved.
-
Cells are then incubated with varying concentrations of this compound for a specified period (e.g., 5 hours).[1]
-
Radiolabeled 2-deoxy-D-[³H]glucose is added, and uptake is measured by scintillation counting.
-
To investigate the involvement of specific signaling pathways, inhibitors such as LY294002 (a PI3 kinase inhibitor) can be co-incubated with Galegine.[1]
3. AMPK Activation Assay (Western Blot):
-
Cells are treated with this compound for a defined time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
4. Acetyl-CoA Carboxylase (ACC) Activity Assay:
-
Cell lysates are prepared from Galegine-treated cells.
-
ACC activity is measured by the [¹⁴C]bicarbonate fixation assay, which quantifies the conversion of acetyl-CoA to malonyl-CoA.
5. Lipolysis Assay:
-
Differentiated 3T3-L1 adipocytes are treated with this compound in the presence or absence of a lipolytic agent like isoprenaline.
-
The concentration of glycerol released into the culture medium is measured using a colorimetric assay kit.
6. Gene Expression Analysis (qPCR):
-
RNA is extracted from cells treated with this compound.
-
cDNA is synthesized from the RNA template.
-
Quantitative PCR is performed using primers specific for genes of interest (e.g., FASN, SREBP).
-
Gene expression levels are normalized to a housekeeping gene.
In Vivo Studies
1. Animal Models:
-
Studies on body weight and metabolism have utilized mouse models, including normal BALB/c mice and genetically obese (ob/ob) mice.[9]
-
Studies on blood pressure have used hypertensive Sprague Dawley rats.[8]
2. Drug Administration:
-
For metabolic studies, this compound can be mixed into the standard rodent diet.[1][2]
-
For acute blood pressure studies, intraperitoneal (i.p.) injection is used.[8]
3. Measurement of Metabolic Parameters:
-
Body weight and food intake are monitored daily.
-
Blood glucose levels are measured from tail vein blood samples using a glucometer.
4. Blood Pressure Measurement:
-
Rats are anesthetized, and a catheter is inserted into the common carotid artery.
-
The catheter is connected to a pressure transducer to continuously monitor arterial blood pressure.[8]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for in vitro experiments with Galegine.
Concluding Remarks
The compiled data indicates that this compound exerts significant metabolic effects both in vitro and in vivo. The primary mechanism of action appears to be the activation of AMPK, a central regulator of cellular energy homeostasis.[1][2][3] This activation leads to a cascade of downstream effects, including enhanced glucose uptake, inhibition of fatty acid synthesis, and stimulation of fatty acid oxidation, which collectively contribute to its observed in vivo effects of weight loss and blood glucose reduction.[1][2] Furthermore, recent findings suggest an additional mechanism involving the inhibition of mitochondrial complex IV, leading to a reduction in glycerol-derived gluconeogenesis.[5][6]
While the in vitro studies provide a clear mechanistic framework, the in vivo experiments confirm the physiological relevance of these cellular actions. The observed weight reduction, independent of mere appetite suppression, underscores its potential as a therapeutic agent for metabolic disorders.[1][2] The antihypertensive effects further broaden its potential therapeutic applications.[8] It is important to note that while some studies indicate a favorable toxicity profile, further comprehensive toxicological assessments are warranted for any drug development program. This guide serves as a foundational resource for researchers to understand and further investigate the multifaceted effects of this compound.
References
- 1. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
1-(4-chlorobenzyl)guanidine Hemisulfate: A Superior Analogue for Anti-Obesity Research
For Immediate Release
A comprehensive review of preclinical data validates 1-(4-chlorobenzyl)guanidine hemisulfate as a lead compound for inducing weight loss, demonstrating significant improvements over its parent compound, galegine (B1196923), and other structural analogues. This guide provides an objective comparison of its performance, supported by experimental data, and details the methodologies for its evaluation.
Comparative Efficacy in Preclinical Models
1-(4-chlorobenzyl)guanidine hemisulfate has shown marked efficacy in reducing body weight across multiple mouse models of obesity. The substitution of the dimethylallyl group of galegine with a functionalized benzyl (B1604629) substituent, specifically a 4-chlorobenzyl group, significantly enhances its weight-reducing properties.[1][2][3] In contrast, modifications to or replacement of the core guanidine (B92328) moiety with groups such as N-cyano, amidine, pyrimidine, pyridine, or imidazole (B134444) resulted in a loss of this therapeutic effect.[1][2][3]
The following table summarizes the superior performance of 1-(4-chlorobenzyl)guanidine hemisulfate compared to a control group in various mouse models.
| Mouse Model | Compound | Average Daily Weight Difference (% from time-matched controls ± SEM) | Significance |
| BALB/c | 1-(4-chlorobenzyl)guanidine hemisulfate | -19.7 ± 1.0 | p < 0.001 |
| ob/ob | 1-(4-chlorobenzyl)guanidine hemisulfate | -11.0 ± 0.7 | p < 0.001 |
| Diet Induced Obesity (DIO) | 1-(4-chlorobenzyl)guanidine hemisulfate | -7.3 ± 0.8 | p < 0.001 |
Data sourced from Coxon et al., 2009.[1][2][3]
Mechanism of Action: AMPK Signaling Pathway
The primary mechanism underlying the anti-obesity effects of 1-(4-chlorobenzyl)guanidine hemisulfate and its parent analogues is the activation of AMP-activated protein kinase (AMPK).[4][5][6][7] AMPK acts as a master regulator of cellular energy homeostasis.[4][8] Its activation in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue initiates a cascade of events that shift the metabolic balance from anabolic (energy storage) to catabolic (energy expenditure) processes.[5][7][9]
Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[5][7] This leads to a decrease in the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in the mitochondria.[5][7] Furthermore, AMPK activation can enhance glucose uptake in muscle cells and suppress gluconeogenesis in the liver, contributing to improved glucose homeostasis.[5][7][10]
Caption: AMPK signaling pathway activated by 1-(4-chlorobenzyl)guanidine.
Experimental Protocols
The validation of 1-(4-chlorobenzyl)guanidine hemisulfate as a superior anti-obesity analogue involves standardized preclinical in vivo experiments. Below are the detailed methodologies for key assays.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of the test compound in a clinically relevant model of obesity.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for one week, with ad libitum access to standard chow and water.
-
Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Group Allocation: Randomize obese mice into treatment and vehicle control groups based on body weight.
-
Compound Administration: Administer 1-(4-chlorobenzyl)guanidine hemisulfate or vehicle control daily via oral gavage for a period of 4-8 weeks.
-
Monitoring: Record body weight and food intake daily or weekly.
-
Terminal Procedures: At the end of the study, collect blood for biochemical analysis (glucose, insulin (B600854), lipid profile) and harvest tissues (liver, adipose tissue) for histological and gene expression analysis.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of the compound on glucose metabolism and insulin sensitivity.
Protocol:
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure baseline blood glucose from a tail snip using a glucometer (Time 0).
-
Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Caption: Workflow for in vivo validation of anti-obesity compounds.
Conclusion
The available data strongly support the validation of 1-(4-chlorobenzyl)guanidine hemisulfate as a superior analogue for anti-obesity research. Its enhanced efficacy compared to its parent compound and the clear structure-activity relationship highlight the importance of the 4-chlorobenzyl moiety for its therapeutic effect. The well-defined mechanism of action through AMPK activation provides a solid foundation for further drug development and optimization. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to replicate and build upon these findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzylguanidines and other galegine analogues inducing weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 8. wjgnet.com [wjgnet.com]
- 9. Functions of AMP-activated protein kinase in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK β1 Deletion Reduces Appetite, Preventing Obesity and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Galegine Hemisulfate
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Galegine hemisulfate, a guanidine (B92328) alkaloid, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, immediate safety and logistical information, outlining a clear, procedural approach to the disposal of this compound, thereby fostering a culture of safety and environmental responsibility.
Core Safety and Handling Profile
Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data for structurally similar compounds, such as aminoguanidine (B1677879) and guanidine salts, indicate that this class of chemicals should be handled with caution. Key safety considerations are summarized in the table below.
| Hazard Profile | Handling and Storage Recommendations | Personal Protective Equipment (PPE) |
| Potential Hazards | Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] | Chemical-resistant gloves (e.g., nitrile) |
| May cause skin and eye irritation.[2] | Avoid contact with skin, eyes, and clothing.[2] | Safety goggles or face shield |
| May be harmful if swallowed or inhaled.[3] | Minimize dust generation and accumulation.[2] | Laboratory coat |
| Wash thoroughly after handling.[2] | Respiratory protection if dust is generated |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4] Keep it separate from incompatible materials such as strong oxidizing agents.
Step 2: Packaging and Labeling
-
Select Appropriate Containers: Use containers that are compatible with the chemical waste.[4] For solid waste, a securely sealed, durable plastic container is suitable. For liquid waste, use a leak-proof container with a tightly fitting cap.[5]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4] The label should also include the approximate concentration and the date accumulation started.[5]
Step 3: On-site Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of material in case of a leak.[4]
-
Accumulation Time Limits: Be aware of your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored on-site.[5]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[4][6]
-
Collect Rinsate: The rinsate from this cleaning process must be collected and treated as hazardous waste.[4]
-
Final Disposal of Container: After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7]
Step 5: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for arranging the final disposal of hazardous chemical waste.[8] They will provide specific instructions and schedule a pickup.
-
Waste Manifest: You may be required to complete a hazardous waste manifest form, providing details about the waste composition and quantity.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company to transport and dispose of the this compound waste in accordance with all federal, state, and local regulations.[9]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Disposal Workflow for this compound Waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. otago.ac.nz [otago.ac.nz]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Galegine Hemisulfate
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of Galegine hemisulfate (CAS 14279-86-8), a guanidine (B92328) derivative with known biological activity and potential toxicity. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Standard Operating Procedure (SOP) for this compound
This SOP outlines the necessary precautions for the safe handling of this compound, from receipt to disposal.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Based on available safety data, it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn. Wash and dry hands thoroughly after removing gloves.[1]
-
Body Protection: A lab coat or a disposable gown made of a low-permeability fabric is required.[2] For tasks with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working in an area with inadequate ventilation or where dust or aerosols may be generated, a full-face respirator with an appropriate filter should be used.[1]
Engineering Controls
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling and Storage
-
Handling: Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1] Ensure adequate ventilation.[1] Avoid contact with skin, eyes, and clothing.[2][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C.[5] Keep away from strong oxidizing agents.[2]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate personnel to a safe area.[1] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]
First Aid Measures
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, sealed, and properly labeled container.[1]
-
Disposal Route: Arrange for disposal by a licensed professional waste disposal service.[3] Do not allow the chemical to enter drains.[1]
Quantitative Safety Data
The following table summarizes the key quantitative safety information for this compound based on the available Safety Data Sheet.
| Parameter | Value | Source |
| GHS Pictogram | GHS06 | ChemScene |
| Signal Word | Danger | ChemScene |
| Hazard Statements | H301, H315, H319, H335 | ChemScene |
| UN Number | 2811 | ChemScene |
| Hazard Class | 6.1 | ChemScene |
| Packing Group | III | ChemScene |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
